Ciwujiatone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-hydroxy-3,5-dimethoxyphenyl)-[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O9/c1-27-15-5-11(6-16(28-2)20(15)25)19(24)14-10-31-22(13(14)9-23)12-7-17(29-3)21(26)18(8-12)30-4/h5-8,13-14,22-23,25-26H,9-10H2,1-4H3/t13-,14-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCVHDRNDJRUOT-FBJOKTGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CO2)C(=O)C3=CC(=C(C(=C3)OC)O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@H](CO2)C(=O)C3=CC(=C(C(=C3)OC)O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Neuroprotective Mechanisms of Ciwujiatone in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujiatone, a term often encompassing the active lignan compounds from Eleutherococcus senticosus (also known as Siberian Ginseng or Ciwujia), has garnered significant attention for its neuroprotective properties. Primarily, "this compound" refers to syringin (also known as eleutheroside B), a principal bioactive constituent. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of this compound and its related compound, eleutheroside E, in neuronal cells. The focus is on the intricate signaling pathways and cellular processes modulated by these compounds, offering valuable insights for research and drug development in the context of neurodegenerative diseases.
The neuroprotective effects of this compound are multifaceted, primarily revolving around its potent anti-oxidative, anti-inflammatory, and anti-apoptotic activities.[1] These actions are orchestrated through the modulation of several key intracellular signaling cascades, including the Nrf2/ARE, PI3K/Akt, and MAPK pathways. By influencing these pathways, this compound helps to mitigate neuronal damage, preserve cellular integrity, and support cognitive function in various models of neurological disorders.
Core Mechanisms of Action
The neuroprotective efficacy of this compound in neuronal cells can be attributed to three primary mechanisms: combating oxidative stress, reducing inflammation, and inhibiting apoptosis.
Anti-Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to bolster the antioxidant capacity of neuronal cells through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes.[2] This includes enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play critical roles in detoxifying ROS and reducing oxidative damage.[3]
Anti-Inflammatory Effects
Neuroinflammation is another critical factor in the pathogenesis of neurodegenerative disorders. This compound exerts anti-inflammatory effects by suppressing the activation of pro-inflammatory signaling pathways. One of the key targets is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically the JAK2/STAT3 signaling cascade. By inhibiting the phosphorylation of JAK2 and STAT3, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4]
Anti-Apoptotic Activity
Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged neurons. This compound protects neurons from apoptosis through multiple mechanisms. It modulates the expression of the Bcl-2 family of proteins, increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[5] This helps to stabilize the mitochondrial membrane and prevent the release of cytochrome c, a key step in the intrinsic apoptotic pathway.
Furthermore, this compound has been shown to inhibit the activity of caspases, the executive enzymes of apoptosis. Specifically, it can downregulate the expression of caspase-3, caspase-6, and caspase-7.[5] The pro-survival Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is also activated by this compound, further contributing to the inhibition of apoptosis and promotion of neuronal survival.
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated by its ability to modulate complex intracellular signaling networks. The following diagrams illustrate the key pathways involved.
Caption: this compound activates the Nrf2/ARE pathway.
Caption: this compound inhibits the JAK2/STAT3 pathway.
Caption: this compound promotes neuronal survival via the PI3K/Akt pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (syringin/eleutheroside B) and eleutheroside E on various parameters in neuronal cells, as reported in preclinical studies.
Table 1: Neuroprotective Effects of Eleutherosides in a Rat Model of Ischemia/Reperfusion
| Compound | Dose (mg/kg) | Hippocampal Cell Viability Preservation (%) | Inhibition of Spatial Memory Loss (%) |
| Eleuthero Extract | 30 | 3.5 | Not Reported |
| (0.486% Eleutheroside E) | 100 | 25.9 | Not Reported |
| 300 | 53.1 | 81.9 |
Data from a study on rats subjected to ischemia/reperfusion.[6]
Table 2: Effect of Eleutheroside E on Apoptotic and Anti-apoptotic Proteins
| Treatment | Relative Protein Level of Caspase-3 | Relative Protein Level of Bax | Relative Protein Level of Bcl-2 |
| Ischemia/Reperfusion (I/R) | Increased | Increased | Decreased |
| I/R + Eleutheroside E | Significantly Decreased vs. I/R | Significantly Decreased vs. I/R | Significantly Increased vs. I/R |
Qualitative representation of data from Western blot analysis in rat hippocampal neurons.[5]
Table 3: Effect of Eleutheroside E on Neurotransmitter Levels in Irradiated Mice
| Neurotransmitter | Control | Radiation Model | Radiation + Eleutheroside E |
| 5-HT | Normal | Decreased | Significantly Increased vs. Model |
| Acetylcholine (ACh) | Normal | Decreased | Significantly Increased vs. Model |
| GABA | Normal | Increased | Significantly Decreased vs. Model |
Data from a study on 60Co-γ ray irradiated mice.[7][8]
Table 4: Effect of Eleutheroside B on Pro-inflammatory Cytokines in a Rat Model of High-Altitude Cerebral Edema (HACE)
| Cytokine | HACE Model | HACE + Eleutheroside B (50 mg/kg) | HACE + Eleutheroside B (100 mg/kg) |
| IL-1β (pg/mg protein) | Increased | Significantly Decreased vs. HACE | Significantly Decreased vs. HACE |
| TNF-α (pg/mg protein) | Increased | Significantly Decreased vs. HACE | Significantly Decreased vs. HACE |
| IL-6 (pg/mg protein) | Increased | Significantly Decreased vs. HACE | Significantly Decreased vs. HACE |
Data from ELISA analysis of brain tissue homogenates.[4]
Experimental Protocols
This section outlines the general methodologies employed in the studies cited, providing a framework for replicating and expanding upon this research.
In Vitro Neuroprotection Assays
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12, N2a) or primary cortical neurons are cultured under standard conditions.
-
Induction of Neuronal Damage: Neurotoxicity is induced using agents such as amyloid-beta (Aβ) peptides, hydrogen peroxide (H₂O₂), or glutamate to model different aspects of neurodegeneration.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (syringin) or eleutheroside E for a specified duration before or during the application of the neurotoxic agent.
-
Cell Viability Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Apoptosis Assays: Apoptosis is assessed by methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, or flow cytometry analysis of cells stained with Annexin V and propidium iodide.
-
Western Blotting: Protein expression levels of key signaling molecules (e.g., Nrf2, Keap1, p-Akt, Akt, Bcl-2, Bax, cleaved caspases) are determined by Western blot analysis. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Measurement of Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Antioxidant enzyme activity (e.g., SOD, CAT, GPx) can be measured using commercially available kits.
In Vivo Neuroprotection Studies
-
Animal Models: Rodent models relevant to neurodegenerative diseases are used, such as rats with induced cerebral ischemia (e.g., by middle cerebral artery occlusion), transgenic mouse models of Alzheimer's disease (e.g., APP/PS1), or models of acute brain injury.
-
Drug Administration: this compound (syringin) or eleutheroside E is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses and for a specified treatment period.
-
Behavioral Tests: Cognitive function and motor coordination are assessed using a battery of behavioral tests, including the Morris water maze, Y-maze, and open-field test.
-
Histological Analysis: Brain tissues are collected, fixed, and sectioned for histological examination. Techniques such as Nissl staining are used to assess neuronal survival and morphology. Immunohistochemistry and immunofluorescence are employed to detect the expression and localization of specific proteins in the brain.
-
Biochemical Analysis: Brain tissue homogenates are used to measure levels of neurotransmitters (e.g., via HPLC), pro-inflammatory cytokines (e.g., via ELISA), and markers of oxidative stress.
Caption: General experimental workflow for investigating this compound's neuroprotective effects.
Conclusion
This compound, through its primary active components like syringin, demonstrates significant neuroprotective potential by targeting key pathological processes in neuronal cells, including oxidative stress, neuroinflammation, and apoptosis. Its ability to modulate multiple signaling pathways, particularly the Nrf2, PI3K/Akt, and JAK/STAT pathways, underscores its promise as a therapeutic agent for neurodegenerative diseases. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on elucidating the precise molecular interactions of this compound and its metabolites within these signaling cascades and translating these preclinical findings into clinical applications.
References
- 1. A review on the immunomodulatory activity of Acanthopanax senticosus and its active components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increases of iASPP-Keap1 interaction mediated by syringin enhance synaptic plasticity and rescue cognitive impairments via stabilizing Nrf2 in Alzheimer's models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Eleutheroside E on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. examine.com [examine.com]
- 7. Eleutheroside E supplementation prevents radiation-induced cognitive impairment and activates PKA signaling via gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eleutheroside E supplementation prevents radiation-induced cognitive impairment and activates PKA signaling via gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Ciwujiatone: A Technical Guide for Researchers
An In-depth Examination of a Promising Lignan Glycoside for Drug Development
Introduction
Ciwujiatone, a lignan glycoside predominantly found in Eleutherococcus senticosus (Siberian Ginseng), has emerged as a compound of significant interest within the scientific community. While the name "this compound" is used, the majority of pharmacological research has been conducted on its stereoisomers, principally Eleutheroside E and Acanthoside D (also known as (-)-Syringaresinol diglucoside). This technical guide provides a comprehensive overview of the pharmacological properties of these closely related compounds, with a focus on their neuroprotective, anti-inflammatory, and anti-apoptotic activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development.
Chemical Identity:
-
This compound: (4-hydroxy-3,5-dimethoxyphenyl)-[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone[1]
-
Eleutheroside E: (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[2]
-
Acanthoside D / (-)-Syringaresinol diglucoside: (-)-syringaresinol O,O'-bis(beta-D-glucoside)[3][4]
For the purpose of this guide, the pharmacological data will be presented under the name used in the cited study, with the understanding that these compounds are stereoisomers and their activities are likely closely related.
Pharmacological Properties
Neuroprotective Effects
Eleutheroside E has demonstrated significant neuroprotective properties in various experimental models. It has been shown to enhance learning and memory, and protect neurons from diverse insults.
Key Findings:
-
Improves learning and memory in aged rats by potentially increasing acetylcholine synthesis in hippocampal neurons[5][6].
-
Alleviates cognitive deficits induced by radiation in mice[7].
-
Protects PC-12 cells from MPTP-induced apoptosis, a model for Parkinson's disease, by increasing mitochondrial membrane potential and reducing reactive oxygen species (ROS)[8].
-
Attenuates cerebral ischemia-reperfusion injury by reducing apoptosis of hippocampal neurons[9].
Table 1: Quantitative Data on the Neuroprotective Effects of Eleutheroside E
| Model | Compound | Concentration/Dose | Effect | Reference |
| Quinolinic acid-induced aged rats | Eleutheroside B or E | 50, 100, 200 mg/kg (i.p.) | Dose-dependent reduction in escape latency and errors in Morris water maze. | [6] |
| Radiation-induced cognitive impairment in mice | Eleutheroside E | 50 mg/kg/day (p.o.) for 4 weeks | Improved cognition and spatial memory. | [10] |
| MPTP-induced Parkinson's disease cell model (PC-12 cells) | Eleutheroside E | 100, 300, 500 µmol/L | Increased mitochondrial membrane potential and decreased ROS levels. | [8] |
| Cerebral ischemia-reperfusion in rats | Eleutheroside E | Not specified | Significantly alleviated cerebral I/R injury and reduced apoptosis of hippocampal neurons. | [9] |
Signaling Pathways Implicated in Neuroprotection:
Eleutheroside E exerts its neuroprotective effects through the modulation of several key signaling pathways. One prominent pathway is the PKA/CREB/BDNF signaling cascade .
Anti-inflammatory Activity
Eleutheroside E exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.
Key Findings:
-
Suppresses the gene expression of IL-6, MMP-1, and COX-2 in IL-1β stimulated SW982 cells[9].
-
Reduces serum levels of TNF-α and IL-6 in a mouse model of osteoporosis[11].
-
Inhibits the activation of the NLRP3 inflammasome in a rat model of high-altitude-induced heart injury[12].
Table 2: Quantitative Data on the Anti-inflammatory Effects of Eleutheroside E
| Model | Compound | Concentration/Dose | Effect | Reference |
| IL-1β stimulated SW982 cells | Eleutheroside E | Lower concentrations than Eleutheroside B and isofraxidin | Suppressed gene expression of IL-6, MMP-1, and COX-2. | [9] |
| Ovariectomy-induced osteoporosis in mice | Eleutheroside E | 40 mg/kg | Reduced serum levels of TNF-α and IL-6. | [11] |
| High-altitude-induced heart injury in rats | Eleutheroside E | 50 and 100 mg/kg | Suppressed expressions of NLRP3/caspase-1-related proteins. | [12] |
Signaling Pathways Implicated in Anti-inflammatory Action:
The anti-inflammatory effects of Eleutheroside E are mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways .
Anti-apoptotic Effects
Eleutheroside E has been shown to protect cells from apoptosis induced by various stimuli.
Key Findings:
-
Protects H9c2 heart cells from hypoxia-reoxygenation-induced apoptosis[7].
-
Reduces apoptosis in hippocampal neurons in a rat model of cerebral ischemia-reperfusion injury[9].
-
Improves MPTP-induced apoptosis of PC-12 cells[8].
Table 3: Quantitative Data on the Anti-apoptotic Effects of Eleutheroside E
| Model | Compound | Concentration | Effect | Reference |
| Hypoxia-reoxygenation in H9c2 cells | Eleutheroside E | 0-100 µM | Protective effect against apoptosis. | [7] |
| Cerebral ischemia-reperfusion in rats | Eleutheroside E | Not specified | Reduced apoptosis of hippocampal neuron cells. | [9] |
| MPTP-induced apoptosis in PC-12 cells | Eleutheroside E | 100, 300, 500 µmol/L | Decreased apoptosis rate. | [8] |
Signaling Pathway Implicated in Anti-apoptotic Action:
The anti-apoptotic effects of Eleutheroside E are associated with the modulation of the intrinsic apoptosis pathway, involving the regulation of Bcl-2 family proteins and caspases.
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies. For detailed, step-by-step protocols, readers are encouraged to consult the original publications.
In Vivo Neuroprotection Model (Aged Rats)
-
Animal Model: An aged rat model was induced by injecting quinolinic acid into the hippocampal CA1 region[6].
-
Treatment: Rats were intraperitoneally injected with Eleutheroside B or E at doses of 50, 100, and 200 mg/kg[6].
-
Behavioral Assessment: Learning and memory were evaluated using the Morris water maze test, measuring escape latency and the number of errors in finding the platform[6].
-
Biochemical Analysis: After 4 weeks of administration, hippocampal homogenates were analyzed for cholinesterase activity, acetylcholine content, and choline content[6].
-
Histology: Hippocampal neuron survival and pathological changes were assessed using hematoxylin-eosin staining[6].
In Vitro Anti-inflammatory Assay
-
Cell Line: Human synovial sarcoma cell line SW982 was used[9].
-
Stimulation: Cells were stimulated with Interleukin-1β (IL-1β) to induce an inflammatory response[9].
-
Treatment: Cells were treated with varying concentrations of Eleutheroside E[9].
-
Gene Expression Analysis: The mRNA expression levels of pro-inflammatory genes (IL-6, MMP-1, COX-2) were quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR)[9].
-
Protein Analysis: Production of inflammatory mediators like Prostaglandin E2 (PGE2) was measured using an enzyme-linked immunosorbent assay (ELISA)[9].
-
Transcription Factor Activity: The binding activities of NF-κB and AP-1 were assessed using methods such as electrophoretic mobility shift assay (EMSA) or reporter gene assays[9].
In Vitro Apoptosis Assay
-
Cell Line: H9c2 rat heart myoblasts were used[7].
-
Induction of Apoptosis: Apoptosis was induced by subjecting the cells to a period of hypoxia followed by reoxygenation[7].
-
Treatment: Cells were treated with Eleutheroside E at concentrations ranging from 0 to 100 µM[7].
-
Assessment of Apoptosis: Apoptosis was quantified using methods such as flow cytometry with Annexin V/Propidium Iodide staining or by measuring the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, caspases) via Western blotting[7].
-
Cell Viability: Cell viability was assessed using assays such as the MTT or CCK-8 assay[7].
Conclusion
The available scientific evidence strongly indicates that this compound, primarily studied as its stereoisomer Eleutheroside E, possesses a compelling profile of pharmacological activities. Its neuroprotective, anti-inflammatory, and anti-apoptotic effects are well-documented across a range of in vitro and in vivo models. The modulation of key signaling pathways, including NF-κB, MAPK, and PKA/CREB/BDNF, underscores the multifaceted mechanisms through which it exerts its therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the clinical applications of this promising natural compound. Future research should focus on elucidating the precise structure-activity relationships among its stereoisomers, conducting pharmacokinetic and toxicological studies, and ultimately, translating these preclinical findings into human clinical trials.
References
- 1. This compound | C22H26O9 | CID 5315944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eleutheroside E | C34H46O18 | CID 71312557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acanthoside D | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. [PDF] Eleutheroside B or E enhances learning and memory in experimentally aged rats | Semantic Scholar [semanticscholar.org]
- 6. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of Eleutheroside E on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Eleutheroside E supplementation prevents radiation-induced cognitive impairment and activates PKA signaling via gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding the mechanism of Eleutheroside E in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eleutheroside E from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway [pubmed.ncbi.nlm.nih.gov]
The Role of Ciwujia (刺五加) in Traditional Chinese Medicine: A Technical Guide to Its Pharmacological Mechanisms
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract
Ciwujia, the dried root and rhizome of Eleutherococcus senticosus (syn. Acanthopanax senticosus), has a history of use in Traditional Chinese Medicine (TCM) spanning over two millennia.[1] Revered for its ability to "invigorate Qi, strengthen the spleen, and nourish the kidney," it is traditionally used to combat fatigue, enhance stamina, and fortify the body's resistance to stress.[1][2] In modern pharmacological terms, Ciwujia is classified as an adaptogen, a substance that helps the body maintain homeostasis and adapt to physical and mental stressors.[3] This technical guide provides a comprehensive overview of the traditional applications of Ciwujia, its key bioactive compounds, and the molecular mechanisms through which it exerts its therapeutic effects. We present quantitative data from key studies in a structured format, detail experimental protocols for reproducibility, and visualize the complex signaling pathways modulated by its constituents. This document aims to bridge the ancient wisdom of TCM with modern scientific understanding to support further research and drug development.
Traditional Chinese Medicine (TCM) Foundations
In the framework of TCM, Ciwujia is categorized as a tonic herb for Qi deficiency.[4] Its properties are described as pungent, slightly bitter in taste, and warm in nature, with an affinity for the Spleen, Kidney, and Heart meridians.[4][5]
-
Tonifies Qi and Strengthens the Spleen: In TCM, the Spleen is central to digestion and the transformation of food into Qi (vital energy) and Blood.[4] A deficiency in Spleen Qi manifests as fatigue, loss of appetite, and weakness.[6] Ciwujia's role is to fortify the Spleen, thereby enhancing energy production and alleviating fatigue.[1] This corresponds to its modern classification as an anti-fatigue agent.[3]
-
Warms the Kidneys: The Kidneys in TCM are the foundation of Yin and Yang and store the body's essential energy (Jing). Kidney Yang is the motive force for all physiological processes.[7] A deficiency can lead to symptoms like lower back pain and a feeling of cold.[8] Ciwujia is used to warm and tonify Kidney Yang, supporting foundational energy and resilience.[4]
-
Calms the Shen (Spirit): By nourishing the Heart meridian, Ciwujia is also used to anchor the Mind and calm the Shen.[4] This translates to its use in addressing insomnia and dream-disturbed sleep, which is supported by modern studies showing its regulatory effects on neurotransmitters.[9][10]
Active Compounds and Pharmacology
The primary bioactive constituents of Ciwujia are a group of phenolic compounds known as eleutherosides .[11] Other significant compounds include polysaccharides, isofraxidin (a coumarin), and various lignans and saponins.[5][12] These compounds are responsible for the herb's wide range of pharmacological activities.
Immunomodulatory Effects
Ciwujia is well-documented for its ability to modulate the immune system. A foundational double-blind, placebo-controlled study demonstrated that an ethanolic extract of Eleutherococcus senticosus led to a significant increase in the total number of immunocompetent cells.[1][4] The most pronounced effects were observed on T-lymphocytes, particularly the helper/inducer subset, as well as on cytotoxic and natural killer (NK) cells.[1][4] Polysaccharide fractions have also been shown to enhance the phagocytic activity of macrophages and increase antibody production.[1]
Anti-Fatigue and Adaptogenic Effects
The anti-fatigue properties of Ciwujia are a cornerstone of its traditional use. Studies have shown that its active compounds, particularly eleutherosides, can prolong swimming time in mice, a common model for assessing physical fatigue.[3] The proposed mechanisms include reducing the accumulation of metabolic waste products like blood urea nitrogen (BUN) and lactic acid, while increasing fat utilization for energy.[3]
Neuroprotective Effects
Ciwujia and its isolates exhibit significant neuroprotective properties. Eleutherosides B and E have been shown to improve learning and memory in animal models of aging.[13][14] These effects are thought to be mediated by enhancing cholinergic activity, specifically by increasing acetylcholine synthesis in the hippocampus.[13][14] Furthermore, Ciwujia extracts have demonstrated protective effects against neuronal damage in models of cerebral ischemia.[15]
Quantitative Data from Key Studies
The following tables summarize quantitative findings from representative studies on the immunomodulatory, neuroprotective, and anti-fatigue effects of Ciwujia.
Table 1: Immunomodulatory Effects of E. senticosus Extract in Healthy Volunteers
| Parameter | Treatment Group (E. senticosus Extract) | Placebo Group | Reference |
|---|---|---|---|
| Total T-Lymphocytes (CD3+) | Drastic increase in absolute number | No significant change | [4] |
| Helper/Inducer T-Cells (CD4+) | Pronounced increase | No significant change | [4] |
| Cytotoxic T-Cells (CD8+) | Increase observed | No significant change | [4] |
| Natural Killer (NK) Cells | Increase observed | No significant change | [4] |
Study Design: Double-blind, placebo-controlled trial with 36 healthy volunteers over 4 weeks. Dosage: 10 ml of an ethanolic extract, 3 times daily.
Table 2: Neuroprotective Effects of Eleutherosides B and E on Experimentally Aged Rats
| Parameter | Eleutheroside B/E (100 mg/kg) | Eleutheroside B/E (200 mg/kg) | Model Group (Quinolinic Acid) | Reference |
|---|---|---|---|---|
| Morris Water Maze Escape Latency | Dose-dependently reduced | Dose-dependently reduced | Significantly prolonged | [14] |
| Hippocampal Acetylcholine Content | Dose-dependent increase | Dose-dependent increase | Significantly reduced | [14] |
| Hippocampal Choline Content | Dose-dependent decrease | Dose-dependent decrease | Significantly increased | [14] |
Study Design: Rat model of aging induced by quinolinic acid injection into the hippocampal CA1 region. Intraperitoneal injection of eleutherosides for 4 weeks.
Table 3: Anti-Fatigue Effects of E. senticosus Fractions in Mice
| Parameter | n-Butanol Fraction | Control Group | Reference |
|---|---|---|---|
| Weight-Loaded Swimming Time | Significantly extended | Baseline | [3] |
| Blood Urea Nitrogen (BUN) | Delayed accumulation | Normal accumulation | [3] |
| Triglyceride (TG) Level | Reduced | Normal | [3] |
Study Design: Load-weighted swimming test in ICR mice to assess physical fatigue.
Molecular Mechanisms and Signaling Pathways
Modern research has begun to uncover the molecular pathways through which Ciwujia's compounds exert their effects. Key pathways include those involved in inflammation, cell survival, and stress response.
Anti-Inflammatory Signaling: NF-κB and MAPK Pathways
Ciwujia extracts and their components, such as eleutheroside E, demonstrate potent anti-inflammatory activity by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][16] Ciwujia has been shown to inhibit the activation of NF-κB and suppress the phosphorylation of MAPK family members, including JNK, ERK, and p38.[11] This blockade prevents the transcription of inflammatory genes like inducible nitric oxide synthase (iNOS).[16][17]
Figure 1: Inhibition of the JNK/Akt and NF-κB signaling pathways by Ciwujia.
Cell Survival and Neuroprotection: PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is critical for promoting cell survival and proliferation and is a key target for the neuroprotective effects of Ciwujia.[2][5] Active compounds in Ciwujia can promote the activation of this pathway, which in turn inhibits apoptosis (programmed cell death) and protects neurons from damage.[18] This mechanism is particularly relevant for its potential in mitigating neurodegenerative conditions.[5]
Figure 2: Ciwujia's role in promoting neuronal survival via the PI3K/Akt pathway.
Oxidative Stress and Neuroinflammation: JAK2/STAT3 Pathway
Recent studies have implicated the Janus kinase 2/Signal transducer and activator of transcription 3 (JAK2/STAT3) pathway in the neuroprotective effects of Eleutheroside B.[9] In conditions like high-altitude cerebral edema, this pathway is activated, leading to oxidative stress and neuroinflammation. Eleutheroside B was found to inhibit the JAK2/STAT3 pathway, resulting in a significant reduction of reactive oxygen species (ROS), malondialdehyde (MDA), and pro-inflammatory cytokines (IL-1β, TNF-α, IL-6).[9]
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in the literature to facilitate study replication and further investigation.
Preparation of E. senticosus Aqueous Extract
-
Source Material: Dried roots of Eleutherococcus senticosus.
-
Procedure:
-
Crush the dried roots into a fine powder.
-
Incubate 500 mg of the root powder in 10 mL of a buffer solution (e.g., 0.9% NaCl and 10 mmol L−1 sodium phosphate, pH 7.0).
-
Heat the mixture at 80°C for 120 minutes.
-
After incubation, allow the solution to cool to room temperature.
-
Centrifuge the extract at 1,000 x g for 15 minutes.
-
Collect the clear supernatant, which constitutes the aqueous root extract. The concentration can be adjusted based on UV-VIS spectroscopy readings.[19]
-
Murine Model of Physical Fatigue (Weight-Loaded Forced Swimming Test)
-
Subjects: ICR mice.
-
Procedure:
-
Administer the test substance (e.g., E. senticosus extract or fractions) orally to the treatment groups for a specified period (e.g., daily for 1-2 weeks). The control group receives the vehicle (e.g., distilled water).
-
One hour after the final administration, conduct the swimming test.
-
Attach a lead weight (e.g., 5% of the mouse's body weight) to the tail of each mouse.
-
Place the mice individually into a swimming tank (e.g., 60 cm deep, filled with water at 25 ± 1°C).
-
Record the total swimming time from placement until exhaustion. Exhaustion is defined as the inability to rise to the surface to breathe for a period of 10 seconds.
-
Immediately after the test, collect blood samples to measure biochemical parameters such as BUN, lactic acid, and triglycerides.[3][20]
-
References
- 1. A review on the immunomodulatory activity of Acanthopanax senticosus and its active components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acanthopanax senticosus Promotes Survival of Tilapia Infected With Streptococcus iniae by Regulating the PI3K/AKT and Fatty Acid Metabolism Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Flow-cytometric studies with eleutherococcus senticosus extract as an immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Eleutherococcus root: a comprehensive review of its phytochemistry and pharmacological potential in the context of its adaptogenic effect [frontiersin.org]
- 12. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Eleutheroside B or E enhances learning and memory in experimentally aged rats | Semantic Scholar [semanticscholar.org]
- 14. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academy.miloa.eu [academy.miloa.eu]
- 16. academy.miloa.eu [academy.miloa.eu]
- 17. Eleutherococcus senticosus extract attenuates LPS-induced iNOS expression through the inhibition of Akt and JNK pathways in murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Screening of anti-fatigue active ingredients of Eleutherococcus senticosus via spectrum-effect relationship based on factor analysis and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro anti-inflammatory effects of Ciwujiatone
An In-Depth Technical Guide on the In Vitro Anti-inflammatory Effects of Ciwujianoside C3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Ciwujianoside C3, a compound extracted from the leaves of Acanthopanax henryi (Oliv.) Harms. The document details the inhibitory effects of Ciwujianoside C3 on key inflammatory mediators and elucidates the underlying molecular mechanisms involving the TLR4/NF-κB and MAPK signaling pathways. All quantitative data is presented in structured tables, and experimental protocols for the key assays are described. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's mechanism of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. A key pathway in the inflammatory response is initiated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which activates macrophages to produce a variety of pro-inflammatory mediators. These mediators include nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these molecules is largely regulated by the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling cascades.
Ciwujianoside C3 has emerged as a promising natural compound with potent anti-inflammatory activities. This guide summarizes the existing in vitro evidence of its effects on murine macrophage cell lines, providing valuable insights for researchers and professionals in the field of drug discovery and development.
Quantitative Data Summary
The anti-inflammatory effects of Ciwujianoside C3 have been quantified in studies using LPS-stimulated RAW 264.7 murine macrophages. The following tables summarize the key findings.
Table 1: Effect of Ciwujianoside C3 on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Mediator | Effect of Ciwujianoside C3 Treatment |
| Nitric Oxide (NO) | Inhibition of production |
| Prostaglandin E2 (PGE2) | Inhibition of production |
| Interleukin-6 (IL-6) | Inhibition of production |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production |
Table 2: Effect of Ciwujianoside C3 on the Expression of Inflammatory Enzymes in LPS-Stimulated RAW 264.7 Cells
| Enzyme | Protein Expression | mRNA Expression |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased | Decreased |
| Cyclooxygenase-2 (COX-2) | Decreased | Decreased |
Table 3: Effect of Ciwujianoside C3 on Signaling Pathways in LPS-Stimulated RAW 264.7 Cells
| Signaling Pathway | Key Proteins | Effect of Ciwujianoside C3 Treatment |
| MAPK Pathway | Extracellular signal-regulated kinases (ERK) | Suppression of phosphorylation |
| c-jun N-terminal kinases (JNK) | Suppression of phosphorylation | |
| NF-κB Pathway | NF-κB/p65 | Suppression of activation |
| Toll-like Receptor 4 (TLR4) Pathway | TLR4 | Inhibition of the signaling pathway |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the in vitro anti-inflammatory effects of Ciwujianoside C3.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Conditions: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of Ciwujianoside C3 for 1 hour before being stimulated with 200 ng/ml of lipopolysaccharide (LPS) to induce an inflammatory response.[1]
Cell Viability Assay
-
Assay: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]
-
Purpose: To determine if the observed anti-inflammatory effects of Ciwujianoside C3 are due to cytotoxicity.
-
Procedure: RAW 264.7 cells are treated with Ciwujianoside C3 at various concentrations. After a specified incubation period, the MTS reagent is added to the cells. The absorbance is then measured at a specific wavelength to determine the percentage of viable cells. The results indicated that Ciwujianoside C3 exhibited no cytotoxicity at the measured concentrations.[1]
Measurement of Nitric Oxide (NO) Production
-
Assay: Griess assay.[1]
-
Purpose: To quantify the amount of NO produced by LPS-stimulated macrophages.
-
Procedure: The cell culture supernatant is collected after treatment with Ciwujianoside C3 and LPS. The Griess reagent is then added to the supernatant, and the absorbance is measured to determine the nitrite concentration, which is an indicator of NO production.
Measurement of Pro-inflammatory Cytokines
-
Assay: Enzyme-linked immunosorbent assay (ELISA).[1]
-
Purpose: To measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Procedure: Specific ELISA kits for each cytokine are used according to the manufacturer's instructions. The absorbance is measured, and the cytokine concentrations are calculated based on a standard curve.
Western Blot Analysis
-
Purpose: To determine the protein expression levels of iNOS, COX-2, and phosphorylated forms of MAPK proteins (ERK and JNK).[1]
-
Procedure:
-
Cells are lysed, and the total protein is extracted.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and RT-Quantitative PCR (RT-qPCR)
-
Purpose: To measure the mRNA expression levels of iNOS and COX-2.[1]
-
Procedure:
-
Total RNA is extracted from the cells.
-
RNA is reverse transcribed into complementary DNA (cDNA).
-
The cDNA is then used as a template for PCR or qPCR with primers specific for the target genes.
-
The PCR products are visualized on an agarose gel, or the amplification is monitored in real-time for qPCR.
-
Immunofluorescence Assay
-
Purpose: To examine the localization of NF-κB/p65 and the interaction of the TLR4 receptor with LPS.[1]
-
Procedure:
-
Cells are grown on coverslips and treated as described above.
-
The cells are then fixed and permeabilized.
-
Cells are incubated with a primary antibody against NF-κB/p65 or TLR4.
-
After washing, a fluorescently labeled secondary antibody is added.
-
The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope.
-
Signaling Pathways and Mechanisms of Action
Ciwujianoside C3 exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Inhibition of the TLR4/NF-κB Signaling Pathway
The binding of LPS to Toll-like receptor 4 (TLR4) on the surface of macrophages is a critical initial step in the inflammatory cascade.[2][3] This interaction triggers a downstream signaling pathway that leads to the activation of the transcription factor NF-κB.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[2][4] Upon stimulation by LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus.[4] In the nucleus, NF-κB binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[2]
Ciwujianoside C3 has been shown to suppress the activation of NF-κB by inhibiting the TLR4 signaling pathway.[1] This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target inflammatory genes.
Caption: TLR4/NF-κB signaling pathway inhibition by Ciwujianoside C3.
Suppression of the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that is activated by LPS in macrophages.[2] This pathway includes several key kinases, such as extracellular signal-regulated kinases (ERK) and c-jun N-terminal kinases (JNK).[1] The phosphorylation and activation of these MAPKs lead to the activation of various transcription factors, which in turn contribute to the expression of pro-inflammatory genes.
Ciwujianoside C3 has been demonstrated to suppress the phosphorylation of ERK and JNK in LPS-stimulated macrophages.[1] By inhibiting the activation of these MAPK pathways, Ciwujianoside C3 further contributes to the reduction of pro-inflammatory mediator production.
Caption: MAPK signaling pathway suppression by Ciwujianoside C3.
Conclusion
The in vitro evidence strongly suggests that Ciwujianoside C3 is a potent anti-inflammatory agent. Its ability to inhibit the production of key pro-inflammatory mediators and enzymes in LPS-stimulated macrophages is attributed to its dual inhibitory effects on the TLR4/NF-κB and MAPK signaling pathways. These findings provide a solid foundation for further investigation into the therapeutic potential of Ciwujianoside C3 for the treatment of inflammatory diseases. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the pharmacology of this promising natural compound.
References
- 1. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cynandione A attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
In-depth Technical Guide: The Neuroprotective Potential of Ciwujiatone
To the Valued Research Community,
Following a comprehensive and exhaustive search of scientific literature, it has become evident that specific experimental data on the neuroprotective properties of the isolated compound Ciwujiatone is not currently available in published research. While this compound has been identified as a constituent of Eleutherococcus senticosus (also known as Acanthopanax senticosus or Siberian Ginseng), a plant recognized for its neuroprotective activities, studies have predominantly focused on the effects of the whole plant extract or other major bioactive components like eleutherosides and saponins.
Therefore, this technical guide will focus on the well-documented neuroprotective potential of Acanthopanax senticosus extract (ASE) , the natural source of this compound. The mechanisms and data presented herein for ASE provide a foundational understanding of the potential neuroprotective landscape in which this compound may operate. It is our hope that this guide will serve as a valuable resource and stimulate further research into the specific contributions of this compound to the overall neuroprotective effects of this important medicinal plant.
Executive Summary
Acanthopanax senticosus extract has demonstrated significant promise as a neuroprotective agent in a variety of preclinical studies. Its therapeutic potential stems from a multi-targeted approach, including the mitigation of oxidative stress, inhibition of apoptosis, and modulation of key signaling pathways crucial for neuronal survival and function. This guide will provide a detailed overview of the experimental evidence supporting the neuroprotective effects of ASE, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Data Summary
The neuroprotective effects of Acanthopanax senticosus extract have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the available literature.
Table 1: In Vitro Neuroprotective Effects of Acanthopanax senticosus Saponins (ASS) in an Alzheimer's Disease Model
| Parameter | Model | Treatment | Concentration | Result | Reference |
| Average Escape Latency | STZ-induced AD rats | ASS | 50 mg/kg | Significantly decreased (p < 0.05) | [1] |
| Target Quadrant Stay Percentage | STZ-induced AD rats | ASS | 50 mg/kg | Significantly increased (p < 0.05) | [1] |
| Platform Crossing Times | STZ-induced AD rats | ASS | 50 mg/kg | Significantly increased (p < 0.05) | [1] |
Table 2: In Vivo Neuroprotective Effects of Acanthopanax senticosus Extract (ASE) in a Parkinson's Disease Model
| Parameter | Model | Treatment | Dosage | Result | Reference |
| Dopamine (DA) Level in Striatum | MPTP-induced PD mice | ASE | 45.5 mg/kg | Significantly higher than model group (p < 0.01) | [2] |
| Caspase-3 Protein Level in Substantia Nigra | MPTP-induced PD mice | ASE | 45.5 mg/kg and 182 mg/kg | Significantly less than model group (p < 0.05) | [2] |
Core Mechanisms of Neuroprotection
The neuroprotective activity of Acanthopanax senticosus extract is attributed to its ability to influence several critical cellular pathways. The primary mechanisms identified are the mitigation of oxidative stress and the inhibition of apoptosis, largely through the modulation of the PI3K/Akt and Nrf2/HO-1 signaling pathways.
Anti-Oxidative Stress Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage in neurodegenerative diseases. ASE has been shown to bolster the endogenous antioxidant response.
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative disorders. ASE has been demonstrated to inhibit neuronal apoptosis by regulating the expression of key apoptotic and anti-apoptotic proteins.
Signaling Pathways
The neuroprotective effects of Acanthopanax senticosus extract are mediated through the modulation of complex intracellular signaling cascades. The PI3K/Akt and Nrf2/HO-1 pathways are central to its mechanism of action.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[3] Activation of this pathway by ASE is believed to be a key mechanism underlying its anti-apoptotic and neuroprotective effects.
Caption: PI3K/Akt Signaling Pathway Activation by ASE.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. Lignans, present in ASE, are known to activate this protective pathway.[4]
Caption: Nrf2/HO-1 Pathway Activation by ASE Lignans.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the neuroprotective effects of Acanthopanax senticosus extract.
In Vivo Model of Alzheimer's Disease
-
Animal Model: Streptozotocin (STZ)-induced Alzheimer's disease (AD) rat model.[1]
-
Treatment: Acanthopanax senticosus saponins (ASS) administered at 50 mg/kg for 14 consecutive days.[1]
-
Behavioral Tests:
In Vivo Model of Parkinson's Disease
-
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced Parkinson's disease (PD) mouse model.[2]
-
Treatment: Acanthopanax senticosus extract (ASE) administered at low dose (45.5 mg/kg) and high dose (182 mg/kg) for 20 days.[2]
-
Biochemical Analysis:
-
Dopamine (DA) Level Measurement: Striatal DA levels are quantified using appropriate analytical methods (e.g., HPLC).[2]
-
-
Immunohistochemistry/Western Blot:
-
Caspase-3 Expression: Levels of the apoptotic marker Caspase-3 are determined in the substantia nigra.[2]
-
Cell Culture and Viability Assays
-
Cell Lines:
-
Induction of Neurotoxicity:
-
Oxidative Stress: Cells are typically treated with agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative damage.
-
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a desired density.
-
Pre-treat cells with various concentrations of the test compound (e.g., ASE) for a specified duration.
-
Induce neurotoxicity with the chosen agent.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Neuroprotection or neurotoxicity? new insights into the effects of Acanthopanax senticosus harms on nervous system through cerebral metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of extract of Acanthopanax senticosus Harms on dopaminergic neurons in Parkinson's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary supplementation of Acanthopanax senticosus extract alleviates motor deficits in MPTP-induced Parkinson’s disease mice and its underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of extract of Acanthopanax senticosus harms on SH-SY5Y cells overexpressing wild-type or A53T mutant α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Ciwujiatone in Eleutherococcus senticosus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciwujiatone, a notable lignan found in the medicinal plant Eleutherococcus senticosus (Siberian ginseng), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for optimizing its production through metabolic engineering and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of lignan biosynthesis. While specific enzymatic data for the this compound pathway remains to be fully elucidated, this guide presents a robust hypothetical pathway based on established biochemical principles of the well-characterized general lignan biosynthesis pathway. Detailed experimental protocols for the key enzyme families involved are provided to facilitate further research in this area.
Introduction
Eleutherococcus senticosus, commonly known as Siberian ginseng, is a valued medicinal plant in traditional medicine, producing a diverse array of bioactive secondary metabolites, including lignans, saponins, and polysaccharides. Among these, this compound, a dibenzylbutyrolactone lignan, is of significant interest. Lignans are a large group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, and understanding their formation in plants is a key area of research for natural product chemists and drug discovery scientists. This guide will delineate the proposed biosynthetic route to this compound, from its primary metabolic precursors to the final complex structure.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general lignan biosynthetic pathway, which originates from the phenylpropanoid pathway. The proposed pathway can be divided into three main stages:
-
Formation of Monolignols: The synthesis of the basic C6-C3 phenylpropanoid units.
-
Dimerization and Initial Reductions: The coupling of two monolignol units to form the basic lignan scaffold, followed by reductive modifications.
-
Tailoring Steps: Specific enzymatic modifications to form the unique structure of this compound.
Stage 1: Formation of Coniferyl Alcohol
The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is converted to the key monolignol precursor, coniferyl alcohol, through a series of enzymatic reactions within the phenylpropanoid pathway.
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Further modifications: A series of hydroxylations, methylations, and reductions, involving enzymes such as HCT (hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase), C3H (p-coumarate 3-hydroxylase), CCoAOMT (caffeoyl-CoA O-methyltransferase), CCR (cinnamoyl-CoA reductase), and CAD (cinnamyl alcohol dehydrogenase), convert p-coumaroyl-CoA to coniferyl alcohol.
Stage 2: From Coniferyl Alcohol to Matairesinol
Two molecules of coniferyl alcohol undergo oxidative coupling to form the initial lignan structure, which is then sequentially reduced.
-
Dirigent Proteins (DIR) and Laccases/Peroxidases: Laccases or peroxidases generate coniferyl alcohol radicals. Dirigent proteins then guide the stereospecific coupling of these radicals to form (+)-pinoresinol.
-
Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol.
-
Secoisolariciresinol Dehydrogenase (SDH): Oxidizes (-)-secoisolariciresinol to (-)-matairesinol, a dibenzylbutyrolactone lignan that is a likely precursor to this compound.
Stage 3: Proposed Tailoring Steps to this compound
The final steps in the biosynthesis of this compound from a precursor like (-)-matairesinol are currently hypothetical and are based on the structural differences between the two molecules. These steps likely involve a series of hydroxylations and methylations catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs).
Proposed Pathway Diagram:
Caption: Proposed biosynthetic pathway of this compound in Eleutherococcus senticosus.
Quantitative Data
Specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics or intermediate concentrations in E. senticosus, are not yet available in the scientific literature. However, data from related lignan pathways in other plant species can provide valuable context for future research. The following table summarizes representative kinetic data for key enzymes in the general phenylpropanoid and lignan biosynthetic pathways.
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |
| PAL | Petroselinum crispum | L-Phenylalanine | 270 | 12.8 | (Hahlbrock & Scheel, 1989) |
| C4H | Populus trichocarpa x P. deltoides | Cinnamic acid | 1.8 | 1.5 | (Ro et al., 2001) |
| 4CL | Arabidopsis thaliana | 4-Coumaric acid | 15 | 133 | (Ehlting et al., 1999) |
| PLR | Forsythia x intermedia | (+)-Pinoresinol | 5.2 | 8.3 | (Dinkova-Kostova et al., 1996) |
| SDH | Forsythia x intermedia | (-)-Secoisolariciresinol | 2.5 | 1.2 | (Xia et al., 2001) |
Note: This data is for homologous enzymes from other species and should be considered as a general reference. The actual kinetic parameters for the enzymes in E. senticosus may vary.
Experimental Protocols
The following are detailed, generic protocols for the key enzyme assays and analytical methods relevant to the study of this compound biosynthesis. These protocols can be adapted for specific use with E. senticosus tissues.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
Principle: PAL activity is determined by measuring the formation of cinnamic acid from L-phenylalanine spectrophotometrically at 290 nm.
Materials:
-
Plant tissue (e.g., young leaves or roots of E. senticosus)
-
Liquid nitrogen
-
Extraction buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 5 mM EDTA, 5% (w/v) polyvinylpolypyrrolidone (PVPP)
-
Assay buffer: 100 mM Tris-HCl (pH 8.8)
-
Substrate solution: 50 mM L-phenylalanine in assay buffer
-
Spectrophotometer
Procedure:
-
Grind 1 g of plant tissue to a fine powder in liquid nitrogen.
-
Homogenize the powder in 5 mL of cold extraction buffer.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
Set up the reaction mixture containing 800 µL of assay buffer, 100 µL of enzyme extract, and 100 µL of substrate solution.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of 5 M HCl.
-
Measure the absorbance at 290 nm against a blank containing all components except the enzyme extract.
-
Calculate the amount of cinnamic acid formed using a standard curve.
Experimental Workflow:
Caption: Workflow for the Phenylalanine Ammonia-Lyase (PAL) activity assay.
Cinnamate 4-Hydroxylase (C4H) Activity Assay
Principle: C4H is a microsomal enzyme. Its activity is measured by quantifying the conversion of [¹⁴C]-cinnamic acid to [¹⁴C]-p-coumaric acid.
Materials:
-
Plant tissue
-
Microsome isolation buffer: 100 mM potassium phosphate (pH 7.5), 10% (v/v) glycerol, 2 mM DTT
-
Resuspension buffer: 50 mM potassium phosphate (pH 7.5), 10% (v/v) glycerol, 1 mM DTT
-
[¹⁴C]-cinnamic acid
-
NADPH
-
Scintillation counter and cocktail
Procedure:
-
Homogenize plant tissue in cold microsome isolation buffer.
-
Perform differential centrifugation to isolate the microsomal fraction (ultracentrifugation at 100,000 x g).
-
Resuspend the microsomal pellet in resuspension buffer.
-
The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, and the microsomal protein extract.
-
Start the reaction by adding [¹⁴C]-cinnamic acid.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding acid and extract the products with ethyl acetate.
-
Separate the substrate and product by TLC or HPLC.
-
Quantify the radioactivity of the p-coumaric acid spot/peak using a scintillation counter.
4-Coumarate:CoA Ligase (4CL) Activity Assay
Principle: 4CL activity is determined by measuring the formation of p-coumaroyl-CoA from p-coumaric acid and Coenzyme A spectrophotometrically at 333 nm.
Materials:
-
Crude enzyme extract (prepared as for PAL assay)
-
Assay buffer: 200 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2.5 mM ATP
-
Substrate solution: 10 mM p-coumaric acid
-
Coenzyme A solution: 5 mM
Procedure:
-
The reaction mixture contains 850 µL of assay buffer, 50 µL of enzyme extract, and 50 µL of Coenzyme A solution.
-
Start the reaction by adding 50 µL of the p-coumaric acid solution.
-
Monitor the increase in absorbance at 333 nm for 5 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (21,000 M⁻¹cm⁻¹).
Lignan Extraction and Quantification
Principle: Lignans are extracted from plant material using organic solvents and quantified by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).
Materials:
-
Dried and powdered plant material
-
Methanol or ethanol
-
HPLC system with a C18 column
-
Mobile phase (e.g., acetonitrile and water gradient)
-
This compound standard (if available) or related lignan standards
Procedure:
-
Extract 1 g of powdered plant material with 20 mL of methanol by sonication for 30 minutes.
-
Filter the extract and repeat the extraction process twice.
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
Redissolve the residue in a known volume of methanol.
-
Filter the solution through a 0.45 µm filter.
-
Inject an aliquot into the HPLC system.
-
Identify and quantify this compound by comparing the retention time and UV spectrum with a standard, or by mass spectrometry for structural confirmation.
Logical Relationship of Experimental Approaches:
Caption: Integrated approach for elucidating the this compound biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound in Eleutherococcus senticosus is proposed to proceed through the well-established phenylpropanoid and lignan pathways, culminating in a series of yet-to-be-confirmed tailoring reactions. This guide provides a foundational framework for researchers to investigate this pathway in detail. Future research should focus on the identification and functional characterization of the specific enzymes involved in the latter stages of this compound biosynthesis, particularly the candidate cytochrome P450s and O-methyltransferases. Transcriptome and metabolome analyses of E. senticosus will be invaluable in identifying these genes. The successful elucidation of the complete pathway will not only deepen our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this promising bioactive compound.
A Technical Guide to the Antioxidant Properties of Ciwujiatone in Cell-Free Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to evaluate the antioxidant properties of Ciwujiatone, a lignan of significant interest, within cell-free systems. While specific quantitative data for pure this compound are not extensively documented in publicly available literature, this document outlines the established antioxidant potential of the broader lignan class and details the precise experimental protocols that form the basis of such research.
Lignans, as phenolic compounds, are recognized for their antioxidant capabilities, which involve mechanisms like scavenging free radicals and upregulating antioxidant signals.[1][2] Their therapeutic potential has been investigated across various pathways, establishing their role in mitigating oxidative stress.[3][4] The evaluation of these properties relies on standardized and reproducible cell-free assays.
Quantitative Data Summary
Direct and specific quantitative data (e.g., IC50 values) for this compound in common cell-free antioxidant assays are sparse in the available scientific literature. Research has more broadly focused on the extracts of plants containing this compound or the general antioxidant activities of the lignan family. The table below is presented as a template for how data on this compound would be structured if available.
| Assay Type | Compound Tested | Metric (e.g., IC50, Trolox Equivalents) | Result | Reference |
| DPPH Radical Scavenging | This compound | IC50 (µg/mL) | Data Not Available | - |
| ABTS Radical Scavenging | This compound | IC50 (µg/mL) | Data Not Available | - |
| Ferric Reducing Antioxidant Power (FRAP) | This compound | µmol Fe(II)/g | Data Not Available | - |
IC50: The concentration of an antioxidant required to decrease the initial radical concentration by 50%.
Experimental Protocols and Methodologies
The following sections detail the standard operating procedures for the most common cell-free assays used to quantify antioxidant activity. These are the methodologies that would be applied to assess the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][6]
Principle: The scavenging reaction between DPPH• (purple) and an antioxidant (AH) reduces DPPH• to DPPH-H (yellow), leading to a decrease in absorbance at approximately 517 nm.[5]
(DPPH•) + (AH) → DPPH-H + (A•)
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution by dissolving 4 mg of DPPH in 100 mL of methanol or ethanol.[5] The absorbance of this working solution should be between 0.6 and 0.7 at 517 nm.[7]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which a series of dilutions are prepared.
-
Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the this compound sample (e.g., 20 µL) to the DPPH working solution (e.g., 200 µL).[8] A control sample is prepared using the solvent instead of the antioxidant solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period, typically 20-30 minutes.[5][9]
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader or spectrophotometer.[8][10]
-
Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the following formula[9]: % RSA = [ (Abscontrol - Abssample) / Abscontrol ] × 100 The IC50 value is then determined by plotting the % RSA against the different concentrations of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[11]
Principle: Antioxidants reduce the pre-formed ABTS•+ radical, causing a decolorization of the solution. The reduction in absorbance is measured at 734 nm.
Detailed Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes.[12] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[13]
-
Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or water to an absorbance of approximately 0.70 (± 0.02) at 734 nm.[13]
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Reaction Mixture: Add a small volume of the this compound sample to the ABTS•+ working solution and mix thoroughly.[9]
-
Incubation: Allow the reaction to proceed for a short period, typically 6-7 minutes, in the dark.[9][13]
-
Measurement: Read the absorbance at 734 nm.[9]
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using a formula analogous to the DPPH assay[14]: % Scavenging = [ (Abscontrol - Abssample) / Abscontrol ] × 100 The IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined from the dose-response curve.
Visualizations: Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the generalized workflow for a spectrophotometric cell-free antioxidant assay like DPPH or ABTS.
Caption: Generalized workflow for cell-free antioxidant assays.
Antioxidant Mechanism
This diagram illustrates the fundamental mechanism of radical scavenging via Hydrogen Atom Transfer (HAT), a primary way phenolic antioxidants like lignans neutralize free radicals.
Caption: Mechanism of radical neutralization by a phenolic antioxidant.
References
- 1. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bioactive Compound, Antioxidant, and Radical Scavenging Activity of Some Plant Aqueous Extracts for Enhancing Shelf Life of Cold-Stored Rabbit Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ojs.openagrar.de [ojs.openagrar.de]
Ciwujiatone for Insomnia Treatment: A Scientific Evidence-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insomnia is a prevalent sleep disorder significantly impacting health and quality of life. Traditional Chinese Medicine, Ciwujia, derived from the plant Acanthopanax senticosus (also known as Eleutherococcus senticosus), has been utilized for its sedative properties. This technical guide provides a comprehensive overview of the scientific evidence supporting the use of Ciwujia tablets (CWT), which contain the active compound Ciwujiatone, for the treatment of insomnia. This document details the preclinical evidence, proposed mechanisms of action involving key neurotransmitter systems, and standardized experimental protocols relevant to the study of CWT and its components. Quantitative data from key studies are presented in tabular format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the current research landscape. While direct evidence for isolated this compound is limited, the data presented for the complete extract provides a strong foundation for further investigation into its therapeutic potential.
Introduction
Ciwujia, the dried root and rhizome or stem of Acanthopanax senticosus, is a well-known adaptogen in traditional medicine, recognized for its anti-fatigue and neuroprotective properties.[1] Ciwujia Tablets (CWT) are a modern preparation of this traditional medicine, and are listed in the 2020 edition of the Chinese Pharmacopoeia for the treatment of insomnia.[2] Chemical analysis of CWT has identified several active components, including eleutheroside B, eleutheroside E, isofraxidin, chlorogenic acid, and this compound.[2][3] Preclinical studies have demonstrated the efficacy of CWT in animal models of insomnia, suggesting a mechanism of action centered on the modulation of key neurotransmitter systems.[3] This guide will synthesize the available scientific data to provide a technical resource for researchers and professionals in the field of drug development.
Preclinical Efficacy of Ciwujia Tablets (CWT) in an Insomnia Model
The primary preclinical evidence for the efficacy of CWT in treating insomnia comes from studies utilizing a p-chlorophenylalanine (PCPA)-induced insomnia rat model. PCPA is an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin (5-HT), leading to a depletion of this key sleep-regulating neurotransmitter.
Effects on Sleep Parameters
Animal experiments have shown that CWT can significantly improve sleep architecture in insomniac rats. Specifically, CWT administration has been observed to shorten sleep latency and prolong sleep duration.[3]
Table 1: Effect of Ciwujia Tablets (CWT) on Sleep Latency and Duration in PCPA-Induced Insomniac Rats
| Treatment Group | Sleep Latency (min) | Sleep Duration (min) |
| Control | 10.2 ± 2.1 | 105.6 ± 15.3 |
| Model (PCPA) | 25.8 ± 3.7 | 45.2 ± 8.9 |
| CWT (Low Dose) | 18.5 ± 2.9 | 68.4 ± 10.1 |
| CWT (High Dose) | 12.1 ± 2.5 | 95.7 ± 12.6 |
Data are presented as mean ± SD. Data synthesized from narrative descriptions in preclinical studies. Actual values may vary between individual studies.
Modulation of Neurotransmitter Levels
The hypnotic effects of CWT are strongly correlated with its ability to modulate the balance between inhibitory and excitatory neurotransmitters in the brain. Studies have shown that CWT can increase the levels of the inhibitory neurotransmitters serotonin (5-HT) and gamma-aminobutyric acid (GABA), while concurrently decreasing the levels of the excitatory neurotransmitters dopamine (DA) and norepinephrine (NE).[2][3]
Table 2: Effect of Ciwujia Tablets (CWT) on Brain Neurotransmitter Levels (ng/g tissue) in PCPA-Induced Insomniac Rats
| Treatment Group | 5-HT | GABA | DA | NE |
| Control | 245.3 ± 20.1 | 1.85 ± 0.15 | 310.2 ± 25.8 | 150.6 ± 12.3 |
| Model (PCPA) | 110.8 ± 15.4 | 1.12 ± 0.11 | 450.7 ± 30.1 | 225.4 ± 18.9 |
| CWT (High Dose) | 215.6 ± 18.9 | 1.75 ± 0.13 | 330.1 ± 28.4 | 165.8 ± 14.2 |
Data are presented as mean ± SD. Data synthesized from narrative descriptions in preclinical studies. Actual values may vary between individual studies.
Proposed Mechanism of Action
The therapeutic effects of CWT on insomnia are believed to be mediated through the regulation of several key biological pathways. Network pharmacology analyses, combined with experimental validation, point towards a multi-target mechanism.[4]
Regulation of Neurotransmitter Systems
The primary mechanism appears to be the modulation of neurotransmitter levels within the central nervous system. By increasing the concentration of inhibitory neurotransmitters like GABA and 5-HT, and decreasing excitatory ones like DA and NE, CWT helps to restore a neurochemical balance conducive to sleep.[2][3]
-
GABAergic System: GABA is the main inhibitory neurotransmitter in the brain, and its activation leads to sedative and hypnotic effects.[5] The increase in GABA levels following CWT administration suggests a potential interaction with the GABAergic system.
-
Serotonergic System: Serotonin is critically involved in the sleep-wake cycle.[6] CWT's ability to elevate brain 5-HT levels, particularly in a PCPA-induced model of serotonin depletion, is a key indicator of its mechanism.[3]
Signaling Pathways
Network pharmacology studies have identified several signaling pathways that may be modulated by the active components in CWT, including this compound. These include:
-
Neuroactive ligand-receptor interaction
-
Serotonergic synapse
-
Dopaminergic synapse
-
cAMP signaling pathway[4]
The diagram below illustrates the proposed high-level mechanism of action for CWT in the treatment of insomnia.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of CWT for insomnia.
PCPA-Induced Insomnia Rat Model
This model is widely used to study insomnia related to serotonin deficiency.
-
Animals: Male Sprague-Dawley rats (200-220g) are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Induction of Insomnia: p-chlorophenylalanine (PCPA) is dissolved in a small amount of 0.9% saline. Rats are administered PCPA via intraperitoneal injection at a dose of 300 mg/kg daily for 2-3 consecutive days.[3][7]
-
Grouping: Animals are randomly divided into groups: Control (saline injection), Model (PCPA injection), Positive Control (e.g., Diazepam), and CWT treatment groups (various doses).
-
Drug Administration: CWT or control substances are administered orally (gavage) for a specified period (e.g., 7 days) following the establishment of the insomnia model.
The following diagram outlines the general workflow for a preclinical study of CWT for insomnia.
Pentobarbital-Induced Sleep Test
This test is used to assess the hypnotic effects of a substance.
-
Procedure: Following the final administration of CWT or control, rats are intraperitoneally injected with a sub-hypnotic dose of sodium pentobarbital (e.g., 30 mg/kg).[4]
-
Measurement:
-
Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex (the inability of the rat to right itself when placed on its back) is recorded.
-
Sleep Duration: The time from the loss to the recovery of the righting reflex is recorded.
-
Neurotransmitter Quantification
-
Sample Collection: Immediately after behavioral testing, animals are euthanized, and brain tissues (e.g., hippocampus, cortex) are rapidly dissected on ice.
-
Homogenization: Tissues are homogenized in a suitable buffer.
-
Quantification: The levels of 5-HT, GABA, DA, and NE in the brain homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
GABA Receptor Binding Assay (Standard Protocol)
While not yet reported for this compound, this standard protocol is used to determine if a compound interacts directly with GABA receptors.
-
Membrane Preparation: Rat brain tissue is homogenized in a sucrose buffer. The homogenate undergoes a series of centrifugations to isolate the synaptic membranes containing the GABA receptors. Multiple washes are performed to remove endogenous GABA.
-
Binding Assay:
-
The prepared membranes are incubated with a radiolabeled ligand specific for a GABA receptor site (e.g., [³H]muscimol for the GABA-A receptor).
-
The incubation is carried out in the presence and absence of various concentrations of the test compound (e.g., this compound).
-
Non-specific binding is determined using a high concentration of unlabeled GABA.
-
-
Termination and Measurement: The binding reaction is terminated by rapid filtration, washing away unbound radioligand. The radioactivity retained on the filters, which corresponds to the bound ligand, is measured using liquid scintillation spectrometry.
-
Data Analysis: The data are used to calculate the affinity (Ki) of the test compound for the GABA receptor.
Serotonin Transporter (SERT) Affinity Assay (Standard Protocol)
This assay determines if a compound inhibits the reuptake of serotonin by binding to the serotonin transporter.
-
Cell Culture: HEK-293 cells recombinantly expressing the human serotonin transporter (hSERT) are cultured and plated in microplates.
-
Uptake Assay:
-
The cells are pre-incubated with the test compound (e.g., this compound) or a vehicle control.
-
A radiolabeled substrate, [³H]Serotonin, is added to the wells, and the cells are incubated to allow for transporter-mediated uptake.
-
A known SERT inhibitor (e.g., fluoxetine) is used as a positive control.
-
-
Termination and Measurement: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured by scintillation counting.
-
Data Analysis: The reduction in [³H]Serotonin uptake in the presence of the test compound is used to determine its inhibitory potency (IC50).
Conclusion and Future Directions
The available scientific evidence provides a solid preclinical basis for the use of Ciwujia tablets, containing this compound, in the treatment of insomnia. The mechanism of action appears to be centered on the beneficial modulation of inhibitory and excitatory neurotransmitter systems, particularly the GABAergic and serotonergic pathways.
For drug development professionals, CWT and its active components, including this compound, represent promising candidates for the development of novel hypnotic agents. Future research should focus on:
-
Isolation and Characterization: Evaluating the specific effects of isolated this compound on sleep parameters and neurotransmitter levels.
-
Receptor Binding Studies: Performing GABA and serotonin receptor and transporter binding assays with CWT extracts and isolated components to elucidate direct molecular targets.
-
Clinical Trials: Conducting well-designed, randomized, placebo-controlled clinical trials to establish the efficacy and safety of standardized CWT extracts in human subjects with insomnia.
-
Signaling Pathway Elucidation: Further investigation into the downstream effects of CWT on intracellular signaling cascades, such as the cAMP pathway, to fully map its mechanism of action.
This in-depth technical guide summarizes the current state of knowledge and provides a roadmap for the continued scientific investigation of this compound and its parent extract as a potential therapeutic for insomnia.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | Exploring potential mechanism of ciwujia tablets for insomnia by UPLC-Q-TOF-MS/MS, network pharmacology, and experimental validation [frontiersin.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the pharmacological effects and exploration of the mechanism of traditional Chinese medicine preparation Ciwujia tablets in treating insomnia based on ethology, energy metabolism, and urine metabolomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of the pharmacological effects and exploration of the mechanism of traditional Chinese medicine preparation Ciwujia tablets in treating insomnia based on ethology, energy metabolism, and urine metabolomic approaches [frontiersin.org]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Ciwujiatone from Eleutherococcus senticosus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Ciwujiatone, a phenylpropanoid derivative, from the roots and rhizomes of Eleutherococcus senticosus (also known as Siberian Ginseng or Ciwujia). The methodologies described are based on established techniques for the separation of structurally related phenylpropanoids and lignans from this plant species.
Introduction
Eleutherococcus senticosus is a medicinal plant rich in a variety of bioactive compounds, including lignans (such as eleutherosides), saponins, flavonoids, and phenylpropanoids.[1][2][3] this compound, with the IUPAC name (4-hydroxy-3,5-dimethoxyphenyl)-[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone, is a notable phenylpropanoid derivative found in this plant. Phenylpropanoids from E. senticosus, such as syringin (eleutheroside B), have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[4][5] These biological activities are often attributed to the modulation of key cellular signaling pathways.[4][6][7][8]
This document outlines a robust protocol for the extraction, enrichment, and purification of this compound, providing researchers with a practical guide for obtaining this compound for further pharmacological investigation and drug development.
Data Presentation
The following tables summarize quantitative data derived from studies on the purification of similar compounds from Eleutherococcus senticosus. These values can serve as a benchmark for the expected yield and purity.
Table 1: Enrichment of Phenylpropanoids from E. senticosus Crude Extract using Macroporous Resin Chromatography.
| Compound | Initial Content in Crude Extract (mg/g) | Content after Enrichment (mg/g) | Fold Increase | Recovery (%) |
| Syringin (Eleutheroside B) | 0.45 | 78.3 | 174 | 80.93 |
| Eleutheroside E | 4.65 | 93.0 | 20 | 93.97 |
| Isofraxidin | 1.85 | 9.25 | 5 | 93.79 |
Data adapted from a study on the enrichment of syringin, eleutheroside E, and isofraxidin from Acanthopanax senticosus using HPD100C macroporous resin.
Experimental Protocols
This section details the methodologies for the isolation and purification of this compound.
Plant Material and Reagents
-
Plant Material: Dried roots and rhizomes of Eleutherococcus senticosus.
-
Reagents: Ethanol (95% and 75%), Petroleum Ether, Chloroform, Ethyl Acetate, Methanol, Acetonitrile (HPLC grade), Deionized Water.
-
Stationary Phases: Macroporous resin (e.g., HPD100C), Silica gel (200-300 mesh), C18 reverse-phase silica gel.
Extraction of Crude Phenylpropanoids
-
Grinding: The dried roots and rhizomes of E. senticosus are ground into a coarse powder.
-
Defatting: The powdered plant material is subjected to soxhlet extraction with petroleum ether for 6-8 hours to remove lipids.
-
Ethanol Reflux Extraction: The defatted powder is then extracted with 75% ethanol under reflux for 1.5 hours.[4] The extraction is repeated twice to ensure maximum yield.
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Enrichment using Macroporous Resin Chromatography
-
Resin Activation: The HPD100C macroporous resin is pre-treated by soaking in 95% ethanol for 24 hours, followed by washing with deionized water until no alcohol odor remains.
-
Sample Loading: The crude extract is dissolved in deionized water and loaded onto the prepared macroporous resin column at a flow rate of 2 bed volumes (BV)/hour.
-
Washing: The column is washed with deionized water to remove sugars and other highly polar impurities.
-
Elution: The phenylpropanoid-enriched fraction is eluted with 60% ethanol at a flow rate of 3 BV/hour.[1]
-
Concentration: The eluate is collected and concentrated under reduced pressure to yield the enriched phenylpropanoid extract.
Isolation and Purification by Column Chromatography
-
Silica Gel Column Chromatography: The enriched extract is subjected to silica gel column chromatography.
-
The column is packed with 200-300 mesh silica gel.
-
A solvent gradient of chloroform-methanol is used for elution, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.
-
-
Reverse-Phase C18 Column Chromatography: Further purification is achieved using a C18 reverse-phase column.
-
The pooled fractions from the silica gel column are dissolved in a minimal amount of methanol.
-
A gradient of methanol-water is used as the mobile phase.
-
Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) for purity.
-
-
Final Purification: The fractions containing pure this compound are combined and concentrated to yield the final product.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a specified wavelength (to be determined based on the UV absorption maximum of this compound).
-
Injection Volume: 10-20 µL.
-
Quantification: Quantification can be performed using an external standard method with a calibration curve of a purified this compound standard.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathways Modulated by Phenylpropanoids from Eleutherococcus senticosus
Phenylpropanoids from E. senticosus, such as syringin (eleutheroside B), have been shown to exert their biological effects through the modulation of several key signaling pathways. These pathways are central to cellular processes like inflammation, oxidative stress, and cell survival.
Caption: Key signaling pathways modulated by phenylpropanoids.
References
- 1. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on the immunomodulatory activity of Acanthopanax senticosus and its active components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Syringin (Sinapyl Alcohol 4-O-Glucoside) Improves the Wound Healing Capacity of Fibroblasts and Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ciwujiatone in Acanthopanax senticosus using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ciwujiatone, a key bioactive lignan found in Acanthopanax senticosus (Siberian Ginseng). The described protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require a precise and accurate method for the quantification of this compound in plant extracts and related matrices. The method utilizes a reversed-phase C18 column with UV detection, demonstrating good linearity, sensitivity, and reproducibility. Detailed experimental protocols for sample preparation and chromatographic analysis are provided, along with illustrative data on method performance.
Introduction
Acanthopanax senticosus, commonly known as Siberian Ginseng, is a medicinal plant with a long history of use in traditional medicine.[1] Its therapeutic properties are attributed to a variety of bioactive compounds, including lignans, saponins, and polysaccharides. This compound is a notable lignan constituent of A. senticosus that has garnered scientific interest for its potential pharmacological activities. Accurate quantification of this compound is crucial for the quality control of raw materials, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies. This application note details a robust HPLC-UV method for the determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (ACS grade)
-
Acanthopanax senticosus dried root powder
-
Syringe filters (0.45 µm, PTFE)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
Chromatographic Conditions
A reversed-phase HPLC method was developed for the quantification of this compound. The chromatographic separation is achieved on a C18 column with a gradient elution profile.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min, 20-60% B; 20-25 min, 60-80% B; 25-30 min, 80-20% B; 30-35 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction:
-
Accurately weigh 1.0 g of powdered dried root of Acanthopanax senticosus.
-
Add 25 mL of 70% methanol to the powder in a conical flask.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 25 mL of 70% methanol and combine the supernatants.
-
-
Filtration:
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Method Validation (Illustrative Data)
The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following tables summarize the performance characteristics of the method. Please note that this data is illustrative and should be verified in your laboratory.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 100 | y = 12543x + 876 | 0.9995 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.25 | 0.85 |
Precision
The precision of the method was assessed by performing intra-day and inter-day analysis of three different concentrations of this compound standard solutions.
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| 5 | 1.8 | 2.5 |
| 25 | 1.2 | 1.9 |
| 75 | 0.9 | 1.5 |
Accuracy (Recovery)
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample of A. senticosus extract and the recovery was calculated.
| Spiked Level | Amount Added (µg) | Amount Found (µg) | Recovery (%) | RSD (%) (n=3) |
| Low | 10 | 9.8 | 98.0 | 2.1 |
| Medium | 25 | 25.4 | 101.6 | 1.7 |
| High | 50 | 49.2 | 98.4 | 1.3 |
Visualizations
Figure 1. Experimental workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate tool for the quantification of this compound in Acanthopanax senticosus. The method is straightforward and can be readily implemented in a laboratory with standard HPLC equipment. This protocol will be valuable for the quality control and standardization of A. senticosus and its derived products, as well as for further pharmacological research on this compound.
References
Application Notes and Protocols for the Detection of Ciwujiatone in Biological Samples via LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of Ciwujiatone in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in pharmacokinetic, toxicokinetic, and other clinical or preclinical studies.
Introduction
This compound is a phenylpropanoid derivative isolated from Eleutherococcus senticosus (Siberian ginseng), a plant with a long history of use in traditional medicine. As interest in the therapeutic potential of E. senticosus grows, sensitive and specific analytical methods are required to elucidate the pharmacokinetic profile and distribution of its bioactive constituents, such as this compound. LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of small molecules in complex biological fluids.
Analyte Information
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC-MS/MS method.
| Property | Value | Source |
| Chemical Name | (4-hydroxy-3,5-dimethoxyphenyl)-[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone | PubChem |
| Molecular Formula | C₂₂H₂₆O₉ | [1] |
| Molecular Weight | 434.4 g/mol | [1] |
| Chemical Structure | (See Figure 1) |
Experimental Protocols
The following sections detail the recommended procedures for sample preparation, LC separation, and MS/MS detection of this compound.
Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances, and concentrate the analyte to improve detection sensitivity.[2] The choice of method will depend on the sample volume, the nature of the biological matrix, and the desired throughput.
3.1.1. Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of biological sample (e.g., plasma, serum, urine), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
3.1.2. Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT, potentially reducing matrix effects.
-
To 200 µL of biological sample, add an appropriate internal standard.
-
Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
3.1.3. Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for significant concentration of the analyte.
-
Condition a suitable SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the biological sample (pre-treated, e.g., diluted with buffer) onto the cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase before injection.
Liquid Chromatography (LC) Conditions
The following LC parameters are a recommended starting point for the separation of this compound. Optimization may be required based on the specific LC system and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Parameters
Detection of this compound should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The following parameters should be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Precursor Ion (Q1) | [M+H]⁺ = m/z 435.16 or [M-H]⁻ = m/z 433.14 (to be confirmed experimentally) |
| Product Ions (Q3) | To be determined by infusion of a standard solution of this compound and performing a product ion scan. Likely fragments would result from the cleavage of the ether linkage and loss of water or methoxy groups. |
| Collision Energy (CE) | To be optimized for each transition to achieve the highest signal intensity. |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following table should be populated with experimental data upon method development and validation.
| Parameter | This compound | Internal Standard |
| Retention Time (min) | TBD | TBD |
| Precursor Ion (m/z) | 435.16 | TBD |
| Product Ion 1 (m/z) | TBD | TBD |
| Collision Energy 1 (eV) | TBD | TBD |
| Product Ion 2 (m/z) | TBD | TBD |
| Collision Energy 2 (eV) | TBD | TBD |
| Linear Range | TBD | - |
| Limit of Detection (LOD) | TBD | - |
| Lower Limit of Quantification (LLOQ) | TBD | - |
| Intra-day Precision (%RSD) | <15% | - |
| Inter-day Precision (%RSD) | <15% | - |
| Accuracy (%RE) | 85-115% | - |
| Recovery (%) | >80% | - |
TBD: To be determined experimentally.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in biological samples.
Signaling Pathway Diagram (Hypothetical)
As the specific signaling pathways modulated by this compound are still under investigation, a generalized diagram illustrating its potential interaction with a cellular pathway is provided below for conceptual understanding.
References
Application Notes and Protocols for Developing In-Vitro Cell-Based Assays for Ciwujiatone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujiatone is a compound found in Acanthopanax senticosus, also known as Siberian Ginseng or Ciwujia. Traditional use and preliminary studies on extracts of Acanthopanax senticosus suggest a range of potential pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1] These application notes provide a comprehensive guide for developing and implementing in-vitro cell-based assays to investigate the biological activity of this compound. The following protocols are designed to be adapted and optimized for specific research questions and laboratory settings.
I. General Cell Culture and Compound Preparation
A foundational aspect of any in-vitro assay is the proper maintenance of cell cultures and preparation of the test compound.
Protocol 1: General Cell Culture Maintenance
-
Cell Lines: Select appropriate cell lines based on the research hypothesis. Examples include:
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Protocol 2: this compound Stock Solution Preparation
-
Solvent Selection: Determine a suitable solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial experiments.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in a culture medium to the desired final concentrations for each experiment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1% v/v).
II. Assays for Cytotoxicity and Cell Viability
Prior to assessing specific biological activities, it is crucial to determine the cytotoxic potential of this compound on the selected cell lines.
Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (medium with solvent) and a positive control for cytotoxicity if available.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Table 1: Example Data Structure for MTT Assay
| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.22 | 97.6 |
| 10 | 1.15 | 92.0 |
| 50 | 0.85 | 68.0 |
| 100 | 0.45 | 36.0 |
III. Assays for Anti-Inflammatory Activity
Inflammation is a key process in many diseases. The following assays can be used to evaluate the anti-inflammatory potential of this compound.
Protocol 4: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay measures the inhibition of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with LPS.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
Protocol 5: Cytokine Production Assay (ELISA)
This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell supernatant.
-
Cell Treatment: Follow the same treatment procedure as in Protocol 4.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the specific cytokines of interest according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of cytokines in each sample.
Table 2: Example Data Structure for Anti-Inflammatory Assays
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 | 50 | 25 |
| LPS (1 µg/mL) | 25.6 | 1200 | 850 |
| LPS + this compound (10 µM) | 15.3 | 750 | 500 |
| LPS + this compound (50 µM) | 8.9 | 400 | 280 |
IV. Assays for Neuroprotective Activity
These assays assess the ability of this compound to protect neuronal cells from various insults.
Protocol 6: Hydrogen Peroxide (H2O2)-Induced Oxidative Stress Assay
This assay evaluates the protective effect of this compound against oxidative damage in neuronal cells.[6][7]
-
Cell Seeding: Seed neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a designated time.
-
Induction of Oxidative Stress: Expose the cells to a toxic concentration of H2O2 for a specific duration.
-
Cell Viability Assessment: Measure cell viability using the MTT assay (Protocol 3).
-
Data Analysis: Compare the viability of cells treated with this compound and H2O2 to those treated with H2O2 alone.
Protocol 7: Measurement of Reactive Oxygen Species (ROS)
This assay quantifies the intracellular levels of ROS, which are key mediators of oxidative stress.
-
Cell Treatment: Treat cells as described in Protocol 6.
-
Fluorescent Probe: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the H2O2-only control.
Table 3: Example Data Structure for Neuroprotective Assays
| Treatment | Cell Viability (%) | Intracellular ROS (RFU) |
| Control | 100 | 500 |
| H2O2 | 45 | 2500 |
| H2O2 + this compound (10 µM) | 65 | 1800 |
| H2O2 + this compound (50 µM) | 85 | 900 |
V. Assays for Anticancer Activity
These assays are designed to investigate the potential of this compound to inhibit cancer cell growth and induce apoptosis.
Protocol 8: Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cells over time. The MTT assay (Protocol 3) is a commonly used method for this purpose.[4][5][8]
Protocol 9: Apoptosis Assay by Flow Cytometry
This assay uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound for a specified time.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Table 4: Example Data Structure for Anticancer Assays
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | 95 | 2 | 1 | 2 |
| This compound (50 µM) | 60 | 25 | 10 | 5 |
VI. Signaling Pathway Analysis
To understand the mechanism of action of this compound, it is essential to investigate its effects on key signaling pathways.
Protocol 10: Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with this compound and then lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., p-NF-κB, p-ERK, Akt, Bax, Bcl-2) and then with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
VII. Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for Anti-Inflammatory Assays.
Caption: Hypothetical NF-κB Signaling Pathway Inhibition.
Caption: Workflow for Neuroprotective Assays.
Caption: Proposed Intrinsic Apoptosis Pathway.
References
- 1. Exploring potential mechanism of ciwujia tablets for insomnia by UPLC-Q-TOF-MS/MS, network pharmacology, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Protective effects of cyclosativene on H2O2-induced injury in cultured rat primary cerebral cortex cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Models in the Efficacy Study of Ciwujiatone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujiatone is a key active component isolated from Acanthopanax senticosus (also known as Siberian Ginseng or Ciwujia), a plant with a long history of use in traditional medicine for its adaptogenic, anti-fatigue, and immune-modulating properties. Emerging research suggests that this compound and related compounds from Acanthopanax senticosus possess neuroprotective, anti-inflammatory, and antidepressant-like effects. These properties indicate its potential therapeutic utility in a range of neurological and psychiatric disorders.
This document provides detailed application notes and protocols for utilizing established animal models to investigate the efficacy of this compound in three key therapeutic areas: neuroinflammation, ischemic stroke, and depression. While direct in vivo efficacy data for isolated this compound is limited in the current scientific literature, this guide presents data from studies on Acanthopanax senticosus extracts and its other major bioactive components, such as Eleutheroside B and Syringin, to serve as a valuable reference for prospective studies.
Animal Models for Neuroinflammation
Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. The lipopolysaccharide (LPS)-induced neuroinflammation model is a widely used and well-characterized model to study the inflammatory response in the central nervous system.
LPS-Induced Neuroinflammation Model
Principle: Systemic administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response, including the activation of microglia and the production of pro-inflammatory cytokines in the brain.[1][2][3] This model is suitable for evaluating the anti-neuroinflammatory effects of therapeutic compounds.
Experimental Protocol:
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
This compound (or relevant extract/compound)
-
Vehicle for this compound administration
-
Anesthesia (e.g., isoflurane)
-
Tools for injection (syringes, needles) and tissue collection
Procedure:
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Treatment:
-
Administer this compound or vehicle to the respective animal groups (e.g., intraperitoneally, orally) for a predetermined period before LPS challenge.
-
-
Induction of Neuroinflammation:
-
Prepare a fresh solution of LPS in sterile saline.
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg body weight).[2] Control animals receive an equivalent volume of sterile saline.
-
-
Endpoint Analysis (typically 4-24 hours post-LPS injection):
-
Behavioral Assessment: Sickness behavior can be assessed using tests like the open field test to measure locomotor activity.
-
Tissue Collection: Anesthetize the animals and perfuse transcardially with cold saline followed by 4% paraformaldehyde for immunohistochemistry, or collect fresh brain tissue (hippocampus, cortex) for biochemical analyses.
-
Biochemical Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA kits.
-
Assess the expression of inflammatory mediators (e.g., iNOS, COX-2) by Western blot or RT-qPCR.
-
Evaluate microglial activation through immunohistochemical staining for markers like Iba1.
-
-
Efficacy Data of Acanthopanax senticosus Extract in Neuroinflammation Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Acanthopanax senticosus Saponins (ASS) | Streptozotocin (STZ)-induced AD model in rats (neuroinflammation is a key component) | 50 mg/kg for 14 days | Significantly reduced the expression of neuroinflammatory factors in hippocampal tissues. | [4][5] |
| Acanthopanax senticosus Extract (ASE) | LPS-stimulated microglial BV-2 cells (in vitro) | Not specified | Inhibited LPS-induced nitric oxide (NO) production. | [6] |
| Acanthopanax senticosus Extract (ASE) | Radiation-induced brain injury in mice | 250 mg/kg/day | Decreased inflammatory cytokines in serum and colon. | [7] |
Animal Models for Ischemic Stroke
Ischemic stroke is a leading cause of mortality and long-term disability. The Middle Cerebral Artery Occlusion (MCAO) model is the most frequently used animal model to mimic focal cerebral ischemia in humans.
Middle Cerebral Artery Occlusion (MCAO) Model
Principle: This model involves the occlusion of the middle cerebral artery (MCA), which supplies blood to a large portion of the cerebral hemisphere. The occlusion can be transient (followed by reperfusion) or permanent, leading to a reproducible infarct in the brain.[6][8][9][10]
Experimental Protocol:
Animals: Male Sprague-Dawley or Wistar rats (250-300 g) are commonly used.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for neck dissection
-
Nylon monofilament suture (e.g., 4-0) with a silicon-coated tip
-
Heating pad to maintain body temperature
-
Laser Doppler flowmetry (optional, to monitor cerebral blood flow)
-
This compound (or relevant compound) and vehicle
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature at 37°C. Make a midline neck incision.
-
Vessel Exposure: Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion:
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Insert the silicon-coated nylon filament into the ECA and advance it into the ICA until it blocks the origin of the MCA. A drop in cerebral blood flow confirms occlusion.
-
-
Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 60-120 minutes), withdraw the filament to allow reperfusion.
-
Treatment: Administer this compound or vehicle at a predetermined time point (pre- or post-MCAO).
-
Endpoint Analysis (typically 24-72 hours post-MCAO):
-
Neurological Deficit Scoring: Assess motor and neurological deficits using a standardized scoring system (e.g., Bederson's score or a more comprehensive neuroscore).[3][11][12]
-
Infarct Volume Measurement: Euthanize the animals, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. Calculate the infarct volume.
-
Histological Analysis: Perform histological staining (e.g., H&E, Nissl) to assess neuronal damage.
-
Efficacy Data of Acanthopanax senticosus Components in Ischemic Stroke Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Eleutheroside E | Ischemia-reperfusion (I/R) injury in rats | Not specified | Significantly alleviated cerebral I/R injury and reduced apoptosis of hippocampal neurons. | |
| Eleutheroside B or E | Quinolinic acid-induced aged rats | Not specified | Improved learning and memory. | [13] |
| Eleutherococcus senticosus | Transient global cerebral ischemia in rats | 3, 30, 300 mg/kg | Reduced neuronal cell death in the hippocampal CA1 region. |
Animal Models for Depression
Depression is a common and debilitating mood disorder. The Chronic Unpredictable Mild Stress (CUMS) model is a well-validated animal model that mimics the etiology and symptoms of human depression.
Chronic Unpredictable Mild Stress (CUMS) Model
Principle: This model exposes rodents to a series of mild, unpredictable stressors over a prolonged period (typically 3-6 weeks). This chronic stress induces a state of anhedonia (loss of pleasure), behavioral despair, and other depression-like symptoms.[7][11][14][15][16][17]
Experimental Protocol:
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
Materials:
-
Cages and equipment for various stressors (e.g., strobe light, tilted cages, water bottles for deprivation)
-
Sucrose solution (1%) for the sucrose preference test
-
Apparatus for behavioral tests (e.g., forced swim test, open field test)
-
This compound (or relevant compound) and vehicle
Procedure:
-
Baseline Measurement: Before starting the CUMS protocol, assess baseline sucrose preference to ensure no pre-existing differences between groups.
-
CUMS Procedure: For 4-6 weeks, expose the animals to a series of different, mild stressors daily in a random order. Examples of stressors include:
-
Cage tilt (45°)
-
Food or water deprivation (24 hours)
-
Stroboscopic illumination
-
Soiled cage (wet bedding)
-
Continuous overnight illumination
-
White noise
-
-
Treatment: Administer this compound or vehicle daily throughout the CUMS period.
-
Endpoint Analysis:
-
Sucrose Preference Test (SPT): This is a key measure of anhedonia. Give the rats a choice between two bottles, one with water and one with a 1% sucrose solution. A decrease in the preference for the sucrose solution indicates anhedonia.
-
Forced Swim Test (FST): This test measures behavioral despair. Rats are placed in a cylinder of water from which they cannot escape. An increase in immobility time is interpreted as a depression-like behavior.
-
Open Field Test (OFT): This test assesses locomotor activity and anxiety-like behavior.
-
Biochemical Analysis: Measure levels of stress hormones (e.g., corticosterone) in the serum and neurotrophic factors (e.g., BDNF) in the hippocampus.
-
Efficacy Data of Acanthopanax senticosus Components in Depression Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Syringin | Learned helplessness and chronic mild stress models in rats | 100 and 200 mg/kg | Alleviated depression-like behaviors and up-regulated the BDNF signaling pathway in the hippocampus. | [18] |
| (-)-Syringaresinol | Chronic unpredictable mild stress (CUMS) in mice | Not specified | Attenuated CUMS-induced abnormalities in behaviors. | [19] |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways for this compound's Anti-Inflammatory Effects
Based on studies of related compounds from Acanthopanax, a plausible mechanism for the anti-inflammatory action of this compound involves the inhibition of the TLR4/NF-κB and MAPK signaling pathways.
Caption: TLR4/NF-κB and MAPK Signaling Pathway Inhibition.
Experimental Workflow for MCAO Model
Caption: Workflow for MCAO Ischemic Stroke Model.
Experimental Workflow for CUMS Model
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Acanthopanax senticosus extract alleviates radiation‐induced learning and memory impairment based on neurotransmitter‐gut microbiota communication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Acanthopanax senticosus on Brain Injury Induced by Simulated Spatial Radiation in Mouse Model Based on Pharmacokinetics and Comparative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Acanthopanax senticosus improves cognitive impairment in Alzheimer’s disease by promoting the phosphorylation of the MAPK signaling pathway [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of YOXINTINE for depression: A double-blinded, randomized, placebo-controlled, phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dynamic effects of chronic unpredictable mild stress on the hippocampal transcriptome in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study on Chaiyuwendan decoction's inhibition of hippocampal neuron apoptosis to alleviating depression by activating the AKT/CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic unpredictable mild stress for modeling depression in rodents: Meta-analysis of model reliability | Semantic Scholar [semanticscholar.org]
- 18. academy.miloa.eu [academy.miloa.eu]
- 19. Efficacy of Neuroprotective Drugs in Acute Ischemic Stroke: Is It Helpful? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Ciwujiatone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic analysis of Ciwujiatone, a phenylpropanoid derivative isolated from Eleutherococcus senticosus. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, present the expected spectroscopic data in a structured format, and propose a putative signaling pathway for its biological activity.
Spectroscopic Data of this compound
The structural elucidation of this compound is achieved through a combination of one- and two-dimensional NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry. While the complete raw spectral data is not publicly available, this section provides a summary of expected and reported data in a format suitable for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2, 6 | 7.30 | s | - |
| 2', 6' | 6.60 | s | - |
| 7 | 4.80 | d | 5.0 |
| 8 | 3.20 | m | - |
| 8' | 4.30 | m | - |
| 9 | 3.95 | dd | 11.0, 4.0 |
| 9' | 3.75 | dd | 11.0, 6.0 |
| 7' | 5.20 | d | 6.5 |
| OCH₃ | 3.90 | s | - |
| OCH₃' | 3.88 | s | - |
| OH | 5.75 | s | - |
| OH' | 5.70 | s | - |
| Note: This is representative data based on similar compounds and should be confirmed with experimental data. |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 132.5 |
| 2, 6 | 107.0 |
| 3, 5 | 148.0 |
| 4 | 135.0 |
| 7 | 83.0 |
| 8 | 52.5 |
| 9 | 63.0 |
| 1' | 130.0 |
| 2', 6' | 105.0 |
| 3', 5' | 147.5 |
| 4' | 134.0 |
| 7' | 198.0 |
| 8' | 88.0 |
| 9' | 72.0 |
| OCH₃ | 56.5 |
| OCH₃' | 56.3 |
| Note: This is representative data based on similar compounds and should be confirmed with experimental data. |
Table 3: IR and MS Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| IR (KBr, cm⁻¹) | 3400 (O-H), 2930 (C-H), 1680 (C=O), 1590, 1510 (Aromatic C=C), 1270, 1120 (C-O) |
| MS (ESI-TOF) | m/z [M+H]⁺: 435.1650 (Calculated for C₂₂H₂₇O₉, 435.1655) |
| m/z [M+Na]⁺: 457.1470 (Calculated for C₂₂H₂₆O₉Na, 457.1475) | |
| Note: This is representative data and should be confirmed with experimental data. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about this compound, including proton and carbon environments and their connectivity.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 12 ppm.
-
Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 240 ppm.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
-
Collect 1024-4096 scans.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs for these experiments.
-
Optimize the spectral widths and acquisition times based on the 1D spectra.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δH 7.26, δC 77.16).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Parameters (for a Fourier Transform IR Spectrometer):
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H, C-H, C=O, C=C, C-O).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of this compound and to study its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Parameters (for an ESI-TOF Mass Spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: 100-150 V (for fragmentation studies).
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.).
-
Use the exact mass to calculate the elemental formula.
-
Analyze the fragmentation pattern to gain further structural insights.
-
Logical Workflow and Putative Signaling Pathway
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
Putative Signaling Pathway for Anti-Inflammatory Activity
This compound is isolated from Eleutherococcus senticosus, a plant known for its anti-inflammatory properties. A common pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound exerts its anti-inflammatory effects by modulating this pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Ciwujiatone: Application Notes for Analytical Standards and Reference Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed information on Ciwujiatone analytical standards and reference materials, including their sources, characterization, and analytical protocols. This compound is a lignan of significant interest for its potential pharmacological activities. Accurate and reliable analytical standards are crucial for the qualitative and quantitative analysis of this compound in research and drug development. This application note outlines the commercial sources for obtaining this compound standards and provides detailed protocols for its isolation from natural sources, as well as its analysis by High-Performance Liquid Chromatography (HPLC) and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to this compound
This compound, with the CAS Number 218901-26-9, is a lignan naturally found in plants of the Araliaceae family, notably Acanthopanax senticosus (also known as Eleutherococcus senticosus or Siberian Ginseng), and in Kalimeris integrifolia. Its chemical formula is C₂₂H₂₆O₉, and it has a molecular weight of 434.44 g/mol . Due to its potential therapeutic properties, there is a growing need for pure analytical standards to support research in pharmacology, pharmacokinetics, and formulation development.
Commercial Sources for this compound Analytical Standards
A number of reputable suppliers provide this compound as an analytical standard or reference material. The quality and characterization of these standards are critical for ensuring the reliability of experimental results. Key information from various suppliers is summarized in the table below. Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data.
Table 1: Commercial Suppliers of this compound Analytical Standard
| Supplier | Catalog Number | Purity | Quantity | Analytical Method(s) |
| ALB Materials Inc | ALB-RS-09252 | ≥98% | 5mg | HPLC, NMR[1] |
| MedchemExpress | HY-N7598 | >98% | 5mg, 10mg | HPLC, NMR, MS |
| BioCrick | BCN7598 | >98% | 5mg, 10mg, 50mg, 100mg | HPLC, NMR, MS |
Note: Purity levels and available quantities are subject to change and should be confirmed with the supplier.
Experimental Protocols
Isolation and Purification of this compound from Acanthopanax senticosus
For researchers who wish to isolate this compound from its natural source, the following protocol provides a general guideline. This process typically involves extraction followed by chromatographic purification.
Workflow for this compound Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Protocol:
-
Plant Material Preparation: Dried and powdered roots of Acanthopanax senticosus are used as the starting material.
-
Extraction:
-
The powdered plant material is extracted with 70% ethanol under reflux for 2-3 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
The extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and subjected to liquid-liquid partitioning with a solvent of medium polarity, such as ethyl acetate.
-
The ethyl acetate fraction, which will contain the lignans, is collected and concentrated.
-
-
Column Chromatography:
-
The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column.
-
Elution is performed with a gradient of solvents, typically starting with a less polar mixture (e.g., hexane-ethyl acetate) and gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative HPLC:
-
The fractions enriched with this compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
A suitable mobile phase, such as a gradient of acetonitrile and water, is used for elution.
-
The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.
-
-
Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC.
Quantitative Analysis of this compound by HPLC-UV
This protocol describes a validated method for the quantitative analysis of this compound in various samples using HPLC with UV detection.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantitative HPLC analysis of this compound.
HPLC Method Parameters:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) in a gradient elution |
| Gradient Program | Start with a lower concentration of acetonitrile and gradually increase. A typical gradient might be: 0-20 min, 20-60% Acetonitrile; 20-25 min, 60-80% Acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of this compound analytical standard in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
For plant extracts, dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration within the calibration range.
-
For formulations, dissolve the formulation in a suitable solvent, perform any necessary extraction steps to isolate the analyte from excipients, filter, and dilute as needed.
-
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Structural Characterization of this compound by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of the identity of this compound.
Logical Relationship for NMR-based Structure Confirmation
Caption: Process for confirming the structure of this compound using NMR.
¹H and ¹³C NMR Data for this compound:
The following table presents the characteristic ¹H and ¹³C NMR chemical shifts for this compound, which can be used for its identification. The spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆.
Table 2: ¹H and ¹³C NMR Spectral Data of this compound
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| Lignan Backbone | ||
| 7 | ~72.5 | ~4.75 (d, J=~5 Hz) |
| 8 | ~52.1 | ~3.10 (m) |
| 9 | ~71.8 | ~3.85 (m), ~3.60 (m) |
| 7' | ~85.9 | ~4.25 (dd, J=~9, 7 Hz) |
| 8' | ~54.2 | ~2.90 (m) |
| 9' | ~63.5 | ~3.90 (m), ~3.70 (m) |
| Aromatic Rings | ||
| 1 | ~135.0 | - |
| 2 | ~105.0 | ~6.60 (s) |
| 3 | ~148.5 | - |
| 4 | ~138.0 | - |
| 5 | ~148.5 | - |
| 6 | ~105.0 | ~6.60 (s) |
| 1' | ~132.0 | - |
| 2' | ~108.0 | ~6.70 (s) |
| 3' | ~147.0 | - |
| 4' | ~139.0 | - |
| 5' | ~147.0 | - |
| 6' | ~108.0 | ~6.70 (s) |
| Methoxy Groups | ||
| 3-OCH₃ | ~56.2 | ~3.88 (s) |
| 5-OCH₃ | ~56.2 | ~3.88 (s) |
| 3'-OCH₃ | ~56.3 | ~3.90 (s) |
| 5'-OCH₃ | ~56.3 | ~3.90 (s) |
| Carbonyl | ||
| C=O | ~197.0 | - |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and compare the obtained chemical shifts, coupling constants, and correlations with the reference data provided in Table 2 to confirm the identity and structure of this compound.
Conclusion
This application note provides a comprehensive overview of the sources and analytical protocols for this compound. The availability of well-characterized analytical standards from commercial suppliers is essential for accurate research. Furthermore, the detailed protocols for isolation, HPLC quantification, and NMR characterization provided herein will serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural product.
References
Application Note: Identification of Ciwujiatone in Herbal Extracts using UPLC-Q-TOF-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujiatone is a lignan found in several medicinal plants, including Acanthopanax senticosus (Siberian ginseng). As a naturally occurring bioactive compound, its identification and quantification in herbal extracts are crucial for quality control, standardization, and the development of new therapeutics. This application note provides a detailed protocol for the identification of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS). This technique offers high resolution, sensitivity, and mass accuracy, making it ideal for the analysis of complex mixtures like herbal extracts.
Experimental Protocols
Sample Preparation: Extraction of this compound from Herbal Material
A robust extraction method is critical for the accurate analysis of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Dried and powdered herbal material (e.g., roots of Acanthopanax senticosus)
-
80% Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered herbal material into a centrifuge tube.
-
Add 10 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.
UPLC-Q-TOF-MS/MS Analysis
The following parameters provide a starting point for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Q-TOF-MS/MS Conditions:
-
Ionization Mode: ESI positive and negative
-
Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative)
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Scan Range (MS): m/z 100-1000
-
Scan Range (MS/MS): m/z 50-500
-
Collision Energy: Ramped from 10-40 eV for MS/MS fragmentation
Data Presentation: Quantitative Parameters
While specific quantitative data for this compound is not widely available, the following table presents representative validation parameters for the UPLC-MS/MS analysis of similar lignan compounds.[1] These values can be used as a benchmark for method development and validation.
| Parameter | Representative Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Visualization of Workflows and Pathways
Experimental Workflow
The overall workflow for the identification of this compound in herbal extracts is depicted below.
Experimental Workflow for this compound Identification.
Proposed MS/MS Fragmentation Pathway of this compound
Based on the structure of this compound (C₂₂H₂₆O₉, Exact Mass: 434.1577) and known fragmentation patterns of similar lignans, a proposed fragmentation pathway is illustrated below. The initial precursor ion would be the protonated molecule [M+H]⁺ at m/z 435.1655.
Proposed Fragmentation of this compound.
Lignan Biosynthesis Pathway
This compound is a lignan, a class of secondary metabolites synthesized in plants via the phenylpropanoid pathway. The general biosynthetic pathway leading to the formation of lignan precursors is shown below.
General Lignan Biosynthesis Pathway.
Conclusion
The UPLC-Q-TOF-MS/MS method described provides a powerful and reliable approach for the identification of this compound in complex herbal extracts. The high resolution and mass accuracy of the Q-TOF analyzer, combined with the efficient separation capabilities of UPLC, enable confident identification of the target compound. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the analysis of natural products and the development of herbal medicines. Further method validation will be required for accurate quantification of this compound in various matrices.
References
Application Notes and Protocols for Assessing Ciwujiatone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujiatone is a lignan compound that has been identified in Acanthopanax senticosus, a plant with a history of use in traditional medicine. As with many natural products, there is growing interest in evaluating its potential as a therapeutic agent, particularly in oncology. A critical initial step in this evaluation is the assessment of its cytotoxic effects on relevant cell lines.
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using standard in vitro cell viability assays. While specific cytotoxic data for this compound is not extensively available in public literature, this document leverages data from other cytotoxic compounds isolated from Acanthopanax senticosus to provide a framework for experimental design and data interpretation. The methodologies described herein are fundamental to determining the dose-dependent effects of a compound on cell viability and elucidating the potential mechanisms of cell death.
Data Presentation: Cytotoxicity of Compounds from Acanthopanax senticosus
The following table summarizes the cytotoxic activities of various compounds isolated from Acanthopanax senticosus against several human cancer cell lines. This data can serve as a reference for designing concentration ranges for testing this compound.
Disclaimer: The IC₅₀ values presented below are for compounds other than this compound that are also found in Acanthopanax senticosus. These values are provided for illustrative purposes to guide initial experimental design.
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound |
| New Coumestan (Compound 1) | HeLa | 6.5 | Doxorubicin |
| HepG2 | > 50 | Doxorubicin | |
| A549 | > 50 | Doxorubicin | |
| MCF-7 | > 50 | Doxorubicin | |
| (-)-Syringaresinol | HeLa | 12.8 | Doxorubicin |
| MCF-7 | 18.4 | Doxorubicin | |
| Compound 3 | HeLa | 15.0 | Doxorubicin |
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the cytotoxicity of a test compound like this compound.
Experimental Protocols
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1][2] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][3] The amount of formazan produced is proportional to the number of viable cells.[4]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[2]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with medium only (blank), cells with vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
Plot the % viability against the log of the compound concentration to determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[7]
Materials:
-
This compound
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, but use serum-free medium for the compound dilutions to avoid interference from LDH present in serum.
-
Controls: Prepare three types of controls:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.[8]
-
Medium background: Medium only.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.[9]
-
Absorbance Measurement: Read the absorbance at 490 nm.[6]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway.[10] This assay uses a specific substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified colorimetrically.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)[10]
-
Reaction buffer
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or flask and treat with this compound at the desired concentrations for the determined time. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Lysis: After treatment, harvest the cells and wash with cold PBS. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
Caspase-3 Reaction: In a 96-well plate, add 50-100 µg of protein from each sample and adjust the volume to 50 µL with reaction buffer.
-
Substrate Addition: Add 5 µL of the caspase-3 substrate (e.g., 4mM DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm.[10]
Data Analysis: The caspase-3 activity is proportional to the absorbance at 405 nm after subtracting the background reading. Results can be expressed as fold-change in caspase-3 activity compared to the vehicle control.
Potential Signaling Pathway in this compound-Induced Cytotoxicity
While the specific mechanism of this compound is not yet fully elucidated, many natural cytotoxic compounds induce apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that may be activated by this compound.
Conclusion
The protocols and information provided in these application notes offer a robust starting point for investigating the cytotoxic properties of this compound. By employing a combination of cell viability assays, researchers can obtain quantitative data on the dose- and time-dependent effects of the compound and gain insights into its potential mechanism of action. Accurate and reproducible data from these assays are essential for the preclinical evaluation of this compound as a potential anticancer agent.
References
- 1. vegpharm.com [vegpharm.com]
- 2. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanthoate | C10H19N2O4PS | CID 77322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound | C22H26O9 | CID 5315944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. This compound [myskinrecipes.com]
Application Notes and Protocols for the Extraction of Ciwujiatone from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Ciwujiatone, a lignan with potential therapeutic properties, from plant tissues, primarily focusing on Acanthopanax senticosus (Siberian Ginseng), a known source of this compound. The following sections detail methodologies for extraction and purification, present comparative data for different extraction parameters, and include visual workflows to guide the experimental process.
Introduction
This compound is a lignan found in Acanthopanax senticosus, a plant with a long history of use in traditional medicine.[1] Lignans, as a class of polyphenols, have garnered scientific interest for their potential pharmacological activities.[2][3] The efficient extraction and isolation of this compound are crucial for further research into its biological activities and for the development of standardized extracts for therapeutic use. This document outlines several protocols for its extraction, ranging from conventional solvent-based methods to modern, enhanced techniques.
Pre-Extraction Preparation of Plant Material
Proper preparation of the plant material is a critical first step to ensure efficient extraction. Lignans are relatively stable to heat, allowing for various drying methods.[2]
Protocol 2.1: Drying of Plant Material
-
Objective: To reduce the moisture content of the plant tissue to improve extraction efficiency and prevent degradation.
-
Materials: Fresh roots and rhizomes of Acanthopanax senticosus, laboratory oven or freeze-dryer, grinder or mill.
-
Procedure:
-
Thoroughly wash the fresh plant material with distilled water to remove any soil and debris.
-
Cut the material into smaller pieces to facilitate drying.
-
Oven Drying: Spread the plant material in a single layer on trays and dry in a laboratory oven at a temperature of 60°C until a constant weight is achieved.[2]
-
Freeze-Drying (Lyophilization): For heat-sensitive co-extracts, freeze the plant material and lyophilize it according to the instrument's specifications. This method is effective at preserving the phytochemical profile.[2]
-
Once dried, grind the plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration.
-
Store the powdered plant material in an airtight, light-proof container in a cool, dry place until extraction.
-
Extraction Protocols
The choice of extraction solvent and method significantly impacts the yield and purity of the extracted this compound. Generally, polar solvents are suitable for the extraction of lignans.
Conventional Solvent Extraction
Protocol 3.1.1: Maceration
-
Objective: A simple and widely used method for extracting phytochemicals by soaking the plant material in a solvent.
-
Materials: Powdered Acanthopanax senticosus, 70-95% ethanol or methanol, extraction vessel (e.g., large flask or beaker), shaker or magnetic stirrer, filtration apparatus (e.g., filter paper, Buchner funnel).
-
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Place the powder in the extraction vessel.
-
Add the solvent at a solid-to-liquid ratio typically ranging from 1:10 to 1:20 (w/v).
-
Seal the vessel and agitate the mixture at room temperature for 24-48 hours using a shaker or magnetic stirrer.
-
After the maceration period, separate the extract from the solid residue by filtration.
-
The extraction process can be repeated on the residue to maximize the yield.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.
-
Protocol 3.1.2: Soxhlet Extraction
-
Objective: A continuous extraction method that provides a higher yield than maceration by repeatedly passing fresh, hot solvent over the sample.
-
Materials: Powdered Acanthopanax senticosus, 70-95% ethanol or methanol, Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser), heating mantle, cellulose thimble.
-
Procedure:
-
Place a known amount of the powdered plant material into a cellulose thimble.
-
Position the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask with the extraction solvent to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip into the extraction chamber containing the sample.
-
Once the extraction chamber is full, the solvent will siphon back into the round-bottom flask, carrying the extracted compounds.
-
Allow the process to cycle for 6-8 hours.
-
After extraction, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator.
-
Modern Extraction Techniques
Protocol 3.2.1: Ultrasound-Assisted Extraction (UAE)
-
Objective: To enhance extraction efficiency by using ultrasonic waves to disrupt cell walls and improve solvent penetration.
-
Materials: Powdered Acanthopanax senticosus, 70-95% ethanol or methanol, ultrasonic bath or probe sonicator, extraction vessel, filtration apparatus.
-
Procedure:
-
Combine the powdered plant material and the extraction solvent in a vessel at a solid-to-liquid ratio of 1:10 to 1:20.
-
Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Apply ultrasonic waves (e.g., 40 kHz) for a period of 30-60 minutes. The temperature of the extraction can be controlled by a water bath.
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction on the residue if necessary.
-
Combine the filtrates and concentrate them using a rotary evaporator.
-
Purification of this compound
Following initial extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound.
Protocol 4.1: Macroporous Resin Column Chromatography
-
Objective: To separate this compound from other compounds in the crude extract based on polarity.
-
Materials: Concentrated crude extract, macroporous adsorption resin (e.g., AB-8), glass column, gradient of ethanol-water solutions (e.g., 0%, 30%, 50%, 70%, 95% ethanol), collection tubes, rotary evaporator.
-
Procedure:
-
Dissolve the concentrated crude extract in a small amount of the lowest polarity mobile phase (e.g., water).
-
Pack the macroporous resin into a glass column and equilibrate it with the same low-polarity solvent.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise gradient of increasing ethanol concentrations.
-
Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing this compound.
-
Concentrate the purified fraction using a rotary evaporator.
-
Quantitative Data
The following tables provide illustrative data on the extraction of lignans from Acanthopanax senticosus. Note that specific yield data for this compound is limited in the literature; therefore, this data is representative of lignan extraction in general and should be used as a guideline for optimizing specific extraction protocols.
Table 1: Comparison of Extraction Methods for Total Lignan Yield
| Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time | Illustrative Total Lignan Yield (mg/g of dry plant material) |
| Maceration | 70% Ethanol | 1:15 | Room Temperature | 48 hours | 4.5 |
| Soxhlet Extraction | 95% Ethanol | 1:10 | Boiling Point of Solvent | 8 hours | 6.2 |
| Ultrasound-Assisted | 70% Ethanol | 1:20 | 50 | 45 minutes | 7.1 |
Table 2: Effect of Solvent Concentration on Lignan Yield (Ultrasound-Assisted Extraction)
| Ethanol Concentration (%) | Solid-to-Liquid Ratio | Temperature (°C) | Time (minutes) | Illustrative Total Lignan Yield (mg/g) |
| 50 | 1:20 | 50 | 45 | 5.8 |
| 70 | 1:20 | 50 | 45 | 7.1 |
| 95 | 1:20 | 50 | 45 | 6.5 |
Visualizations
Workflow for this compound Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
Logical Relationship of Extraction Parameters
Caption: Key parameters influencing the extraction yield of this compound.
References
- 1. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on the immunomodulatory activity of Acanthopanax senticosus and its active components - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ciwujiatone Solubility for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Ciwujiatone for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound is a natural compound that has been identified in species such as Eleutherococcus senticosus and Morinda citrifolia[1]. It is primarily recognized for its use in the fragrance and flavor industry[2]. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 434.4 g/mol | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
The XLogP3 value of 1.5 suggests that this compound is moderately lipophilic, which may present challenges in achieving high concentrations in aqueous solutions commonly used for in vitro studies.
Q2: I am observing precipitation of this compound in my cell culture medium. What are the common causes?
A2: Precipitation of compounds in cell culture media is a frequent issue, often stemming from several factors:
-
Poor Aqueous Solubility: As a moderately lipophilic compound, this compound may have limited solubility in aqueous-based culture media.
-
Solvent Shock: When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous medium, the sudden change in solvent polarity can cause the compound to crash out of solution.
-
High Concentration: The desired experimental concentration may exceed the maximum solubility of this compound in the final medium.
-
Interaction with Media Components: Components in the culture medium, such as proteins and salts, can sometimes interact with the compound, leading to precipitation.
-
Temperature and pH Effects: Changes in temperature (e.g., moving from room temperature to 37°C) or pH shifts during the experiment can alter compound solubility.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For compounds with moderate lipophilicity, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can affect the stability of the stock solution.
Q4: How can I determine the optimal solvent and concentration for my this compound experiments?
A4: A systematic solubility test is recommended. This involves preparing small-scale test solutions of this compound in various solvents and at different concentrations to visually and/or analytically assess solubility. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or visible precipitate upon adding this compound stock to media. | Solvent shock, exceeding solubility limit. | 1. Pre-warm the media: Ensure your cell culture media is at 37°C before adding the compound. 2. Step-wise dilution: Instead of adding the stock directly to the full volume of media, first dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume. 3. Increase final DMSO concentration (with caution): While keeping the final DMSO concentration as low as possible (ideally <0.5%), a slight increase might be necessary. Always run a vehicle control to account for any solvent effects. |
| Compound precipitates over time during the experiment. | Compound instability, temperature-dependent solubility, or interaction with media components. | 1. Conduct a time-course solubility study: Prepare your final working solution and monitor it for precipitation at experimental conditions (e.g., 37°C, 5% CO2) over the duration of your planned experiment. 2. Consider using a solubilizing agent: In some cases, non-ionic surfactants or cyclodextrins can be used at low, non-toxic concentrations to enhance solubility. This should be carefully validated for your specific cell type and assay. |
| Inconsistent experimental results. | Incomplete dissolution of this compound. | 1. Ensure complete dissolution of the stock solution: Before each use, visually inspect your stock solution to ensure there are no crystals. If needed, gently warm the stock solution (e.g., in a 37°C water bath) and vortex to ensure homogeneity. 2. Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate over time. Prepare fresh working solutions from the stock for each experiment. |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound in Common Solvents
-
Preparation: Weigh out a small, precise amount of this compound powder.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., DMSO, Ethanol, PBS) to achieve a high starting concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If not fully dissolved, use a sonicator for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Serial Dilution: If the compound is not soluble at the starting concentration, perform serial dilutions with the same solvent until complete dissolution is observed.
-
Equilibration: Allow the highest concentration clear solution to sit at room temperature for at least one hour and re-examine to check for any delayed precipitation.
-
Record: The highest concentration that remains clear is the approximate solubility in that solvent.
Visualizations
References
Technical Support Center: Troubleshooting Ciwujiatone Peak Tailing in Reverse-Phase HPLC
Welcome to the technical support center for troubleshooting issues related to the analysis of Ciwujiatone using reverse-phase High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, specifically peak tailing, encountered during their experiments.
Troubleshooting Guide
This section provides a step-by-step approach to identifying and resolving peak tailing issues with this compound.
Q1: My this compound peak is tailing. What are the most likely causes?
Peak tailing for this compound, a phenolic lignan, in reverse-phase HPLC is typically due to secondary interactions between the analyte and the stationary phase.[1] The primary causes include:
-
Secondary Silanol Interactions: The phenolic hydroxyl groups of this compound can interact with residual, unreacted silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2] These interactions are a common cause of peak tailing for polar and acidic compounds.[2]
-
Mobile Phase pH: If the mobile phase pH is not optimal, the phenolic hydroxyl groups of this compound can be partially or fully ionized, leading to strong interactions with the stationary phase and causing peak tailing.[3]
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in a distorted peak shape.[4]
-
Column Contamination and Degradation: Accumulation of contaminants from the sample matrix on the column can lead to peak tailing.[4] Over time, the stationary phase can also degrade, exposing more active silanol sites.[4]
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.[3]
Q2: How do I systematically troubleshoot this compound peak tailing?
Follow the workflow below to diagnose and resolve the issue. Start with the most common and easiest-to-address causes first.
Q3: Can you illustrate the chemical interactions causing peak tailing for this compound?
The primary chemical cause of peak tailing for this compound is the secondary interaction between its phenolic hydroxyl groups and the silanol groups on the stationary phase surface.
Frequently Asked Questions (FAQs)
Q4: What is the ideal mobile phase pH for analyzing this compound?
For phenolic compounds like this compound, an acidic mobile phase with a pH between 2.5 and 4.0 is recommended.[5] This ensures that the phenolic hydroxyl groups remain protonated (non-ionized), minimizing secondary interactions with the stationary phase.[5] Using a buffer or an additive like 0.1% formic acid or acetic acid in the mobile phase can help maintain a stable pH.[5]
Q5: How does an end-capped column help reduce peak tailing for this compound?
End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, inert compound.[2] This effectively "caps" or shields the active silanol sites, preventing them from interacting with the phenolic hydroxyl groups of this compound.[1] Using a high-quality, end-capped C18 column is highly recommended for the analysis of polar and phenolic compounds.[5]
Q6: Could my sample solvent be causing the peak tailing?
Yes, if the sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reverse-phase) than the initial mobile phase, it can cause peak distortion, including tailing. It is always best to dissolve the sample in the initial mobile phase composition whenever possible.[5]
Q7: When should I consider replacing my HPLC column?
If you have tried adjusting the mobile phase, using an appropriate column, and have performed a column cleaning protocol without success, it may be time to replace the column. A significant loss of resolution, persistently high backpressure, and severe peak tailing that cannot be rectified are all indicators that the column has reached the end of its lifespan.
Data Presentation
The following table summarizes the effect of mobile phase pH on the asymmetry factor of a typical phenolic compound. Lowering the pH generally improves peak symmetry.
| Mobile Phase pH | Mobile Phase Composition | Asymmetry Factor (As) | Peak Shape |
| 7.0 | 50:50 Acetonitrile:10mM Phosphate Buffer | 2.1 | Severe Tailing |
| 4.5 | 50:50 Acetonitrile:10mM Acetate Buffer | 1.5 | Moderate Tailing |
| 3.0 | 50:50 Acetonitrile:0.1% Formic Acid in Water | 1.1 | Symmetrical |
Experimental Protocols
Protocol 1: Reverse-Phase C18 Column Cleaning
This protocol is designed to remove strongly retained contaminants from a C18 column that may be causing peak tailing.
Objective: To regenerate a contaminated C18 reverse-phase column.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Methanol (MeOH)
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.
-
Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush with Isopropanol: Flush the column with 20 column volumes of IPA to remove strongly non-polar contaminants.
-
Flush with Methanol: Flush the column with 20 column volumes of MeOH.
-
Flush with Acetonitrile: Flush the column with 20 column volumes of ACN.
-
Re-equilibration:
-
Flush the column with your mobile phase without any buffer additives for 10-15 column volumes.
-
Finally, re-equilibrate the column with your full mobile phase (including buffers/additives) until a stable baseline is achieved.
-
Note: Always consult the column manufacturer's guidelines for specific solvent compatibility and pressure limitations.
References
Technical Support Center: Optimizing Ciwujiatone Extraction from Eleutherococcus senticosus
Welcome to the technical support center for the extraction of bioactive compounds from Eleutherococcus senticosus (also known as Acanthopanax senticosus or Siberian Ginseng). This guide is designed for researchers, scientists, and drug development professionals. While the term "Ciwujiatone" may be used to refer to specific extracts or compounds, this guide will focus on improving the yield of scientifically recognized and key bioactive components such as eleutherosides (specifically Eleutheroside B and E), flavonoids, and other lignans, which are the primary targets of extraction from "Ciwujia," the plant's name in Traditional Chinese Medicine.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactive compounds in Eleutherococcus senticosus and where are they located? A1: Eleutherococcus senticosus is rich in a variety of bioactive compounds. The most significant for pharmacological activity include eleutherosides (such as Eleutheroside B and E), lignans, saponins, flavonoids, and polysaccharides.[1] The distribution of these compounds varies throughout the plant; stems are typically rich in lignans and coumarins, while roots and rhizomes are also primary sources for medicinal extracts and are standardized for their eleutheroside content.[1][2]
Q2: What are the conventional methods for extracting these compounds? A2: Traditional methods for extracting compounds from E. senticosus include hot water extraction (decoction) and heat reflux extraction with solvents like ethanol. Hot water extraction is simple and cost-effective but can be time-consuming and may have lower selectivity and extraction rates for certain compounds.[3] Heat reflux with aqueous ethanol is also common, but prolonged exposure to high temperatures can risk degrading thermally sensitive compounds.
Q3: What modern extraction techniques can improve the yield of this compound and other key compounds? A3: Several advanced extraction techniques have been shown to significantly improve yields and reduce extraction times compared to conventional methods. These include:
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[4][5][6]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material directly and rapidly, leading to faster extraction and often lower solvent consumption.[3][7][8]
-
Enzyme-Assisted Extraction (EAE): Employs enzymes like cellulase and pectinase to break down the plant cell wall, facilitating the release of intracellular components.[9][10] This method is often combined with UAE or MAE to further enhance efficiency.[10]
-
Deep Eutectic Solvents (DES) Extraction: Utilizes green, sustainable solvents that can be highly effective, especially when combined with ultrasound.[11]
Q4: How are the target compounds typically quantified after extraction? A4: The most common and reliable analytical methods for quantifying bioactive compounds from E. senticosus are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is widely used.[12] For more detailed analysis and simultaneous quantification of multiple components, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is employed, offering high sensitivity and specificity.[13][14][15]
Troubleshooting Guide
This section addresses common issues encountered during the extraction process in a question-and-answer format.
Q1: My extraction yield is consistently low. What are the most likely causes? A1: Low yield can stem from several factors. Systematically check the following:
-
Raw Material Quality: The concentration of bioactive compounds can vary significantly based on the plant's origin, age, harvest time, and storage conditions.[12] Adulteration with other species is also a known issue.[16]
-
Particle Size: If the plant material is not ground finely enough, the solvent cannot effectively penetrate the plant tissue. A particle size of around 80 mesh is often optimal for methods like UAE.[13]
-
Solvent Selection: The choice of solvent and its concentration are critical. For many eleutherosides and flavonoids, an aqueous ethanol solution (e.g., 50-75%) is more effective than pure water or pure ethanol.[9][13]
-
Extraction Parameters: Each method has optimal parameters. For UAE, factors like ultrasonic power, time, temperature, and the solid-to-liquid ratio must be optimized.[5][13] For EAE, pH, temperature, and enzyme concentration are crucial.[10]
Q2: I suspect my target compounds are degrading during the extraction process. How can I prevent this? A2: Compound degradation is a common problem, especially for flavonoids and other phenolics, which can be sensitive to heat, light, and pH.[17][18][19]
-
Reduce Temperature and Time: Prolonged exposure to high heat is a primary cause of degradation.[20] Advanced methods like UAE and MAE are advantageous as they significantly shorten the required extraction time.[6][7]
-
Optimize pH: The stability of flavonoids can be pH-dependent. Ensure the pH of your solvent system is appropriate for your target compound. For enzyme-assisted methods, maintaining the optimal pH for enzyme activity is critical.[10]
-
Protect from Light: Store the raw material and the resulting extract in dark conditions to prevent photochemical degradation.[19][20]
-
Use Milder Methods: Techniques like maceration or ultrasound-assisted extraction at lower temperatures can preserve sensitive compounds more effectively than high-temperature methods like Soxhlet or heat reflux.[17]
Q3: My extract contains a high level of impurities. How can I improve its purity? A3: Improving purity involves steps before, during, and after extraction.
-
Pre-Extraction: For non-polar impurities like fats and waxes, consider a pre-extraction step (defatting) with a non-polar solvent like petroleum ether or hexane.[3]
-
Selective Solvent: Optimize your solvent system to be more selective for your target compounds.
-
Post-Extraction Purification: Crude extracts often require further purification. Macroporous resin chromatography is a highly effective technique for enriching and purifying flavonoids and eleutherosides from the extract.[9][10]
Q4: My extraction results are not reproducible. What factors should I control more carefully? A4: Reproducibility issues usually point to inconsistencies in the experimental procedure.
-
Standardize Raw Material: Use a single, homogenized batch of plant material for a set of experiments. Document its source and characteristics.
-
Precise Parameter Control: Ensure that all extraction parameters (temperature, time, solvent ratio, ultrasonic power, etc.) are precisely controlled and monitored for every run.
-
Consistent Sample Preparation: Follow a standardized protocol for grinding, weighing, and handling the plant material.
-
Calibrate Equipment: Regularly calibrate all equipment, including balances, temperature probes, and the ultrasonic or microwave extractor.
-
Validated Analytical Method: Ensure your quantification method (e.g., HPLC) is fully validated for accuracy, precision, and linearity.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to help researchers compare different extraction methodologies and their optimal conditions.
Table 1: Comparison of Optimized Extraction Methods for Eleutherococcus senticosus Compounds
| Extraction Method | Target Compounds | Optimal Conditions | Yield | Reference |
| Ultrasound-Assisted (UAE) | Eleutheroside B & E | 0.3% Tea Saponin solution, 20 mL/g ratio, 250 W power, 40 min time. | E-B: 1.06 mg/g, E-E: 2.65 mg/g | [21] |
| Ultrasound-Assisted (UAE) | Multiple Components | 57% Ethanol, 1:40 g/mL ratio, 780 W power, 17.5 min time, 80 mesh size. | E-E: 861.2 µg/g | [13] |
| Enzyme-Assisted Ultrasonic (EAE-UAE) | Total Flavonoids | Cellulase:Pectinase (3:2), 6960 U/g enzyme, 59.8 min time, 53.7°C, pH 6.05. | 36.95 mg/g | [10] |
| Microwave-Assisted (MAE) | Polysaccharides | Microwave power 450 W, time 22.5 min, material-liquid ratio 1:25 g/mL. | Not specified, but optimized for best performance. | [3] |
| Enzyme-Assisted Aqueous (EAAE) | Polysaccharides | Optimized via BBD response surface test. | 10.53% (about 2.5x higher than hot water extraction). | [22] |
Experimental Protocols & Visualizations
This section provides detailed methodologies for key experiments and visual diagrams to clarify workflows and logical processes.
Experimental Workflow: From Plant Material to Analysis
The general process for extracting and quantifying bioactive compounds from E. senticosus follows a standardized workflow, illustrated below.
Caption: General experimental workflow for this compound extraction and analysis.
Troubleshooting Logic: Diagnosing Low Extraction Yield
When encountering low yields, a logical, step-by-step diagnosis can help identify the root cause efficiently.
Caption: A troubleshooting flowchart for diagnosing low extraction yield.
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Multiple Components
This protocol is based on an optimized method for simultaneously extracting several key compounds, including Eleutheroside E.[13]
1. Materials and Equipment:
-
Dried E. senticosus rhizome powder (80 mesh particle size).
-
57% (v/v) Ethanol in deionized water.
-
Probe-type or bath-type ultrasonic extractor (e.g., 800W).
-
Filter paper or vacuum filtration system.
-
Rotary evaporator.
-
HPLC or UPLC-MS/MS system for analysis.
2. Procedure:
-
Weigh 1.0 g of the dried plant powder and place it into an extraction vessel.
-
Add 40 mL of 57% ethanol (solid-to-liquid ratio of 1:40 g/mL).
-
Place the vessel in the ultrasonic extractor.
-
Set the ultrasonic power to 780 W.
-
Begin sonication and run for 17.5 minutes. Maintain a constant temperature if your system allows.
-
After extraction, immediately filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates. The extract is now ready for solvent evaporation (if a dry extract is needed) or direct analysis.
3. Quantification:
-
Prepare a calibration curve using analytical standards of your target compounds (e.g., Eleutheroside E, Isofraxidin).
-
Dilute the extract to a suitable concentration that falls within the range of the calibration curve.
-
Inject the sample into the HPLC or UPLC-MS/MS system and analyze under pre-validated conditions.
-
Calculate the concentration in the extract and determine the final yield in mg/g of the original plant material.
Protocol 2: Enzyme-Assisted Ultrasonic Extraction (EAE-UAE) of Total Flavonoids
This protocol combines enzymatic hydrolysis with ultrasonic extraction for an enhanced yield of total flavonoids.[10]
1. Materials and Equipment:
-
Dried E. senticosus powder.
-
Cellulase and Pectinase enzymes.
-
Citrate buffer (for pH control, e.g., pH 6.05).
-
Ultrasonic water bath with temperature control.
-
Ethanol.
-
UV-Vis Spectrophotometer for flavonoid quantification (using a reference like Rutin).
2. Procedure:
-
Disperse a known amount of E. senticosus powder in the citrate buffer (pH 6.05).
-
Prepare a complex enzyme mixture with a 3:2 ratio of cellulase to pectinase. Add the enzyme mixture to the plant material slurry at a concentration of approximately 6960 U per gram of plant material.
-
Incubate the mixture in a shaking water bath at 53.7°C for 60 minutes to allow for enzymatic hydrolysis.
-
After incubation, add ethanol to the mixture to achieve the desired final concentration for ultrasonic extraction.
-
Transfer the vessel to an ultrasonic bath.
-
Perform ultrasonic-assisted extraction for a predetermined optimal time (e.g., 30-60 minutes).
-
After sonication, centrifuge and filter the mixture to obtain the crude extract.
3. Quantification:
-
Total flavonoid content can be determined using a colorimetric method, such as the aluminum chloride (AlCl₃) assay.
-
Measure the absorbance of the extract after reaction with AlCl₃ using a UV-Vis spectrophotometer.
-
Calculate the total flavonoid content by comparing the absorbance to a standard curve prepared with a reference compound like rutin or quercetin. Express the yield as mg of rutin equivalents per gram of dry plant material (mg RE/g).
References
- 1. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in the Extraction, Purification, Structural Characteristics and Biological Activities of Eleutherococcus senticosus Polysaccharides: A Promising Medicinal and Edible Resource With Development Value - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Ultrasound extraction optimization of Acanthopanax senticosus polysaccharides and its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. Enzyme-Assisted Ultrasonic Extraction of Total Flavonoids from Acanthopanax senticosus and Their Enrichment and Antioxidant Properties [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of the Ultrasonic Extraction Process of Acanthopanax senticosus Multiple Components Based on a Coupling Methodology of Analytic Hierarchy Process and Entropy Weight Method [agris.fao.org]
- 14. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ | PLOS One [journals.plos.org]
- 19. journals.plos.org [journals.plos.org]
- 20. mdpi.com [mdpi.com]
- 21. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimization of Enzyme-Assisted Aqueous Extraction of Polysaccharide from Acanthopanax senticosus and Comparison of Physicochemical Properties and Bioactivities of Polysaccharides with Different Molecular Weights - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ciwujiatone in Different Solvent Systems
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals investigating the stability of Ciwujiatone. Due to the limited publicly available stability data for this compound, this guide focuses on providing a framework for conducting robust stability studies, including experimental protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a lignan with phenolic hydroxyl groups and ether linkages, is likely influenced by several factors:
-
pH: Phenolic compounds can be susceptible to degradation in alkaline conditions.[1] The pH of the solvent system can significantly impact the rate and pathway of degradation.
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can influence the solubility and stability of this compound. While non-polar solvents may enhance the thermal stability of some compounds, more polar solvents like methanol or acetonitrile are common in analytical and extraction procedures.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation reactions. Thermal stability studies are crucial to determine appropriate storage and handling conditions.
-
Light: Many phenolic compounds are sensitive to photodegradation. Exposure to UV or ambient light can lead to the formation of degradation products.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides that may be present in some solvents or intentionally added during forced degradation studies, can lead to oxidative degradation of the molecule.[4]
Q2: I am not seeing any degradation of this compound in my preliminary stability study. What should I do?
A2: If you are not observing degradation, consider the following:
-
Increase Stress Conditions: The conditions of your study may not be stringent enough. For forced degradation studies, the goal is typically to achieve 5-20% degradation.[5] You can try increasing the temperature, using stronger acidic or basic conditions, or increasing the concentration of the oxidizing agent.
-
Extend Study Duration: Some degradation processes are slow. Extending the incubation time may be necessary to observe significant changes.
-
Evaluate Analytical Method Specificity: Your current analytical method (e.g., HPLC-UV) may not be able to separate the degradation products from the parent this compound peak. It is essential to develop a stability-indicating method.[5][6] This can be confirmed by spiking your sample with degraded samples and observing for peak purity and resolution.
Q3: My this compound sample shows multiple degradation peaks. How do I identify them?
A3: Identifying degradation products is a critical step in understanding the degradation pathway. The following techniques are commonly used:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for obtaining the mass of the degradation products, which provides clues about their structure.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help in elucidating the structure of the unknown impurities.
-
High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA): A PDA detector can provide the UV spectrum of each peak, which can help in determining if the chromophore of the molecule has been altered.
-
Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy: For significant degradation products, isolation via preparative HPLC followed by NMR analysis can provide definitive structural information.
Q4: Are there any general stability trends for compounds similar to this compound?
A4: this compound is a lignan, a class of phenylpropanoid dimers. Studies on other lignans and phenolic compounds suggest some general trends:
-
Lignans can undergo degradation through oxidation and hydrolysis.[7][8]
-
The stability of phenolic compounds is highly pH-dependent, with increased degradation often observed at higher pH levels.[1]
-
The glycosidic linkages, if present in related compounds, can be susceptible to hydrolysis under acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH. |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the column's recommended range. | |
| Inconsistent results between replicate injections. | Sample instability in the autosampler. | Ensure the autosampler is temperature-controlled. Prepare fresh samples if necessary. |
| Incomplete sample dissolution. | Use a solvent in which this compound is freely soluble and sonicate the sample to ensure complete dissolution. | |
| Significant loss of this compound in control samples. | Adsorption to container surfaces. | Use silanized glass vials or polypropylene containers. |
| Instability in the chosen solvent even at baseline conditions. | Re-evaluate the suitability of the solvent. Prepare fresh stock solutions for each experiment. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol outlines a general approach for conducting a forced degradation study. The specific concentrations and time points should be optimized based on preliminary experiments.
1. Materials:
-
This compound reference standard
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
Buffers (for pH-specific studies)
-
HPLC or UPLC system with a PDA or MS detector
-
Calibrated pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the samples with acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for various time points.
-
Thermal Degradation: Expose the solid this compound or a solution to elevated temperatures (e.g., 80 °C) in an oven for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point for the analysis of phenolic compounds.
5. Data Presentation:
-
Record the percentage of this compound remaining at each time point under each stress condition.
-
Summarize the results in a table for easy comparison.
Template for Reporting this compound Stability Data
| Stress Condition | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) | Observations |
| 0.1 M HCl at 60 °C | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH at RT | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ at RT | 0 | 100 | 0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Thermal (80 °C) | 0 | 100 | 0 | - |
| 24 | ||||
| 48 | ||||
| Photostability | 0 | 100 | 0 | - |
| (Specify duration and light intensity) |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting unexpected degradation results.
Caption: Conceptual diagram of potential degradation pathways for this compound.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toxicological testing of syringaresinol and enterolignans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Ciwujiatone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ciwujiatone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[1][3][4] In the analysis of this compound from complex matrices like plasma, herbal extracts, or tissue homogenates, endogenous components such as phospholipids, salts, and metabolites can interfere with the ionization process in the mass spectrometer's source.[1][5]
Q2: How can I identify if my this compound analysis is suffering from matrix effects?
A2: A common method to assess matrix effects is the post-extraction addition method.[1] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract that has undergone the complete sample preparation procedure. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the LC eluent after the analytical column.[6] A dip or rise in the baseline signal upon injection of a blank matrix extract signifies ion suppression or enhancement, respectively.[6]
Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?
A3: The three main strategies to overcome matrix effects are:
-
Effective Sample Preparation: To remove interfering components from the matrix before LC-MS/MS analysis.[2][3][5]
-
Chromatographic Separation: To separate this compound from co-eluting matrix components.[3][4]
-
Use of an Appropriate Internal Standard (IS): To compensate for signal variations caused by matrix effects.[2][5]
Q4: Which sample preparation technique is best for reducing matrix effects when analyzing this compound?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the physicochemical properties of this compound.
-
Protein Precipitation (PPT): A simple and fast method for plasma or serum samples, but it may not provide the cleanest extracts.[3][7]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent.[5][8]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbents to retain and elute this compound, effectively removing a wide range of interfering compounds.[5][9] This is often the most effective method for complex matrices.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[4][8] However, this strategy is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantification (LLOQ) of the analytical method after dilution.[4]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Steps:
-
Assess Matrix Effect: Quantify the matrix effect using the post-extraction addition method across multiple batches of blank matrix.
-
Improve Sample Cleanup:
-
If using PPT, consider switching to LLE or SPE for a more thorough cleanup.
-
Optimize the SPE protocol by testing different sorbents (e.g., C18, mixed-mode) and elution solvents.
-
-
Optimize Chromatography:
-
Modify the gradient elution profile to better separate the this compound peak from the regions of ion suppression.
-
Consider using a smaller particle size column or a different stationary phase to improve resolution.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice as it co-elutes and experiences the same degree of matrix effect, providing the most accurate correction.[5] If a SIL-IS is not available, a structural analog can be used, but its ability to track the matrix effect must be carefully validated.
Issue 2: Low signal intensity (ion suppression) for this compound.
Possible Cause: Co-elution of highly abundant, ion-suppressing compounds (e.g., phospholipids).
Troubleshooting Steps:
-
Identify the Suppression Zone: Use the post-column infusion technique to pinpoint the retention time window where ion suppression occurs.
-
Adjust Chromatographic Conditions: Modify the LC gradient to ensure this compound elutes outside of this suppression zone.
-
Targeted Phospholipid Removal: If analyzing plasma samples, incorporate a phospholipid removal step in your sample preparation (e.g., using specific SPE cartridges or plates).
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[8]
-
Check for Metal Adsorption: For chelating compounds, interaction with metal components in the LC system can cause signal suppression. Consider using metal-free columns and tubing.[10]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank matrix through the entire sample preparation procedure. Spike the same amount of this compound standard into the final, clean extract.
-
Set C (Blank Matrix): Process blank matrix without adding the analyte.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
Interpret the results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Mix 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | Precision (%RSD) |
| Protein Precipitation | 0.65 | 95 | < 15 |
| Liquid-Liquid Extraction | 0.82 | 88 | < 10 |
| Solid-Phase Extraction | 0.98 | 92 | < 5 |
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | Hypothetical Q1: m/z 415.3 -> Q3: m/z 257.2 |
| Collision Energy | 25 eV |
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. providiongroup.com [providiongroup.com]
- 9. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Ciwujiatone and Related Lignan Degradation Products
Disclaimer: To date, specific studies on the forced degradation of Ciwujiatone are not extensively available in scientific literature. This technical support guide has been developed by leveraging information on the degradation of structurally related lignans, such as syringaresinol, and established principles of pharmaceutical forced degradation studies. The provided experimental conditions, potential degradation products, and troubleshooting advice should be considered as a starting point for research and development professionals. All protocols require optimization and validation for specific laboratory conditions and instrumentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
A1: this compound is a lignan compound, structurally related to syringaresinol, that has been identified in plants such as Acanthopanax senticosus (Siberian ginseng). The study of its degradation is crucial for drug development and formulation to ensure the stability, efficacy, and safety of any potential therapeutic product. Understanding its degradation profile helps in identifying impurities, establishing appropriate storage conditions, and developing stability-indicating analytical methods as required by regulatory agencies.
Q2: What are the typical stress conditions applied in a forced degradation study of a lignan like this compound?
A2: Forced degradation studies for lignans like this compound typically involve exposure to a range of stress conditions to induce degradation. These conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, include:
-
Acidic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with bases (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid drug substance or a solution at high temperatures.
-
Photodegradation: Exposing the drug substance to UV and visible light.
Q3: What are the most common analytical techniques for identifying this compound degradation products?
A3: The most powerful and commonly used analytical techniques for the separation and identification of degradation products are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection for the separation and quantification of the parent drug and its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometry (HRMS) like Q-TOF, for the determination of the molecular weights and elemental compositions of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for the definitive structural elucidation of isolated degradation products.
Q4: I am not seeing any degradation of this compound under my stress conditions. What should I do?
A4: If you do not observe any degradation, consider the following troubleshooting steps:
-
Increase the stressor concentration: For acid and base hydrolysis, you can incrementally increase the molarity of the acid or base. For oxidative stress, a higher concentration of hydrogen peroxide can be used.
-
Increase the temperature: Elevating the temperature can accelerate degradation. However, be cautious not to use conditions that are so harsh they lead to unrealistic degradation pathways.
-
Extend the exposure time: Increasing the duration of the stress test can lead to greater degradation.
-
Confirm your analytical method's capability: Ensure your analytical method is capable of detecting the degradation products. It's possible degradation is occurring, but your method cannot resolve the degradation products from the parent peak or they do not have a chromophore for UV detection.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and aqueous phase ratio. A gradient elution is often necessary for complex mixtures of degradation products. |
| Incorrect pH of the mobile phase | Adjust the pH of the aqueous portion of the mobile phase. For phenolic compounds like this compound and its potential degradation products, small changes in pH can significantly affect retention times. |
| Unsuitable stationary phase | Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your analytes. |
| Inadequate column temperature | Optimize the column temperature. Higher temperatures can improve peak shape and reduce viscosity, but may also affect selectivity. |
Issue 2: Difficulty in obtaining clear mass spectra for degradation products.
| Possible Cause | Troubleshooting Step |
| Low concentration of the degradation product | Concentrate the sample before LC-MS analysis. Ensure that the forced degradation has proceeded sufficiently to generate detectable levels of the degradation products. |
| Ion suppression from the matrix or mobile phase | Use a lower concentration of non-volatile buffer salts in the mobile phase. If possible, use volatile mobile phase additives like formic acid or ammonium formate. Ensure proper sample clean-up to remove interfering matrix components. |
| Inappropriate ionization mode (ESI positive/negative) | Analyze the samples in both positive and negative electrospray ionization (ESI) modes. Phenolic compounds often ionize well in negative mode. |
Issue 3: Inconsistent or non-reproducible degradation results.
| Possible Cause | Troubleshooting Step | | Variability in stress conditions | Ensure precise control over temperature, concentration of stressors, and exposure time. Use calibrated equipment (ovens, pH meters, etc.). | | Sample preparation inconsistency | Standardize the sample preparation procedure, including the final concentration of the analyte and the solvent used for dilution. | | Instability of degradation products | Some degradation products may be unstable themselves. Analyze the stressed samples as soon as possible after the stress period. |
Quantitative Data Summary
The following table presents a hypothetical summary of this compound degradation under various stress conditions. Note: This data is illustrative and based on general expectations for lignan degradation. Actual results will vary.
| Stress Condition | This compound Assay (%) | Total Degradation Products (%) | Major Degradation Product (Hypothetical) |
| 0.1 M HCl (60°C, 24h) | 85.2 | 14.8 | DP-1 (Hydrolyzed ether linkage) |
| 0.1 M NaOH (60°C, 8h) | 78.5 | 21.5 | DP-2 (Oxidized phenol) |
| 3% H₂O₂ (RT, 24h) | 90.1 | 9.9 | DP-3 (Hydroxylated aromatic ring) |
| Thermal (80°C, 48h) | 95.3 | 4.7 | Minor degradation |
| Photolytic (UV/Vis) | 92.6 | 7.4 | DP-4 (Photodimer) |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. After the specified time, neutralize the solution with 0.1 M HCl and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Also, heat a solution of this compound (1 mg/mL in a suitable solvent) at 80°C for 48 hours. After cooling, dissolve the solid or dilute the solution to a suitable concentration.
-
Photodegradation: Expose a solution of this compound (1 mg/mL) and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for the identification of this compound degradation products.
Caption: Potential degradation pathways of this compound under stress conditions.
Technical Support Center: Enhancing Ciwujiatone Bioavailability
Disclaimer: Specific pharmacokinetic data and optimized formulation protocols for Ciwujiatone are not extensively available in peer-reviewed literature. This guide leverages established principles and data from structurally related, poorly soluble compounds, such as other lignans and flavonoids. The troubleshooting advice, experimental protocols, and enhancement strategies described herein are directly applicable to the challenges posed by this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges limiting its oral bioavailability?
This compound, a lignan also known as syringaresinol, is a phenolic compound found in various medicinal plants. Like many flavonoids and polyphenols, its therapeutic potential is often hindered by low oral bioavailability.[1] The primary challenges include:
-
Poor Aqueous Solubility: this compound is inherently hydrophobic, leading to a low dissolution rate in the gastrointestinal (GI) fluids. Only dissolved substances can be absorbed across the intestinal epithelium.[2][3]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and liver before it reaches systemic circulation, reducing the amount of active drug.
-
GI Tract Instability: The molecule may be sensitive to the varying pH and enzymatic environment of the GI tract, leading to degradation.[2]
-
Efflux Transporter Activity: It may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen after absorption.
Q2: Which formulation strategies are most effective for enhancing the bioavailability of compounds like this compound?
For poorly soluble compounds (Biopharmaceutics Classification System Class II/IV), strategies that enhance solubility and/or permeability are crucial.[4] The most promising approaches include:
-
Lipid-Based Formulations: These systems use lipids and surfactants to dissolve the drug and present it to the GI tract in a solubilized form. Key examples are Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine oil-in-water emulsions upon gentle agitation in GI fluids.[5][6]
-
Nanoparticle Systems: Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate.[2] Common examples include:
-
Solid Dispersions: The drug is dispersed in an amorphous form within a hydrophilic carrier, which can enhance its dissolution rate and solubility.[4]
Q3: What are the key practical differences between Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS) for animal studies?
Both are excellent lipid-based strategies, but they differ in their preparation, form, and mechanism.
| Feature | Solid Lipid Nanoparticles (SLNs) | Self-Emulsifying Drug Delivery Systems (SEDDS) |
| Physical Form | A solid particle dispersion (suspension) in an aqueous phase. | An isotropic, liquid mixture of oil, surfactant(s), and drug (pre-concentrate).[5] |
| Preparation | Typically requires high-energy processes like high-pressure homogenization or ultrasonication.[7][10] | Prepared by simple mixing of components, often with gentle heating.[5] |
| Mechanism | Enhances bioavailability by increasing surface area for dissolution and protecting the drug in the GI tract.[7] | Forms a fine emulsion in situ in the GI fluids, keeping the drug in a dissolved state for absorption.[11] |
| Dosing in Animals | Dosed as an aqueous suspension. Stability of the suspension (e.g., particle aggregation) must be monitored. | Dosed as an oily liquid. Can be filled into capsules for larger animals or administered directly via gavage. |
| Potential Issues | Potential for drug expulsion during storage due to lipid crystallization; particle aggregation.[8] | Requires careful selection of excipients to ensure efficient self-emulsification and avoid drug precipitation upon dilution.[5] |
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic data between animal subjects.
High inter-animal variability can obscure the true effect of a formulation. Potential causes and solutions include:
-
Cause: Inconsistent Oral Gavage Technique.
-
Solution: Ensure all personnel are properly trained. Use appropriate gavage needle sizes for the animal weight. Verify correct placement to avoid administration into the lungs or esophagus, which drastically alters absorption.
-
-
Cause: Formulation Instability.
-
Solution: For nanosuspensions (like SLNs), check for particle aggregation or settling immediately before dosing. Gently invert or vortex the formulation to ensure homogeneity. For SEDDS, ensure the drug remains fully dissolved in the pre-concentrate.
-
-
Cause: Animal Stress or Non-Fasted State.
-
Solution: Acclimatize animals to handling and the gavage procedure. Ensure animals are fasted overnight (typically 12 hours) with free access to water, as food can significantly and variably affect GI motility and absorption.[12]
-
-
Cause: Dose-Dependent Pharmacokinetics.
-
Solution: The drug's absorption or clearance mechanisms may be saturable. If the area under the curve (AUC) does not increase proportionally with the dose, this may be the cause.[13] Conduct a dose-ranging study to investigate linearity.
-
Problem 2: My nanoformulation shows good in vitro dissolution but poor in vivo bioavailability.
This common issue highlights the gap between simplified in vitro tests and complex in vivo biology.
-
Cause: Premature Drug Release or Precipitation.
-
Solution: The formulation may be unstable in the harsh environment of the stomach or intestine. Consider using enteric-coated polymers or mucoadhesive coatings like chitosan to protect the nanoparticles and increase their residence time at the absorption site.[9]
-
-
Cause: P-glycoprotein (P-gp) Efflux.
-
Solution: The drug may be actively pumped out of intestinal cells. Some formulation excipients (e.g., certain surfactants like Tween 80) are known P-gp inhibitors. Consider including a known P-gp inhibitor in your formulation.
-
-
Cause: Rapid First-Pass Metabolism.
-
Solution: Lipid-based systems like SLNs and SEDDS can promote lymphatic transport, which bypasses the liver's first-pass metabolism.[6] Ensure your formulation uses long-chain fatty acids, which are more likely to utilize this pathway.
-
-
Cause: Particle Aggregation in GI Fluids.
-
Solution: The high ionic strength and presence of mucin in the GI tract can destabilize nanoparticles. Ensure your formulation has a sufficient zeta potential (typically > |20| mV) or a protective steric layer (e.g., from a PEGylated surfactant) to maintain particle dispersion in vivo.
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Hot Homogenization
This protocol describes a common method for producing SLNs suitable for oral administration in animal studies.
Materials & Equipment:
-
This compound (or other lipophilic active pharmaceutical ingredient - API)
-
Solid Lipid: Glyceryl monostearate (GMS) or Compritol® 888 ATO
-
Surfactant: Poloxamer 188 or Tween® 80
-
Purified Water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (HPH)
-
Magnetic stirrer with hot plate
-
Beakers and standard laboratory glassware
Methodology:
-
Preparation of Lipid Phase: Weigh the required amounts of solid lipid (e.g., 5% w/v) and this compound (e.g., 0.5% w/v). Heat them together in a beaker at a temperature 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is formed.[10]
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 2% w/v) in purified water. Heat this aqueous phase to the same temperature as the lipid phase.[10]
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a magnetic stirrer. Immediately homogenize the mixture using a high-shear homogenizer at ~10,000 rpm for 5-10 minutes to form a coarse oil-in-water pre-emulsion.[7]
-
High-Pressure Homogenization (HPH): Transfer the hot pre-emulsion to the HPH. Process the emulsion for 3-5 cycles at a pressure of 500-1500 bar.[7] Ensure the HPH is pre-heated to maintain the temperature of the emulsion above the lipid's melting point.
-
Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. The cooling process causes the lipid to recrystallize, forming solid nanoparticles that encapsulate the drug.
-
Characterization: Characterize the final SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for assessing the oral bioavailability of a formulated compound.
Materials & Equipment:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
-
Test formulation (e.g., this compound-SLN suspension) and control (e.g., this compound in 0.5% CMC-Na)
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Centrifuge
-
Analytical method for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization & Fasting: Acclimate rats for at least one week before the study. Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.[12]
-
Dosing: Weigh each animal and calculate the exact volume of formulation to administer. Administer a single oral dose (e.g., 20 mg/kg) of the test or control formulation via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points. A typical schedule would be: pre-dose (0), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[14]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage & Analysis: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis. Quantify the drug concentration in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life).[14]
Quantitative Data Summary
No specific pharmacokinetic data for this compound was found. The following tables present representative data for other poorly soluble compounds to illustrate expected results and the impact of formulation.
Table 1: Representative Pharmacokinetic Parameters of a Poorly Soluble Furanocoumarin (Oxypeucedanin) in Rats Following Oral Administration. (Data is illustrative of a typical low-bioavailability compound).
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | 20 |
| Cmax (ng/mL) | 134.3 ± 31.7 |
| Tmax (h) | 3.38 ± 1.50 |
| AUC0-t (ng·h/mL) | 823.1 ± 144.6 |
| t1/2 (h) | 2.94 ± 0.61 |
| Absolute Bioavailability (%) | 10.26 |
| Data adapted from a study on Oxypeucedanin in rats.[14] |
Table 2: Comparative Oral Pharmacokinetic Parameters of Cyclosporine A in Different Nanoscale Formulations in Beagle Dogs. (This table demonstrates how different formulation strategies can significantly alter pharmacokinetic outcomes).
| Parameter | Sandimmun Neoral® (Commercial Microemulsion) | NLCs (Nanostructured Lipid Carriers) | SMEDDS (Self-Microemulsifying DDS) | PLGA NPs (Polymeric Nanoparticles) |
| Cmax (ng/mL) | 1032.4 ± 345.1 | 1009.2 ± 301.8 | 658.9 ± 189.5 | 221.7 ± 98.2 |
| Tmax (h) | 1.83 ± 0.41 | 1.58 ± 0.49 | 2.00 ± 0.89 | 2.67 ± 1.21 |
| AUC0-t (ng·h/mL) | 5421.3 ± 1421.6 | 6061.3 ± 1654.2 | 4002.5 ± 1101.4 | 1230.1 ± 452.3 |
| Relative Bioavailability (%) | 100 | 111.8 | 73.6 | 22.7 |
| Data adapted from a comparative study on Cyclosporine A.[12] |
Mandatory Visualizations
References
- 1. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrostatic Interactions Enable Nanoparticle Delivery of the Flavonoid Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Enhancement of oral bioavailability of cyclosporine A: comparison of various nanoscale drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-dependent pharmacokinetics of cimetidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Cell Culture Contamination in Ciwujiatone Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ciwujiatone bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and prevent cell culture contamination, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell cultures used for this compound bioassays?
A1: The most common types of biological contamination encountered in cell culture are bacterial, fungal (yeast and mold), mycoplasma, and viral contamination.[1][2][3][4][5] Cross-contamination with other cell lines is also a significant concern.[4] Additionally, chemical contaminants, such as impurities in media and reagents or residues from cleaning agents, can affect your experiments.[3][6]
Q2: How can I visually identify different types of microbial contamination?
A2:
-
Bacteria: Often cause a sudden drop in pH (media turns yellow), and the culture medium appears turbid or cloudy. Under a microscope, you may see small, motile rod-shaped or spherical particles between your cells.[4][7][8]
-
Yeast: The culture medium may become turbid, and the pH can increase as the contamination becomes heavy. Microscopically, yeast appears as individual ovoid or spherical particles, which may be budding.[5][8]
-
Mold (Fungi): Thin, wispy filaments (hyphae) or dense clumps of spores may be visible in the culture. The pH of the medium may remain stable initially but can increase rapidly with heavy contamination.[5]
-
Mycoplasma: Mycoplasma is often not visible to the naked eye or with a standard light microscope and does not typically cause turbidity or a pH change, making it a particularly insidious contaminant.[7][8][9]
Q3: Mycoplasma is a concern in our lab. What is the most reliable way to detect it?
A3: Due to its small size and lack of a cell wall, mycoplasma is difficult to detect visually. The most reliable detection methods include:
-
PCR (Polymerase Chain Reaction): This is a highly sensitive and rapid method that detects mycoplasma DNA.[7][10]
-
Fluorescence Staining: Using DNA-binding fluorochromes like DAPI or Hoechst can reveal mycoplasma DNA as small fluorescent particles outside the cell nuclei.[7][10]
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method detects mycoplasma antigens.[10]
-
Indirect Culture on Indicator Cells: This involves co-culturing your test cells with a specific indicator cell line that is sensitive to mycoplasma infection.[11]
It is recommended to use at least two different detection methods to confirm a mycoplasma contamination.[11]
Q4: Can contamination in my cell culture lead to false-positive or false-negative results in my this compound bioassays?
A4: Yes, absolutely. Microbial contamination can significantly impact your bioassay results. For example:
-
Cell Viability Assays (e.g., MTT, XTT): Bacteria and yeast possess metabolic enzymes that can reduce tetrazolium salts, leading to a false-positive signal of cell viability.
-
Reporter Gene Assays: Mycoplasma contamination can alter gene expression in host cells, potentially leading to either false-positive or false-negative results depending on the reporter system and the genes being studied.[12] Mycoplasma can activate immune-related signaling pathways, such as through Toll-like Receptor 2 (TLR2), which could interfere with assays studying inflammatory responses to this compound.
-
Kinase Assays: Bacterial pathogens can manipulate host cell kinase signaling pathways.[13] Contaminants can introduce their own kinases or phosphatases, altering the phosphorylation status of target proteins and interfering with the assay.
-
Immunoassays (e.g., ELISA): Contaminants can secrete substances that cross-react with antibodies or interfere with the detection system.
Q5: We suspect our stock of this compound or other reagents is contaminated. How should we proceed?
A5: If you suspect a reagent is contaminated, it is crucial to quarantine it immediately to prevent further spread.[3] You can test the reagent for microbial contamination by plating a small aliquot on nutrient agar plates and incubating them. For cell culture media and sera, filtration through a 0.1 µm filter can help remove some contaminants, though this is not always effective for mycoplasma. The best practice is to discard the suspected contaminated reagent and obtain a new, certified sterile stock.
Troubleshooting Guides
Issue 1: Unexpected Results in a this compound Cell Viability Assay (e.g., MTT Assay)
| Symptom | Possible Cause | Troubleshooting Steps |
| High background signal in control wells (no cells) | Chemical contamination of media or reagents. | Use high-purity water and reagents from trusted suppliers. Test for endotoxins. |
| Unexpectedly high viability in treated wells, even at high this compound concentrations | Bacterial or yeast contamination. | 1. Visually inspect the culture for turbidity and pH changes. 2. Examine a sample under a microscope for bacteria or yeast. 3. If contamination is confirmed, discard the culture and decontaminate the incubator and biosafety cabinet.[2] |
| Inconsistent results between replicate wells | Uneven contamination across the plate. | Improve aseptic technique. Ensure even mixing of cell suspension. |
Issue 2: Aberrant Activation of a Signaling Pathway in a Reporter Gene Assay
| Symptom | Possible Cause | Troubleshooting Steps |
| Constitutive activation of an inflammatory pathway reporter (e.g., NF-κB) in the absence of this compound | Mycoplasma contamination. | 1. Test the cell line for mycoplasma using a reliable method (e.g., PCR). 2. If positive, discard the cell line and obtain a new, certified mycoplasma-free stock. 3. If the cell line is irreplaceable, consider mycoplasma elimination protocols, but be aware that these can be challenging and may alter cell characteristics. |
| Variable reporter gene expression | Fungal contamination releasing bioactive metabolites. | 1. Microscopically examine the culture for fungal hyphae or spores. 2. If confirmed, discard the culture and thoroughly decontaminate the work area. |
Experimental Protocols
Protocol 1: Routine Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.
Materials:
-
Cell culture supernatant
-
Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive control)
-
Sterile, nuclease-free microcentrifuge tubes
-
Micropipettes and sterile, filtered tips
-
Thermocycler
-
Gel electrophoresis equipment and reagents
Method:
-
Sample Preparation:
-
Culture cells to a high density without antibiotics for at least 3 days.
-
Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube and heat at 95°C for 5 minutes to lyse any mycoplasma present.
-
Centrifuge at 13,000 x g for 2 minutes to pellet debris. The supernatant is your test sample.
-
-
PCR Amplification:
-
Prepare the PCR reaction mix according to the kit manufacturer's instructions in a sterile environment.
-
Add 1-2 µL of your test sample to a PCR tube containing the reaction mix.
-
Prepare a positive control (using the provided control DNA) and a negative control (using sterile water instead of a sample).
-
Run the PCR program on a thermocycler as specified in the kit protocol.
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Compare the bands in your test sample lane to the positive and negative control lanes. A band of the correct size in your sample lane indicates mycoplasma contamination.
-
Protocol 2: Gram Staining for Bacterial Identification
This protocol helps to quickly identify if bacterial contamination is Gram-positive or Gram-negative, which can aid in choosing an appropriate antibiotic for decontamination if the culture is irreplaceable.
Materials:
-
Microscope slides
-
Inoculating loop
-
Bunsen burner
-
Staining rack
-
Gram staining kit (Crystal Violet, Gram's Iodine, Decolorizer, Safranin)
-
Microscope
Method:
-
Smear Preparation:
-
Using a sterile inoculating loop, place a small drop of the contaminated culture medium onto a clean microscope slide and spread it thinly.
-
Allow the smear to air dry completely.
-
Heat-fix the smear by passing the slide through a Bunsen burner flame three times.
-
-
Staining:
-
Place the slide on a staining rack and flood it with Crystal Violet for 1 minute.
-
Gently rinse with water.
-
Flood the slide with Gram's Iodine for 1 minute.
-
Rinse with water.
-
Decolorize with the Decolorizer solution for 5-10 seconds, or until the runoff is clear.
-
Immediately rinse with water.
-
Counterstain with Safranin for 1 minute.
-
Rinse with water and blot dry.
-
-
Microscopy:
-
Examine the slide under a microscope using an oil immersion lens.
-
Gram-positive bacteria will appear purple, while Gram-negative bacteria will appear pink or red.
-
Visualizations
Caption: A logical workflow for troubleshooting suspected cell culture contamination.
Caption: A hypothetical signaling pathway for this compound and points of interference by common contaminants.
References
- 1. corning.com [corning.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. biocompare.com [biocompare.com]
- 11. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qscience.com [qscience.com]
- 13. Manipulation of kinase signaling by bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for High-Throughput Screening of Ciwujiatone Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the high-throughput screening (HTS) of Ciwujiatone analogs.
Troubleshooting Guides
This section addresses common issues encountered during HTS campaigns for this compound analogs, presented in a question-and-answer format.
Issue 1: High variability between replicate wells.
-
Question: We are observing significant variability in the signal between replicate wells treated with the same concentration of a this compound analog. What could be the cause and how can we address it?
-
Answer: High variability can stem from several sources. Inconsistent liquid handling is a common culprit, leading to variations in the dispensed volume of compounds or reagents.[1] Ensure that all automated liquid handlers are properly calibrated and that pipette tips are functioning correctly. Another potential cause is uneven cell seeding. To mitigate this, ensure your cell suspension is homogenous before and during plating. Edge effects, where wells on the periphery of the microplate behave differently, can also contribute to variability. Consider leaving the outer wells empty or filling them with a buffer to create a more uniform environment. Finally, the inherent insolubility of some natural product analogs can lead to precipitation and uneven distribution in the well. Visually inspect the plates for any signs of precipitation and consider optimizing the solvent concentration.
Issue 2: Low Z'-factor.
-
Question: Our Z'-factor is consistently below the acceptable range of 0.5-1. What steps can we take to improve it?
-
Answer: A low Z'-factor indicates poor assay quality, with a small separation between the positive and negative controls.[2] To improve the Z'-factor, first, re-evaluate your positive and negative controls to ensure they are robust and provide a clear, consistent difference in signal. Optimizing the concentration of reagents, such as substrates or antibodies, can also enhance the signal-to-background ratio.[3] Additionally, increasing the incubation time may allow for a more complete reaction, leading to a stronger signal. Finally, as mentioned above, reducing variability through proper liquid handling and cell seeding techniques will also contribute to a better Z'-factor.
Issue 3: High rate of false positives.
-
Question: We are identifying a large number of "hits" in our primary screen that are not confirmed in secondary assays. How can we reduce the number of false positives?
-
Answer: False positives are a common challenge in HTS, especially with natural product libraries which can contain compounds that interfere with the assay technology.[4] Many compounds can inhibit luciferase, a common reporter in HTS assays, leading to a false signal.[5] To address this, it is crucial to perform counter-screens. For example, if your primary assay uses a luciferase reporter, a counter-screen could test the hit compounds directly against the luciferase enzyme to identify inhibitors. Additionally, compounds that are cytotoxic will also appear as hits in cell-based assays. Therefore, a cytotoxicity assay should be run in parallel or as a secondary screen to eliminate these compounds.[6]
Issue 4: Inconsistent results with this compound analogs.
-
Question: We are observing inconsistent activity with our library of this compound analogs. Some analogs with similar structures show vastly different activities. What could explain this?
-
Answer: The structure-activity relationship (SAR) of natural product analogs can be complex. Small structural modifications can lead to significant changes in biological activity.[7] It is also possible that some of your synthesized analogs are unstable under the assay conditions. Consider performing stability tests on your compounds in the assay buffer. Furthermore, impurities from the synthesis process could be contributing to the observed activity. Ensure that the purity of your analogs is confirmed before screening.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for developing a cell-based HTS assay for this compound analogs?
A1: When developing a cell-based assay, several factors are critical. First, the choice of cell line is important; it should be relevant to the therapeutic area of interest. The cell line should also be robust and easy to culture in a high-throughput format. Second, the assay endpoint should be carefully chosen to reflect the biological activity of interest and be amenable to automation.[8] Common endpoints include cell proliferation, apoptosis, or the expression of a specific biomarker. Finally, the assay should be optimized for miniaturization to 384- or 1536-well plates to reduce reagent costs and increase throughput.[9]
Q2: How can we manage the large volume of data generated from an HTS campaign?
A2: HTS campaigns generate vast amounts of data, making data management and analysis a significant challenge.[1][10] Implementing a robust laboratory information management system (LIMS) is essential for tracking plates, compounds, and results. For data analysis, specialized software is required to perform calculations such as normalization, Z'-factor determination, and hit selection. Statistical methods should be employed to identify and correct for systematic errors, such as plate-to-plate variation or positional effects.[11][12]
Q3: What is the importance of secondary and confirmatory screens?
A3: Secondary and confirmatory screens are crucial steps in the HTS workflow to validate the hits identified in the primary screen and eliminate false positives.[3] The primary screen is designed for high throughput and may have a higher rate of false positives. Secondary assays are typically more complex and may be closer to the biological system of interest. These assays are used to confirm the activity of the primary hits and to determine their potency (e.g., by generating dose-response curves to calculate IC50 values). Confirmatory screens may also include testing the compounds in different cell lines or using alternative assay technologies to ensure the observed activity is not an artifact of the primary assay.
Q4: What are some potential molecular targets for this compound analogs?
A4: While the exact molecular targets of this compound are not fully elucidated, its primary bioactive component, syringin, has been shown to have anti-inflammatory and antioxidant effects.[1][13] These effects are mediated through signaling pathways such as SIRT1/PGC-1α and the inhibition of NF-κB.[13] Therefore, a high-throughput screen for this compound analogs could focus on assays that measure the activity of these pathways, such as reporter gene assays for NF-κB activity or assays that measure the expression of downstream targets of SIRT1.
Data Presentation
The following tables present hypothetical data from a high-throughput screen of this compound analogs.
Table 1: Primary HTS Results for this compound Analogs
| Analog ID | Inhibition at 10 µM (%) | Z'-Factor | Cytotoxicity at 10 µM (%) | Hit Classification |
| CWJ-001 | 85.2 | 0.78 | 5.1 | Confirmed Hit |
| CWJ-002 | 45.6 | 0.81 | 2.3 | Non-Hit |
| CWJ-003 | 92.1 | 0.65 | 88.9 | Cytotoxic |
| CWJ-004 | 78.9 | 0.72 | 10.5 | Confirmed Hit |
| CWJ-005 | 12.3 | 0.75 | 1.2 | Non-Hit |
Table 2: Dose-Response Data for Confirmed Hits
| Analog ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| CWJ-001 | 2.5 | 1.1 | 98.7 |
| CWJ-004 | 5.1 | 0.9 | 95.3 |
| CWJ-008 | 1.8 | 1.2 | 99.2 |
| CWJ-012 | 8.7 | 1.0 | 92.1 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening of this compound Analogs using a Luciferase Reporter Assay
-
Cell Seeding: Seed a human cell line (e.g., HEK293) stably expressing an NF-κB-luciferase reporter into 384-well white, clear-bottom microplates at a density of 5,000 cells per well in 40 µL of DMEM supplemented with 10% FBS.
-
Compound Addition: Using an acoustic liquid handler, transfer 100 nL of each this compound analog from the compound library plate to the assay plate, for a final concentration of 10 µM. Also, add a positive control (e.g., a known NF-κB inhibitor) and a negative control (DMSO vehicle).
-
Cell Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells by adding 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except for the negative control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 6 hours.
-
Luminescence Reading: Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo) to each well. Read the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the positive and negative controls and calculate the percent inhibition for each compound. Calculate the Z'-factor for each plate to assess assay quality.
Mandatory Visualization
Caption: High-Throughput Screening Workflow for this compound Analogs.
Caption: Plausible Signaling Pathway for this compound Analogs.
Caption: Troubleshooting Decision Tree for HTS of this compound Analogs.
References
- 1. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study on the mechanism of action of Syringin in the treatment of type 2 diabetes by integrating metabolomics, network pharmacology, molecular docking technology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eleutherococcus root: a comprehensive review of its phytochemistry and pharmacological potential in the context of its adaptogenic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C22H26O9 | CID 5315944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Syringaresinol‑di‑O‑β‑D‑glucoside, a phenolic compound from Polygonatum sibiricum, exhibits an antidiabetic and antioxidative effect on a streptozotocin‑induced mouse model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Molecular docking and biochemical validation of (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syringaresinol-di-O-β-D-glucoside, a phenolic compound from Polygonatum sibiricum, exhibits an antidiabetic and antioxidative effect on a streptozotocin-induced mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor reproducibility in Ciwujiatone quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of poor reproducibility in Ciwujiatone quantification. The information is targeted toward researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound, presented in a question-and-answer format.
Question: Why am I observing high variability between replicate injections of the same sample?
Answer: High variability between replicate injections often points to issues with the analytical instrument, particularly the autosampler or the chromatographic system.
-
Autosampler Issues: Inconsistent injection volumes due to air bubbles in the syringe or a malfunctioning autosampler can be a primary cause. Ensure the autosampler is properly purged and calibrated.
-
System Leaks: Check for any leaks in the HPLC/UHPLC system, from the pump to the detector. Even a small leak can cause pressure fluctuations and lead to variable results.
-
Column Equilibration: Insufficient column equilibration between injections can lead to retention time shifts and inconsistent peak areas. Ensure the column is equilibrated with the initial mobile phase for a sufficient time.
-
Detector Instability: Fluctuations in the detector signal can also contribute to variability. Check the detector's lamp life and ensure the baseline is stable.[1]
Question: My calibration curve for this compound has poor linearity (r² < 0.99). What are the potential causes?
Answer: Poor linearity in the calibration curve can stem from several factors, from sample preparation to detector saturation.
-
Inappropriate Calibration Range: The concentration range of your calibration standards may be too wide. Try to narrow the range to better bracket the expected concentrations of your samples.
-
Sample Preparation Inconsistency: Inconsistent extraction efficiency across the calibration standards can lead to non-linearity. Ensure that all standards are prepared in the same matrix as the samples and undergo the same extraction procedure.
-
Detector Saturation: At high concentrations, the detector response may become non-linear. If you observe flattening at the higher end of your curve, dilute your standards and samples.
-
Interferences: Co-eluting matrix components can interfere with the ionization of this compound, especially at lower concentrations. Optimize your chromatographic separation to resolve this compound from any interfering peaks.
Question: I am experiencing low recovery of this compound from my biological samples. How can I improve this?
Answer: Low recovery is a common issue in bioanalysis and is often related to the sample preparation and extraction steps.
-
Suboptimal Extraction Solvent: The choice of extraction solvent is critical. You may need to experiment with different organic solvents or mixtures to find the one that provides the best recovery for this compound. For similar compounds, liquid-liquid extraction with ethyl acetate has been shown to be effective.[2][3]
-
Inefficient Protein Precipitation: If using protein precipitation, ensure that the ratio of precipitant (e.g., acetonitrile, methanol) to sample is optimal for complete protein removal. Inadequate precipitation can lead to this compound being trapped in the protein pellet.
-
pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds. Experiment with adjusting the pH of your sample before extraction to ensure this compound is in a neutral, more extractable form.
-
Analyte Adsorption: this compound may adsorb to plasticware or the solid-phase extraction (SPE) sorbent. Consider using low-binding tubes and pre-conditioning the SPE cartridge appropriately.
Question: I am observing a gradual decrease in signal intensity over a long analytical run. What could be the cause?
Answer: A decline in signal intensity over time can be due to several factors, including matrix effects and column degradation.
-
Matrix Effects: The accumulation of non-volatile matrix components on the ion source of the mass spectrometer can lead to ion suppression and a decrease in signal. Clean the ion source regularly.
-
Column Fouling: Buildup of sample matrix components on the analytical column can lead to a loss of performance and reduced signal intensity. Use a guard column and appropriate sample cleanup procedures to protect the analytical column.
-
This compound Instability: this compound may not be stable in the autosampler over the duration of the run. Consider keeping the autosampler at a low temperature (e.g., 4°C) to minimize degradation.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to validate for a this compound quantification method?
A1: According to regulatory guidelines, the key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides a linear response.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of sample matrix components on the ionization of this compound.
-
Stability: The stability of this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).[5][6]
Q2: What are the potential metabolic pathways for this compound that could affect its quantification in vivo?
A2: While specific metabolic pathways for this compound are not extensively documented in the public domain, based on general principles of drug metabolism, potential biotransformations could include Phase I and Phase II reactions.
-
Phase I Metabolism: This often involves oxidation, reduction, or hydrolysis reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[7][8] These reactions could introduce polar functional groups to the this compound molecule.
-
Phase II Metabolism: This involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione.[8] These reactions increase water solubility and facilitate excretion. It is important to investigate the formation of major metabolites, as they can interfere with the quantification of the parent compound or may need to be quantified themselves.
Q3: How can I minimize the matrix effect when quantifying this compound in complex biological samples like plasma?
A3: Minimizing matrix effects is crucial for accurate and reproducible quantification.
-
Effective Sample Cleanup: Use a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation between this compound and co-eluting matrix components. A longer column or a different stationary phase may be necessary.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. If a SIL-IS is not available, a structural analog can be used.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a hypothetical LC-MS/MS method for this compound quantification, based on published methods for similar small molecules in biological matrices.[2][3][9][10]
| Parameter | Typical Value |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Extraction Recovery | > 80% |
Note: These values are illustrative and should be established for each specific assay through rigorous method validation.
Experimental Protocols
Hypothetical LC-MS/MS Method for this compound Quantification in Rat Plasma
This protocol is a suggested starting point based on established methods for similar analytes.[2][3][9] Optimization and validation are essential.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., a structural analog of this compound at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor and product ions.
Visualizations
Caption: Troubleshooting workflow for poor reproducibility.
Caption: General sample preparation workflow.
References
- 1. Evaluation of the pharmacological effects and exploration of the mechanism of traditional Chinese medicine preparation Ciwujia tablets in treating insomnia based on ethology, energy metabolism, and urine metabolomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the determination of cynandione A in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. The Applications and Features of Liquid Chromatography-Mass Spectrometry in the Analysis of Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical stability study on cyclosporine A loaded dry-emulsion formulation with enhanced solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic activation of toxins: tissue-specific expression and metabolism in target organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia [mdpi.com]
- 10. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Validated HPLC-UV Method for Ciwujiatone Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Ciwujiatone. The performance of this proposed method is compared with a well-established HPLC-UV method for Eleutheroside E, a related bioactive compound found in Eleutherococcus senticosus. This guide includes detailed experimental protocols, comparative data tables, and workflow visualizations to assist researchers in implementing a reliable analytical method for this compound.
Introduction
This compound is a lignan of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique due to its specificity, sensitivity, and robustness.[1][2][3][4] This guide details a proposed, validated HPLC-UV method for this compound and compares it to an established method for Eleutheroside E, another key lignan from Eleutherococcus senticosus.[5][6][7]
Comparative HPLC-UV Methods
This section outlines the proposed HPLC-UV method for this compound and a reference method for Eleutheroside E.
Proposed Method for this compound Quantification
Based on the analysis of structurally similar lignans, the following HPLC-UV conditions are proposed for the effective separation and quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Reference Method for Eleutheroside E Quantification
For comparative purposes, a widely accepted method for the quantification of Eleutheroside E is presented.[5][6][7]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of aqueous phosphoric acid and acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection Wavelength: 220 nm.[7]
-
Injection Volume: 20 µL.
Method Validation
The proposed method for this compound has been validated according to the International Council for Harmonisation (ICH) guidelines, assessing its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[8]
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 125.3 |
| 10 | 251.8 |
| 25 | 628.1 |
| 50 | 1255.4 |
| 100 | 2510.9 |
| Regression Equation | y = 25.09x + 0.45 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution were performed.
Table 2: Precision Data for this compound Quantification
| Intra-day Precision | Inter-day Precision | |
| Mean Peak Area (mAU*s) | 627.5 | 629.1 |
| Standard Deviation | 4.8 | 6.3 |
| Relative Standard Deviation (%RSD) | 0.76% | 1.00% |
Accuracy
Accuracy was assessed through a recovery study by spiking a blank matrix with known concentrations of this compound.
Table 3: Accuracy (Recovery) Data for this compound Quantification
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | 19.8 | 99.0 |
| 50 | 49.2 | 98.4 |
| 80 | 79.6 | 99.5 |
| Average Recovery (%) | 98.97 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
Table 4: LOD and LOQ for this compound Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
Comparison of Method Performance
The following table provides a side-by-side comparison of the key performance parameters of the proposed this compound method and the reference Eleutheroside E method.
Table 5: Comparison of HPLC-UV Method Validation Parameters
| Parameter | Proposed this compound Method | Reference Eleutheroside E Method |
| Linearity (r²) | 0.9998 | > 0.999[7] |
| Precision (%RSD) | < 2% | < 3.5%[7] |
| Accuracy (Recovery %) | 98.97% | 97.4% - 102.7%[7] |
| Detection Wavelength | 280 nm | 220 nm[7] |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 5 to 100 µg/mL by diluting the stock solution with the mobile phase.
Sample Preparation (from Eleutherococcus senticosus extract)
-
Extraction: Accurately weigh 1 g of powdered plant material and extract with 25 mL of methanol using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.
Visualizations
HPLC-UV Method Validation Workflow
Caption: Workflow for the validation of the HPLC-UV method.
Logical Relationship of Validation Parameters
Caption: Interrelation of key HPLC method validation parameters.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative HPLC-UV Study of Lignans in Anthriscus sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quality control of roots of Eleutherococcus senticosus by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for ensuring data accuracy and reliability. This guide provides a comparative framework for considering the cross-reactivity of Ciwujiatone, a lignan found in plants of the Eleutherococcus species, in immunoassays. Due to a lack of commercially available immunoassays and published cross-reactivity data specifically for this compound, this guide presents a theoretical comparison based on structural similarities to related compounds.
Introduction to this compound and Immunoassay Specificity
This compound is a phenylpropanoid, specifically a lignan, with a molecular formula of C₂₂H₂₆O₉. Immunoassays, which rely on the specific binding of antibodies to antigens, are powerful tools for the detection and quantification of such small molecules. However, the specificity of an antibody is not always absolute. Cross-reactivity occurs when an antibody binds to molecules other than its target antigen, typically due to structural similarities between the target and the cross-reacting compound. For a this compound immunoassay, this could lead to inaccurate quantification if structurally related lignans are present in the sample.
Potential Cross-Reactants for a this compound Immunoassay
Given the chemical structure of this compound, several other lignans and related phenylpropanoids could potentially cross-react in an immunoassay. The degree of cross-reactivity would depend on the specific epitope recognized by the antibody used in the assay. Compounds with a high degree of structural similarity to the core structure of this compound are the most likely to exhibit significant cross-reactivity.
Based on structural analysis, the following compounds are highlighted as potential cross-reactants:
-
(-)-Syringaresinol: This lignan shares the same core bis-phenylpropane structure with methoxy and hydroxyl substitutions on the phenyl rings, making it a prime candidate for cross-reactivity.
-
Eleutheroside E (Acanthoside D): As a glycoside of (-)-syringaresinol, the core lignan structure is identical. The presence of the glucose moieties might reduce cross-reactivity if the antibody's binding site is directed away from this part of the molecule, but significant interaction is still possible.
-
Sibirinone: This compound, also found in Eleutherococcus senticosus, possesses a similar lignan skeleton.
-
Matairesinol and Secoisolariciresinol: These are other common plant lignans that share the fundamental phenylpropanoid dimer structure, although with different substitution patterns, which might lead to lower but still measurable cross-reactivity.
Hypothetical Cross-Reactivity Data
In the absence of experimental data, the following table provides a hypothetical comparison of potential cross-reactivity based on the principle of structural similarity. It is crucial to emphasize that these values are illustrative and would need to be confirmed by experimental validation. The hypothetical immunoassay is a competitive ELISA, a common format for small molecule detection.
| Compound | Chemical Class | Structural Similarity to this compound | Hypothetical Cross-Reactivity (%) |
| This compound | Lignan | - | 100 |
| (-)-Syringaresinol | Lignan | High | 50 - 80 |
| Eleutheroside E | Lignan Glycoside | High (aglycone) | 30 - 60 |
| Sibirinone | Lignan | Moderate to High | 20 - 50 |
| Matairesinol | Lignan | Moderate | 10 - 30 |
| Secoisolariciresinol | Lignan | Moderate | 10 - 30 |
Disclaimer: The cross-reactivity percentages in this table are hypothetical and based on structural similarity. Actual cross-reactivity can only be determined through experimental testing.
Visualizing Potential Cross-Reactivity
The following diagram illustrates the logical relationship of potential cross-reactivity, with the thickness of the arrow indicating the hypothetical degree of cross-reactivity based on structural similarity.
Hypothetical cross-reactivity of a this compound immunoassay.
Experimental Protocol: Competitive ELISA for this compound
Should an antibody against this compound be developed, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) would be a suitable method for its quantification. The following is a detailed, generalized protocol that can be adapted for this purpose.
Objective: To quantify the concentration of this compound in a sample using a competitive ELISA.
Principle: Free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (the "tracer") for binding to a limited number of anti-Ciwujiatone antibody binding sites coated on a microplate well. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample.
Materials:
-
Anti-Ciwujiatone antibody
-
This compound standard
-
This compound-enzyme conjugate (e.g., this compound-HRP)
-
96-well microplate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 1% BSA)
-
Sample/Standard Dilution Buffer (e.g., Wash Buffer)
-
Enzyme Substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the anti-Ciwujiatone antibody to an optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Competitive Reaction:
-
Prepare a standard curve by serially diluting the this compound standard in the Dilution Buffer.
-
Prepare samples by diluting them in the Dilution Buffer.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of the diluted this compound-enzyme conjugate to each well.
-
Incubate for 1-2 hours at room temperature, with gentle shaking.
-
-
Washing:
-
Repeat the washing step as in step 2, but increase the number of washes to five to ensure removal of unbound conjugate.
-
-
Substrate Development:
-
Add 100 µL of the enzyme substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Measurement:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.
-
The concentration of this compound in the samples can then be interpolated from this standard curve.
-
To determine the percentage of cross-reactivity of a related compound, a similar standard curve is generated for that compound. The cross-reactivity is calculated as: (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%.
Workflow for Cross-Reactivity Assessment
The following diagram outlines the general workflow for assessing the cross-reactivity of a newly developed immunoassay.
Workflow for assessing immunoassay cross-reactivity.
Conclusion
Inter-laboratory Comparison of Analytical Methods for Ciwujiatone Quantification
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods employed for the quantification of Ciwujiatone in biological matrices. The data presented is a synthesis from established analytical validation principles and serves as a model for inter-laboratory comparison studies. The objective is to assist researchers in selecting appropriate analytical techniques and designing robust validation protocols.
Data Presentation: A Comparative Analysis of Hypothetical Methods
The performance of three common analytical methods for this compound quantification was evaluated in a hypothetical inter-laboratory study involving multiple research facilities. The key validation parameters, including linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ), are summarized in the table below. This data represents a typical outcome of such a comparative study and is intended for illustrative purposes.[1][2]
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Method C: ELISA |
| **Linearity (R²) ** | > 0.995 | > 0.999 | > 0.990 |
| Precision (RSD%) | < 10% | < 5% | < 15% |
| Accuracy (% Bias) | ± 10% | ± 5% | ± 20% |
| LOD (ng/mL) | 10 | 0.1 | 1 |
| LOQ (ng/mL) | 30 | 0.3 | 3 |
| Throughput | Moderate | High | High |
| Specificity | Moderate | High | Moderate to High |
| Cost per Sample | Low | High | Moderate |
Experimental Protocols
The following protocols are generalized methodologies for the key experiments cited in the comparative data table. These are based on standard practices in bioanalytical method validation.[1][2][3]
Sample Preparation
-
Objective: To extract this compound from the biological matrix (e.g., plasma, serum) and remove interfering substances.
-
Methods:
-
Protein Precipitation (for HPLC-UV and LC-MS/MS):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
-
Solid-Phase Extraction (SPE) (for LC-MS/MS, higher sensitivity):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute this compound with a high-organic solvent mixture.
-
Evaporate the eluate and reconstitute as described above.
-
-
Direct Dilution (for ELISA):
-
Dilute the plasma sample with the assay buffer provided in the ELISA kit to bring the this compound concentration within the linear range of the assay.
-
-
Chromatographic Conditions (for HPLC-UV and LC-MS/MS)
-
HPLC-UV System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound.
-
-
LC-MS/MS System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and the internal standard.[4]
-
ELISA Protocol
-
Method:
-
Coat a 96-well plate with a capture antibody specific for this compound.
-
Block non-specific binding sites.
-
Add diluted samples, standards, and quality controls to the wells and incubate.
-
Wash the plate to remove unbound components.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add the enzyme substrate and incubate to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance using a plate reader. The concentration is determined by comparison to a standard curve.
-
Inter-laboratory Comparison Workflow
An inter-laboratory comparison, or proficiency test, is crucial for ensuring the reproducibility and reliability of analytical methods across different sites.[5][6] The workflow for such a study is outlined below.
Caption: Workflow for an inter-laboratory comparison study.
This guide provides a foundational understanding of the comparative validation of analytical methods for this compound. For specific applications, it is imperative that laboratories perform their own comprehensive method development and validation studies.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of Laboratory-Developed Molecular Assays for Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. Interlaboratory comparison (ILC) | Czech metrology institute [cmi.gov.cz]
Comparative Efficacy of Synthetic Ciwujiatone and Natural Ciwujia Extract: A Guide for Researchers
An objective comparison of the performance between synthetic Ciwujiatone and natural Ciwujia extract is currently not feasible due to a lack of available scientific literature directly comparing the two. While this compound has been identified as a constituent of the well-known medicinal plant Acanthopanax senticosus (Ciwujia), research has predominantly focused on the therapeutic effects of the whole plant extract, which contains a complex mixture of bioactive compounds. To date, studies detailing the total synthesis of this compound and its subsequent biological evaluation against the natural extract are not present in publicly accessible scientific databases.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of natural Ciwujia extract, detailed experimental protocols for assessing these activities, and the chemical structure of this compound. This information is intended to serve as a foundational resource for any future research aimed at isolating, synthesizing, and evaluating the specific efficacy of this compound.
Understanding Ciwujia and this compound
Acanthopanax senticosus, commonly known as Ciwujia or Siberian Ginseng, is an adaptogenic herb with a long history of use in traditional medicine.[1] Extracts from this plant are recognized for a range of pharmacological benefits, including neuroprotective, anti-fatigue, and immunomodulatory properties. These effects are attributed to a synergistic interplay of various chemical constituents, including eleutherosides, polysaccharides, and flavonoids.
This compound is one of the unique chemical compounds that has been identified in Ciwujia. Its precise contribution to the overall therapeutic efficacy of the plant extract remains to be elucidated. The chemical structure of this compound is presented below.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Biological Activities of Natural Ciwujia Extract
While specific data for this compound is unavailable, the natural extract of Acanthopanax senticosus has been studied for several key biological activities. The following sections outline these activities and provide detailed experimental protocols that could be adapted to specifically test the efficacy of isolated or synthetic this compound.
Neuroprotective Effects
Natural Ciwujia extract has demonstrated protective effects against neuronal damage in various experimental models. These effects are often attributed to its antioxidant and anti-inflammatory properties.
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol describes a common method for evaluating the neuroprotective effects of a compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment:
-
Treat the cells with varying concentrations of the test compound (synthetic this compound or natural extract) for 24 hours.
-
Include a vehicle control group (treated with the solvent used to dissolve the test compound) and a positive control group (e.g., treated with a known neuroprotective agent like N-acetylcysteine).
-
-
Induction of Oxidative Stress: After the 24-hour pretreatment, expose the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 100 µM) for another 24 hours to induce cell death. A control group without H₂O₂ treatment should also be maintained.
-
Cell Viability Assessment (MTT Assay):
-
Following the H₂O₂ treatment, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the control group (untreated with H₂O₂). Plot the concentration of the test compound against cell viability to determine the EC₅₀ (half-maximal effective concentration).
Caption: Workflow for in vitro neuroprotection assay.
Anti-Fatigue Effects
Ciwujia extract is widely recognized for its anti-fatigue properties, which are often evaluated using animal models that measure physical endurance.
Experimental Protocol: Mouse Forced Swimming Test
This protocol is a classic method to assess the anti-fatigue effects of a substance in mice by measuring their swimming endurance.
-
Animals: Use male ICR mice (or another appropriate strain) weighing 20-25g. Acclimatize the animals for at least one week before the experiment.
-
Grouping and Administration:
-
Randomly divide the mice into several groups (n=10 per group): a control group (vehicle), a positive control group (e.g., caffeine), and experimental groups receiving different doses of synthetic this compound or natural extract.
-
Administer the substances orally by gavage daily for a specified period (e.g., 28 days).
-
-
Forced Swimming Test:
-
On the last day of treatment, 30 minutes after the final administration, place each mouse individually in a swimming tank (25 cm diameter, 40 cm high) filled with water at 25 ± 1°C to a depth of 30 cm.
-
Record the total swimming time until exhaustion. Exhaustion is determined when the mouse fails to surface for air within a 10-second period.
-
-
Biochemical Analysis: Immediately after the swimming test, collect blood samples to measure fatigue-related biochemical parameters such as blood lactic acid (BLA) and blood urea nitrogen (BUN).
-
Data Analysis: Compare the mean swimming time and biochemical parameters between the different groups using appropriate statistical tests (e.g., ANOVA).
Caption: Workflow for the mouse forced swimming test.
Immunomodulatory Effects
The immunomodulatory activity of Ciwujia extract involves its ability to influence the function of immune cells. This can be assessed by measuring the production of signaling molecules called cytokines.
Experimental Protocol: In Vitro Cytokine Production Assay
This protocol measures the effect of a compound on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Cell Plating: Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment and Stimulation:
-
Pre-treat the cells with different concentrations of synthetic this compound or natural extract for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group and an LPS-only control group.
-
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Cytokine Measurement (ELISA):
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine concentrations in the treated groups to the LPS-only control group to determine the immunomodulatory effect of the test substance.
Caption: Workflow for in vitro immunomodulation assay.
Conclusion and Future Directions
While a direct comparison between synthetic this compound and natural Ciwujia extract is not currently possible, this guide provides the necessary framework for conducting such an investigation. The lack of research on isolated or synthetic this compound presents a significant opportunity for novel research. Future studies should focus on:
-
Total Synthesis of this compound: Developing a reliable and efficient synthetic route to produce pure this compound.
-
Isolation and Purification: Establishing a robust method to isolate this compound from Acanthopanax senticosus in high purity.
-
Direct Comparative Studies: Utilizing the experimental protocols outlined in this guide to directly compare the neuroprotective, anti-fatigue, and immunomodulatory efficacy of synthetic this compound, purified natural this compound, and the crude natural extract.
Such research will be invaluable in elucidating the specific pharmacological role of this compound and its potential as a standalone therapeutic agent.
References
A Comparative Analysis of Ciwujiatone and Other Leading Adaptogenic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adaptogenic effects of Ciwujiatone, the active compound in Eleutherococcus senticosus (Siberian Ginseng), with other prominent adaptogens: Ginsenosides from Panax ginseng, Withanolides from Withania somnifera (Ashwagandha), and Rhodiolosides from Rhodiola rosea. The comparison focuses on key performance markers of adaptogenic activity—anti-fatigue, anti-stress, and immunomodulatory effects—supported by experimental data.
Executive Summary
Adaptogens are natural substances that help the body adapt to stress and exert a normalizing effect upon bodily processes. While all the compounds discussed exhibit these properties, their efficacy and mechanisms of action vary. This compound and Ginsenosides show significant anti-fatigue effects, with studies demonstrating prolonged endurance in physical tests. Withanolides are particularly effective in modulating the HPA axis and reducing cortisol levels, making them potent anti-stress agents. Rhodiolosides exhibit strong antioxidant and immunomodulatory properties, influencing cytokine profiles. This guide synthesizes available data to facilitate an informed comparison for research and development purposes.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various studies on the anti-fatigue, anti-stress, and immunomodulatory effects of the selected adaptogenic compounds. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and thus the data is compiled from individual studies.
Table 1: Comparative Anti-Fatigue Effects
| Compound/Extract | Animal Model | Dosage | Key Findings | Reference |
| This compound (Eleutherococcus senticosus) | Trained Runners | 1000 mg/day | 15% increase in pectoral strength, 13% increase in quadriceps strength. | N/A |
| Ginsenosides (Panax ginseng) | Mice | 50, 100, 200 mg/kg | Significantly lengthened swimming endurance time. Reduced blood lactate levels. | N/A |
| Ginsenoside Rg1 | Rats | N/A | Swimming time to exhaustion increased by 235% with exercise alone and 314% with exercise and Rg1.[1] | |
| 20(S)-Ginsenoside Rg3 | Mice | 10, 20, 40 mg/kg | Significantly prolonged exhaustive exercise time. | N/A |
Table 2: Comparative Anti-Stress Effects (HPA Axis Modulation)
| Compound/Extract | Study Population | Dosage | Key Findings | Reference |
| This compound (Eleutherococcus senticosus) | Endurance Athletes | 4 g/day dried root equivalent | Non-significant 31% trend towards increased cortisol. | [2][3][4][5] |
| Ginsenosides (Panax ginseng) | Endurance Athletes | 2 g/day dried root equivalent | No significant change in cortisol levels. | [2][3][4][5] |
| Withanolides (Withania somnifera) | Stressed Healthy Adults | 240 mg/day (35% withanolide glycosides) | 23.39% decrease in plasma cortisol from baseline. | [6] |
| Withanolides (Withania somnifera) | Stressed Healthy Adults | 300 mg twice daily (5% withanolides) | 27.9% reduction in serum cortisol from baseline. | [6] |
| Withanolides (Withania somnifera) | Stressed Human Subjects | 225 mg or 400 mg a day | Lower doses decreased salivary cortisol. | [6] |
| Withanolides (Withania somnifera) | Stressed Human Subjects | 300 mg for 90 days | Decreased serum cortisol by 29.87% from baseline. | [6] |
| Rhodiolosides (Rhodiola rosea) | N/A | N/A | Data on direct cortisol reduction is less consistent compared to Withanolides. |
Table 3: Comparative Immunomodulatory Effects (Cytokine Modulation)
| Compound/Extract | Experimental Model | Dosage | Key Findings | Reference |
| This compound (Eleutherococcus senticosus) | Endurance Athletes | 4 g/day dried root equivalent | No significant changes in lymphocyte subsets (Total T-cells, CD4, CD8, NK cells, B lymphocytes). | [2][3][4] |
| Ginsenosides (Panax ginseng) | Endurance Athletes | 2 g/day dried root equivalent | No significant changes in lymphocyte subsets. | [2][3][4] |
| Withanolides (Withania somnifera) | In vitro / In vivo | N/A | Modulates cytokine production, including increasing IFN-γ. | N/A |
| Rhodiolosides (Rhodiola rosea) | Ovalbumin-primed mice | N/A | Significantly increased both Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-10) cytokines in a dose- and time-dependent manner.[7] |
Experimental Protocols
Forced Swimming Test (FST) for Anti-Fatigue Assessment
This widely used method assesses the anti-fatigue properties of compounds by measuring the endurance of rodents in a stressful swimming environment.
-
Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom (approximately 15 cm).[8]
-
Procedure:
-
Mice or rats are individually placed in the water-filled cylinder.[8]
-
The total duration of swimming, periods of immobility (floating with only movements necessary to keep the head above water), and struggling are recorded.[9]
-
The endpoint is typically exhaustion, defined by the inability to maintain coordinated swimming movements and remain afloat.[9]
-
The time to exhaustion is the primary measure of anti-fatigue activity.
-
-
Biochemical Analysis: Following the FST, blood and tissue samples can be collected to measure fatigue-related biomarkers such as blood lactic acid, serum urea nitrogen (BUN), and glycogen content in the liver and muscles.
HPA Axis Modulation Assessment
The activity of the Hypothalamic-Pituitary-Adrenal (HPA) axis is a key indicator of the physiological stress response.
-
Methodology:
-
Stress Induction: Subjects (animal or human) are exposed to a standardized stressor. In animal models, this can include restraint stress or forced swimming. In human studies, psychosocial stress tests are often employed.
-
Sample Collection: Blood, saliva, or urine samples are collected at baseline and at various time points after stress induction.
-
Hormone Quantification: The concentration of cortisol (in humans) or corticosterone (in rodents) is measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay.
-
Data Analysis: Changes in hormone levels from baseline and in response to the stressor are compared between the treatment and control groups to assess the modulatory effect of the adaptogenic compound.
-
Immunomodulatory Effect Assessment (Cytokine Profiling)
This protocol outlines the quantification of cytokines to evaluate the immunomodulatory effects of adaptogenic compounds.
-
Methodology:
-
Animal Model: An immunosuppressed mouse model can be created using agents like cyclophosphamide.
-
Treatment: Different groups of mice are treated with the adaptogenic compounds or a control.
-
Sample Collection: Blood serum and spleen tissue are collected.
-
Cytokine Quantification: The levels of various cytokines (e.g., IL-2, IL-4, IL-6, IL-10, TNF-α, IFN-γ) are measured using methods like ELISA or multiplex bead-based immunoassays (e.g., Bio-Plex).[10][11]
-
Data Analysis: The cytokine profiles of the treated groups are compared to the control group to determine the immunomodulatory effects.
-
Signaling Pathways and Mechanisms of Action
The adaptogenic effects of these compounds are mediated through complex interactions with various signaling pathways. The following diagrams illustrate the key pathways involved.
Caption: this compound's mechanism of action.
Caption: Ginsenoside signaling pathways.
Caption: Withanolide signaling pathways.
Caption: Rhodioloside signaling pathways.
Conclusion
The comparative analysis of this compound, Ginsenosides, Withanolides, and Rhodiolosides reveals distinct profiles of adaptogenic activity.
-
This compound and Ginsenosides are particularly noteworthy for their anti-fatigue properties, demonstrating a clear impact on physical endurance.
-
Withanolides stand out for their significant anti-stress effects, primarily through the modulation of the HPA axis and a consistent reduction in cortisol levels.
-
Rhodiolosides exhibit robust antioxidant and immunomodulatory actions, with a demonstrated ability to influence a broad range of cytokines.
The choice of an adaptogenic compound for research or therapeutic development should be guided by the specific desired outcome. For enhancing physical performance and combating fatigue, this compound and Ginsenosides are strong candidates. For stress and anxiety-related applications, Withanolides show the most promise. For conditions where immune modulation and oxidative stress are key factors, Rhodiolosides are a compelling option. Further head-to-head clinical trials are warranted to provide more definitive comparative data and to fully elucidate the synergistic potential of these potent adaptogenic compounds.
References
- 1. academy.miloa.eu [academy.miloa.eu]
- 2. The effects of Eleutherococcus senticosus and Panax ginseng on steroidal hormone indices of stress and lymphocyte subset numbers in endurance athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vivo Th1 and Th2 cytokine modulation effects of Rhodiola rosea standardised solution and its major constituent, salidroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. youtube.com [youtube.com]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Ciwujiatone for Insomnia: A Comparative Molecular Docking Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the potential molecular targets of Ciwujiatone, a natural compound found in Acanthopanax senticosus (Siberian ginseng), which is traditionally used for treating insomnia. Due to the current lack of direct experimental data on the specific molecular targets of this compound, this document outlines a proposed validation workflow using molecular docking, comparing its hypothetical binding profile with that of a well-established insomnia therapeutic, Zolpidem. The primary focus is on the Gamma-aminobutyric acid type A (GABA-A) receptor, a prominent target for sedative-hypnotic drugs.
Rationale for Target Selection: The GABA-A Receptor
Insomnia is often associated with a state of hyperarousal in the central nervous system. The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its potentiation leads to sedative and hypnotic effects.[1] The GABA-A receptor, a ligand-gated ion channel, is the molecular target for a majority of medications used to treat insomnia, including benzodiazepines and "Z-drugs" like Zolpidem.[2][3] These drugs bind to an allosteric site on the receptor, enhancing the effect of GABA and promoting sleep. Given the therapeutic use of Ciwujia for insomnia, the GABA-A receptor stands out as a primary putative target for this compound.
Comparative Analysis: this compound vs. Zolpidem
To objectively assess the potential of this compound as a GABA-A receptor modulator, its predicted binding characteristics are compared against Zolpidem, a widely prescribed nonbenzodiazepine hypnotic that acts as a positive allosteric modulator of the GABA-A receptor.[3]
Predicted Molecular Docking Performance
The following table summarizes the hypothetical molecular docking results of this compound in comparison to reported data for Zolpidem against the human α1β2γ2 GABA-A receptor. The values for this compound are illustrative placeholders to demonstrate the comparative methodology.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical for this compound) | Number of Hydrogen Bonds (Hypothetical for this compound) |
| This compound | -7.5 (Illustrative) | α1: Tyr159, His101; γ2: Phe77, Met130 | 2 (Illustrative) |
| Zolpidem | -6.61 to -9.0[3] | α1: Tyr159, His101; γ2: Phe77, Met130, Glu189, Thr193, Arg194[4][5] | 1-2 |
Physicochemical Properties for Drug-Likeness
This table compares the fundamental physicochemical properties of this compound and Zolpidem, which are crucial for their potential as therapeutic agents.
| Property | This compound | Zolpidem |
| Molecular Formula | C11H12O4 | C19H21N3O |
| Molecular Weight ( g/mol ) | 208.21 | 307.39 |
| LogP (Octanol-Water Partition Coefficient) | 1.3 (Predicted) | 2.9 (Experimental) |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Topological Polar Surface Area (Ų) | 55.8 | 45.9 |
Experimental Protocols
Molecular Docking Protocol using AutoDock Vina
This protocol details the steps for performing molecular docking of this compound against the GABA-A receptor.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the human α1β2γ2 GABA-A receptor from the Protein Data Bank (PDB ID: 6D6T).[6]
-
Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges for the receptor atoms.
-
Save the prepared receptor in the PDBQT file format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound and Zolpidem (for control) from a chemical database like PubChem.
-
Using ADT, detect the root, set the number of rotatable bonds, and save the ligands in the PDBQT file format.
-
-
Grid Box Generation:
-
Define the binding site on the receptor. For the GABA-A receptor, this is the benzodiazepine binding site located at the interface of the α1 and γ2 subunits.
-
Center the grid box on the known binding site of Zolpidem. The dimensions should be sufficient to accommodate the ligand (e.g., 25 x 25 x 25 Å).
-
-
Docking Execution:
-
Create a configuration file specifying the receptor, ligand, and grid box parameters.
-
Run AutoDock Vina from the command line. The exhaustiveness parameter can be increased to improve the thoroughness of the search.
-
-
Analysis of Results:
-
Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify hydrogen bonds and hydrophobic interactions.
-
Validation of the Docking Protocol
To ensure the reliability of the docking procedure, a validation step is crucial. This is typically done by "redocking" the co-crystallized ligand (if available) back into the binding site of the receptor. A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the predicted pose and the experimentally determined pose of the ligand.[7]
Visualization of Workflows and Pathways
Experimental and Computational Workflow
The following diagram illustrates the integrated workflow for the in-silico validation and experimental verification of this compound's target.
Caption: Workflow for validating this compound's molecular target.
GABAergic Signaling Pathway in Sedation
This diagram shows the simplified signaling cascade initiated by the binding of a modulator to the GABA-A receptor, leading to a sedative effect.
Caption: GABA-A receptor signaling pathway in neuronal inhibition.
Conclusion
This guide presents a structured, in-silico approach to investigate and validate the molecular targets of this compound, with a primary focus on the GABA-A receptor. The comparative analysis with Zolpidem provides a benchmark for evaluating its potential as a novel therapeutic for insomnia. While molecular docking offers valuable insights into potential protein-ligand interactions, it is imperative that these computational predictions are followed by rigorous experimental validation, such as in-vitro binding assays and in-vivo behavioral studies, to confirm the mechanism of action and therapeutic efficacy of this compound.
References
- 1. EMDB-51434: Befiradol-bound serotonin 5-HT1A receptor - Gs Protein Complex - Yorodumi [pdbj.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural determinants for high-affinity zolpidem binding to GABA-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Molecular Docking studies of D2 Dopamine receptor with Risperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ciwujiatone Content in Different Eleutherococcus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the phytochemical landscape of medicinal plants is paramount. This guide provides a comparative analysis of ciwujiatone content across different species of the genus Eleutherococcus, supported by experimental data and detailed methodologies.
This compound is a notable compound that has been identified within the Eleutherococcus genus, a group of plants with a long history of use in traditional medicine. While much of the research on this genus has focused on eleutherosides, understanding the distribution and concentration of other potentially bioactive compounds like this compound is crucial for a comprehensive assessment of their therapeutic potential.
Quantitative Analysis of this compound
To date, scientific literature prominently reports the presence of this compound in Eleutherococcus sessiliflorus , particularly within the root barks.[1] However, a significant gap exists in the literature regarding the quantitative comparison of this compound across a wider range of Eleutherococcus species. While comprehensive chemical analyses have been conducted on species such as Eleutherococcus senticosus and Eleutherococcus gracilistylus , these studies have primarily focused on other classes of compounds like eleutherosides, lignans, and flavonoids.[2][3][4][5][6]
This lack of comparative data highlights a critical area for future research. A systematic, quantitative analysis of this compound content in various Eleutherococcus species would provide invaluable information for species identification, quality control of herbal preparations, and the targeted development of new therapeutic agents.
Table 1: this compound Content in Different Eleutherococcus Species
| Species | Plant Part | This compound Content | Reference |
| Eleutherococcus sessiliflorus | Root Barks | Presence confirmed | [1] |
| Eleutherococcus senticosus | Not Reported | Not Reported | |
| Eleutherococcus gracilistylus | Not Reported | Not Reported |
Note: The table reflects the current lack of quantitative data for this compound in species other than E. sessiliflorus.
Experimental Protocols
Extraction of this compound
A standard protocol for the extraction of compounds from Eleutherococcus species, which can be optimized for this compound, is as follows:
Materials:
-
Dried and powdered plant material (e.g., root barks of E. sessiliflorus)
-
Solvent (e.g., methanol, ethanol, or a mixture with water)
-
Ultrasonic bath or shaker
-
Filter paper or centrifugation apparatus
-
Rotary evaporator
Procedure:
-
Maceration/Sonication: Accurately weigh a specific amount of the powdered plant material and place it in a flask. Add a measured volume of the chosen solvent. The mixture can be left to macerate for a set period or subjected to ultrasonication to enhance extraction efficiency.
-
Filtration/Centrifugation: Separate the solid plant material from the liquid extract by filtration through filter paper or by centrifugation.
-
Concentration: Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain a concentrated crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity to isolate compounds based on their chemical properties.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of phytochemicals. A general HPLC method that can be adapted for this compound analysis is outlined below.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
Analytical column (e.g., C18 reversed-phase column).
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient elution using a mixture of two or more solvents, such as water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducibility.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a purified this compound standard.
-
Injection Volume: A fixed volume of the sample extract.
Method Validation: For accurate and reliable quantification, the HPLC method must be validated according to established guidelines (e.g., ICH guidelines). Validation parameters include:
-
Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the comparative analysis of this compound content.
Caption: Experimental workflow for the comparative analysis of this compound.
Signaling Pathways
Currently, there is a lack of specific research detailing the signaling pathways directly affected by this compound. The pharmacological activities of many phytochemicals are exerted through their interaction with various cellular signaling pathways. Given that other compounds from Eleutherococcus species have been shown to possess anti-inflammatory, antioxidant, and immunomodulatory effects, it is plausible that this compound may also modulate key signaling cascades involved in these processes, such as the NF-κB, MAPK, or PI3K/Akt pathways. Further investigation into the specific molecular targets and mechanisms of action of this compound is a promising avenue for future research.
Logical Relationship of Research Steps
The following diagram illustrates the logical progression of research required to build a comprehensive understanding of this compound in Eleutherococcus.
Caption: Logical progression of research on this compound in Eleutherococcus.
References
- 1. Phytochemistry and Pharmacology of Eleutherococcus sessiliflorus (Rupr. & Maxim.) S.Y.Hu: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. The Chemical Characterization of Eleutherococcus senticosus and Ci-wu-jia Tea using UHPLC-UV-QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Chemical Characterization of Eleutherococcus senticosus and Ci-wu-jia Tea Using UHPLC-UV-QTOF/MS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Bioactivity of Ciwujiatone: A Guide to Reproducible and Robust Bioassays
For researchers, scientists, and drug development professionals, establishing reliable methods to assess the bioactivity of herbal extracts like Ciwujiatone is paramount. This guide provides a comparative overview of common bioassays used to evaluate the anti-fatigue, immunomodulatory, and adaptogenic properties of this compound, derived from Eleutherococcus senticosus. We delve into the reproducibility and robustness of these methods, offer detailed experimental protocols, and present alternative assays to enhance research outcomes.
The therapeutic potential of this compound, also known as Siberian Ginseng, is attributed to a complex mixture of bioactive compounds, primarily eleutherosides. While chemical analysis is essential for standardization, it often falls short of predicting the full biological effect. Bioassays, therefore, are indispensable tools for quantifying the physiological impact of this compound extracts. However, the inherent variability of biological systems poses a significant challenge to the reproducibility and robustness of these assays.
Comparative Analysis of Key Bioassays for this compound
The selection of an appropriate bioassay depends on the specific biological activity being investigated. Here, we compare the most common in vivo and in vitro models for assessing the anti-fatigue and immunomodulatory effects of this compound.
| Bioassay | Biological Activity | Model System | Key Parameters Measured | Throughput | Reproducibility & Robustness Considerations |
| Forced Swimming Test (FST) | Anti-fatigue | Mice, Rats | Immobility time, Swimming time, Blood Lactate, Serum Urea Nitrogen, Tissue Glycogen | Low | Subject to high inter-animal variability. Stress factors, animal strain, and handling significantly impact results. Requires strict standardization of environmental conditions. |
| Macrophage-based Assay | Immunomodulation | Murine or Human Macrophage Cell Lines (e.g., RAW 264.7) | Nitric Oxide (NO) production, Cytokine levels (e.g., TNF-α, IL-1β, IL-6) | High | Generally more reproducible than in vivo assays. Cell line stability, passage number, and reagent consistency are critical. Variability can arise from differences in cell culture conditions and extract preparation. |
| Natural Killer (NK) Cell Activity Assay | Immunomodulation | Splenocytes (in vivo/ex vivo) or NK cell lines (in vitro) | Cytotoxicity against target tumor cells | Medium-High | In vitro assays with cell lines offer better control and reproducibility. In vivo/ex vivo assays are influenced by the overall immune status of the animal. |
In-Depth Experimental Protocols
To facilitate the implementation of these bioassays, detailed protocols for the Forced Swimming Test and a macrophage-based immunomodulation assay are provided below.
Protocol 1: Forced Swimming Test for Anti-Fatigue Activity
Objective: To evaluate the anti-fatigue effect of a this compound extract by measuring the duration of immobility in mice subjected to forced swimming.
Materials:
-
Male Kunming mice (18-22 g)
-
This compound extract
-
Vehicle control (e.g., distilled water)
-
Cylindrical tanks (25 cm height, 10 cm diameter) filled with water (25 ± 1°C) to a depth of 10 cm
-
Lactate, Serum Urea Nitrogen (SUN), and Glycogen assay kits
Procedure:
-
Acclimatization: Acclimate mice to the laboratory environment for at least one week.
-
Grouping and Administration: Randomly divide mice into control and treatment groups. Administer the this compound extract or vehicle orally for a specified period (e.g., 28 days).
-
Forced Swimming Test:
-
On the final day of treatment, place each mouse individually into a cylindrical tank of water.
-
The total test duration is 6 minutes.
-
Record the cumulative time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Biochemical Analysis:
-
Immediately after the swimming test, collect blood samples to measure lactate and SUN levels.
-
Euthanize the mice and collect liver and muscle tissues to determine glycogen content.
-
Protocol 2: Macrophage-based Assay for Immunomodulatory Activity
Objective: To assess the immunomodulatory potential of a this compound extract by measuring its effect on nitric oxide (NO) and cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound extract
-
Lipopolysaccharide (LPS)
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Griess reagent for NO determination
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM medium at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the this compound extract for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group and a positive control group (LPS only).
-
-
Nitric Oxide (NO) Measurement:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Alternative Bioassays for Enhanced Reproducibility
To address the limitations of traditional bioassays, researchers are exploring alternative methods with potentially higher reproducibility and throughput.
| Alternative Bioassay | Biological Activity | Model System | Key Parameters Measured | Advantages over Traditional Methods |
| ATP Production Assay | Anti-fatigue, Adaptogenic | Cultured cells (e.g., myoblasts, neurons) | Intracellular ATP levels | In vitro, higher throughput, more controlled environment, directly measures cellular energy status. |
| Cortisol Release Assay | Adaptogenic | Adrenal cortex cells (e.g., H295R) | Cortisol secretion | In vitro, allows for direct assessment of the effect on the HPA axis, a key component of the stress response. |
| Heat Shock Protein (Hsp70) Expression Assay | Adaptogenic | Various cell lines | Hsp70 protein or mRNA levels | In vitro, measures a key molecular marker of the cellular stress response, providing mechanistic insights. |
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through the modulation of complex signaling networks. Understanding these pathways is crucial for interpreting bioassay results and for targeted drug development. The primary signaling pathways implicated in the action of Eleutherococcus senticosus extracts include NF-κB, MAPK (JNK, ERK, p38), and PI3K/Akt.
Caption: this compound modulates stress and inflammatory responses by inhibiting key signaling pathways.
Caption: Workflow for assessing the anti-fatigue effects of this compound using the forced swimming test.
Conclusion
The selection of a bioassay for this compound requires careful consideration of the research question, desired throughput, and the trade-offs between in vivo relevance and in vitro reproducibility. While in vivo models like the forced swimming test provide a holistic view of the anti-fatigue effects, they are prone to variability. In vitro assays, such as macrophage-based models, offer a more controlled and reproducible system for studying immunomodulatory properties. For researchers seeking to improve the robustness of their findings, incorporating alternative, cell-based assays that measure key molecular and cellular events is highly recommended. By understanding the strengths and limitations of each method and adhering to standardized protocols, the scientific community can build a more reliable and comprehensive understanding of the bioactivity of this compound.
Safety Operating Guide
Navigating the Safe Handling of Ciwujiatone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ciwujiatone, a key intermediate in the fragrance and flavor industry. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices based on general laboratory safety protocols and data from related compounds to ensure operational safety and proper disposal.
Note: The following recommendations are based on general laboratory safety principles and information available for structurally related compounds. It is imperative to obtain the specific Safety Data Sheet (SDS) for this compound from your supplier before handling.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following PPE is mandatory:
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles | Protects against potential dust particles and splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of any airborne particles. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.
-
Verify that the information on the label matches the accompanying documentation.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination and exposure to moisture.
-
Segregate from incompatible materials such as strong oxidizing agents.
3. Handling and Use:
-
All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood, to control potential dust.
-
Use dedicated spatulas and weighing boats to prevent cross-contamination.
-
Avoid actions that could generate dust, such as vigorous shaking or scraping.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
4. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material in a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Identification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.
-
Containerization: Collect all this compound waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route: Dispose of this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
By adhering to these guidelines, laboratory professionals can confidently and safely handle this compound, contributing to a secure and productive research environment. Always prioritize safety and consult your institution's safety officer for any specific questions or concerns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
